molecular formula C13H10BrFO B1344289 1-((4-Bromophenoxy)methyl)-2-fluorobenzene CAS No. 934240-59-2

1-((4-Bromophenoxy)methyl)-2-fluorobenzene

Cat. No.: B1344289
CAS No.: 934240-59-2
M. Wt: 281.12 g/mol
InChI Key: XXRRODGDWJXPRI-UHFFFAOYSA-N
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Description

1-((4-Bromophenoxy)methyl)-2-fluorobenzene ( 934240-59-2) is a halogenated aromatic compound of significant interest in chemical research and development. With the molecular formula C13H10BrFO and a molecular weight of 281.12 g/mol , it serves as a versatile synthetic intermediate or building block for the preparation of more complex chemical entities . Its structure, featuring both fluorine and bromine substituents, makes it particularly valuable in pharmaceutical research for constructing potential drug candidates, such as in the development of anticancer or antimicrobial agents . The compound has a boiling point of 341.0 ± 22.0 °C at 760 mmHg and requires storage in a cool (2-8°C), dry, and sealed environment to maintain its integrity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-[(2-fluorophenyl)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRRODGDWJXPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934240-59-2
Record name 1-[(4-bromophenoxy)methyl]-2-fluorobenzene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathway for 1-((4-Bromophenoxy)methyl)-2-fluorobenzene, a halogenated diaryl ether of interest in medicinal chemistry and materials science. The synthesis is predicated on the well-established Williamson ether synthesis, a robust and versatile method for the formation of C-O-C ether linkages. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant quantitative data.

Core Synthesis Pathway: Williamson Ether Synthesis

The principal route for the synthesis of this compound involves the nucleophilic substitution reaction between 4-bromophenol and 2-fluorobenzyl bromide. This reaction is typically facilitated by a weak base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone.

The reaction proceeds via an SN2 mechanism. In the first step, the weakly basic potassium carbonate deprotonates the hydroxyl group of 4-bromophenol to form the more nucleophilic 4-bromophenoxide ion. This is followed by the nucleophilic attack of the phenoxide on the electrophilic benzylic carbon of 2-fluorobenzyl bromide, displacing the bromide leaving group and forming the desired ether product.

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound.

Materials:

  • 4-Bromophenol

  • 2-Fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

  • To the stirring suspension, add 2-fluorobenzyl bromide (1.05 eq.) dropwise.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure solid.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of the starting materials and the final product.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
4-BromophenolC₆H₅BrO173.01Nucleophile Precursor
2-Fluorobenzyl bromideC₇H₆BrF189.02Electrophile
Potassium CarbonateK₂CO₃138.21Base
This compoundC₁₃H₁₀BrFO281.12Product

Table 2: Typical Reaction Parameters and Outcomes

ParameterValue
Stoichiometry
4-Bromophenol1.0 eq.
2-Fluorobenzyl bromide1.05 eq.
Potassium Carbonate1.5 eq.
Reaction Conditions
SolventN,N-Dimethylformamide (DMF)
Temperature80-90 °C
Reaction Time4-6 hours
Outcome
Typical Yield85-95% (after purification)
Physical AppearanceWhite to off-white solid

Mandatory Visualizations

Diagram 1: Synthesis Pathway of this compound

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents 4-Bromophenol 4-Bromophenol Reaction_Step Williamson Ether Synthesis 4-Bromophenol->Reaction_Step 2-Fluorobenzyl_bromide 2-Fluorobenzyl bromide 2-Fluorobenzyl_bromide->Reaction_Step K2CO3 K₂CO₃ K2CO3->Reaction_Step DMF DMF DMF->Reaction_Step Product 1-((4-Bromophenoxy)methyl)- 2-fluorobenzene Reaction_Step->Product Experimental_Workflow Start Start Mix_Reactants Mix 4-Bromophenol and K₂CO₃ in DMF Start->Mix_Reactants Add_Electrophile Add 2-Fluorobenzyl bromide Mix_Reactants->Add_Electrophile Heat_Reaction Heat at 80-90 °C for 4-6h Add_Electrophile->Heat_Reaction Workup Aqueous Workup and Extraction with Ethyl Acetate Heat_Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Pure 1-((4-Bromophenoxy)methyl)- 2-fluorobenzene Purification->Final_Product

An In-depth Technical Guide to the Physicochemical Properties of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this guide leverages computational predictions to offer insights into its molecular characteristics. The document outlines its chemical identity, presents key physicochemical parameters in a structured format, and details standardized experimental protocols for the determination of crucial properties such as lipophilicity (LogP), aqueous solubility, and ionization constant (pKa). Furthermore, this guide includes a generalized synthetic scheme for diaryl ethers of this class and a workflow for physicochemical property determination, both visualized using Graphviz diagrams. This guide is intended to serve as a foundational resource for researchers and professionals involved in the design and development of novel therapeutic agents.

Compound Identification

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₃H₁₀BrFO
SMILES Fc1ccccc1COc2ccc(Br)cc2
InChI InChI=1S/C13H10BrFO/c14-12-7-5-11(6-8-12)17-9-10-3-1-2-4-13(10)15/h1-8H,9H2

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for this compound. These values were computationally generated and provide a valuable estimation of the compound's behavior in various chemical and biological systems.

PropertyPredicted Value
Molecular Weight 281.12 g/mol
logP (Octanol-Water Partition Coefficient) 4.35
Aqueous Solubility (logS) -4.51
Aqueous Solubility 4.89 mg/L
pKa (most acidic) No acidic pKa predicted
pKa (most basic) -5.8 (ether oxygen)
Polar Surface Area (PSA) 9.23 Ų
Number of Hydrogen Bond Donors 0
Number of Hydrogen Bond Acceptors 1
Number of Rotatable Bonds 3
Molar Refractivity 66.5 cm³

Experimental Protocols

Determination of LogP (Octanol-Water Partition Coefficient)

The Shake-Flask method is a conventional and reliable technique for determining the LogP of a compound.[1]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water, at a constant temperature. The concentration of the compound in each phase is measured after equilibrium is reached. The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[1]

Procedure:

  • Preparation of Phases: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation.

  • Sample Preparation: A stock solution of the test compound is prepared in n-octanol.

  • Partitioning: A known volume of the n-octanol stock solution is added to a known volume of the saturated water phase in a glass vessel.

  • Equilibration: The vessel is sealed and agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient time to reach equilibrium (typically 24 hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: LogP is calculated using the formula: LogP = log₁₀([Compound]octanol / [Compound]water).

Determination of Aqueous Solubility

The thermodynamic solubility of a compound can be determined using the shake-flask method, which is considered the "gold standard".[2]

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a specific pH and temperature. The concentration of the dissolved compound in the saturated solution is then measured.

Procedure:

  • Sample Preparation: An excess amount of the solid test compound is added to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The vial is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solid: The resulting suspension is filtered or centrifuged to remove any undissolved solid.

  • Quantification: The concentration of the compound in the clear, saturated solution is determined by a suitable analytical method, such as HPLC with a standard curve.

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Determination of pKa (Ionization Constant)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[3]

Principle: The compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds) and titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting titration curve.

Procedure:

  • Sample Preparation: A known amount of the test compound is dissolved in a specific volume of a suitable solvent system (e.g., water, methanol-water).

  • Titration Setup: A pH electrode is immersed in the solution, which is stirred continuously.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is ionized, which corresponds to the midpoint of the buffer region in the titration curve. For more complex cases, derivative plots can be used to accurately determine the equivalence point and subsequently the pKa.

Visualizations

Generalized Synthetic Pathway

The synthesis of this compound, a diaryl ether, can be conceptually approached through a Williamson ether synthesis or a copper-catalyzed Ullmann condensation. A generalized Williamson ether synthesis is depicted below.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-Fluorobenzyl halide 2-Fluorobenzyl halide This compound This compound 2-Fluorobenzyl halide->this compound Electrophile 4-Bromophenol 4-Bromophenol Base (e.g., K2CO3, NaH) Base (e.g., K2CO3, NaH) 4-Bromophenol->Base (e.g., K2CO3, NaH) Proton Abstraction Base (e.g., K2CO3, NaH)->this compound Nucleophilic Attack

Generalized Williamson Ether Synthesis.
Physicochemical Property Determination Workflow

The following diagram illustrates a typical workflow for the experimental determination and computational prediction of key physicochemical properties in a drug discovery setting.

G cluster_start Initiation cluster_experimental Experimental Determination cluster_computational Computational Prediction cluster_analysis Data Analysis and Integration cluster_decision Decision Making Test Compound Test Compound LogP (Shake-Flask) LogP (Shake-Flask) Test Compound->LogP (Shake-Flask) Solubility (Shake-Flask) Solubility (Shake-Flask) Test Compound->Solubility (Shake-Flask) pKa (Potentiometric Titration) pKa (Potentiometric Titration) Test Compound->pKa (Potentiometric Titration) In Silico Modeling In Silico Modeling Test Compound->In Silico Modeling Data Compilation Data Compilation LogP (Shake-Flask)->Data Compilation Solubility (Shake-Flask)->Data Compilation pKa (Potentiometric Titration)->Data Compilation In Silico Modeling->Data Compilation Structure-Property Relationship (SPR) Analysis Structure-Property Relationship (SPR) Analysis Data Compilation->Structure-Property Relationship (SPR) Analysis Candidate Selection/Optimization Candidate Selection/Optimization Structure-Property Relationship (SPR) Analysis->Candidate Selection/Optimization

Physicochemical Profiling Workflow.

References

1-((4-Bromophenoxy)methyl)-2-fluorobenzene CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 934240-59-2

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene, a key intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a substituted aromatic ether. The following table summarizes its key chemical and physical properties.

PropertyValue
CAS Number 934240-59-2
Molecular Formula C₁₃H₁₀BrFO
Molecular Weight 281.12 g/mol
Appearance Not specified (likely a liquid or low-melting solid)
Boiling Point Not specified
Melting Point Not specified
Density Not specified
Solubility Not specified

Synthesis Protocol

Reaction:

4-Bromophenol + 2-Fluorobenzyl bromide → this compound

General Experimental Protocol:

  • Deprotonation of Phenol: 4-Bromophenol is dissolved in a suitable polar aprotic solvent (e.g., acetone, DMF, or THF). A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the phenolic hydroxyl group, forming the more nucleophilic 4-bromophenoxide. The reaction is typically stirred at room temperature until the deprotonation is complete.

  • Nucleophilic Substitution: 2-Fluorobenzyl bromide is added to the reaction mixture. The mixture is then heated to reflux to facilitate the Sₙ2 reaction between the phenoxide and the benzyl bromide. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound.

G Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Bromophenol E Deprotonation of Phenol A->E B 2-Fluorobenzyl bromide F Williamson Ether Synthesis (SN2 Reaction) B->F C Base (e.g., K2CO3) C->E D Solvent (e.g., Acetone) D->E E->F G Reaction Work-up (Filtration, Concentration) F->G H Purification (Column Chromatography) G->H I This compound H->I

The Multifaceted Biological Activities of Bromophenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromophenol derivatives, a diverse class of halogenated organic compounds predominantly found in marine organisms, particularly red algae, have garnered significant scientific interest due to their broad spectrum of biological activities.[1] These compounds have demonstrated considerable potential as antioxidant, anticancer, antibacterial, and enzyme inhibitory agents, making them promising candidates for pharmaceutical development.[2][3] This technical guide provides an in-depth overview of the core biological activities of bromophenol derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry and drug discovery.

Introduction to Bromophenol Derivatives

Bromophenols are secondary metabolites characterized by a phenol ring substituted with one or more bromine atoms and hydroxyl groups.[1] Their structural diversity is vast, ranging from simple monocyclic compounds to complex polymeric structures.[1] This structural variety contributes to their wide range of biological functions, which are believed to be part of the chemical defense mechanisms of their source organisms.[4] The presence of bromine and hydroxyl moieties is often crucial for their bioactivity, influencing properties such as antioxidant capacity and the ability to interact with biological targets.[5]

Key Biological Activities and Quantitative Data

The therapeutic potential of bromophenol derivatives is underscored by their performance in a variety of bioassays. This section summarizes the quantitative data associated with their primary biological activities.

Antioxidant Activity

Many bromophenol derivatives are potent antioxidants capable of scavenging free radicals, a property attributed to their hydroxyl groups.[2] Their efficacy is commonly measured using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, with results often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater antioxidant activity.

Compound NameAssayIC50 (µM)Source Organism / Reference
2,3,6-tribromo-4,5-dihydroxybenzyl alcoholDPPH30.4 ± 0.2Symphyocladia latiuscula
2-methoxy-3-bromo-5-hydroxymethylphenolDPPH24.5 ± 0.1Symphyocladia latiuscula
5-(2,3-dihydroxybenzyl)-3,4-dibromobenzene-1,2-diolDPPH16.1 ± 0.2Symphyocladia latiuscula
3,4-dibromo-5-(methoxymethyl)benzene-1,2-diolDPPH9.6 ± 0.1Symphyocladia latiuscula

Table 1: Antioxidant activity (DPPH radical scavenging) of selected bromophenol derivatives. Data sourced from[6].

Anticancer Activity

Bromophenol derivatives have exhibited significant cytotoxic effects against various human cancer cell lines.[3] Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[7][8] The anticancer potency is typically quantified by IC50 values obtained from cytotoxicity assays like the MTT assay.

Compound/Derivative NameCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 17a (bromophenol hybrid)A549 (Lung)4.29 ± 0.79G0/G1 cell cycle arrest, Apoptosis[1]
Bel7402 (Liver)3.56 ± 0.52[1]
HepG2 (Liver)4.87 ± 0.65[1]
HCT116 (Colon)5.34 ± 0.81[1]
3-bromo-4,5-dihydroxy benzoic acid methyl esterKB (Oral)12.5 - 40.1Cytotoxicity[3]
Bel-7402 (Liver)12.5 - 40.1[3]
A549 (Lung)12.5 - 40.1[3]
Lanosol butenoneHuman leukemia cells8.0Cytotoxicity[3]

Table 2: Anticancer activity of selected bromophenol derivatives against various human cancer cell lines.

Antibacterial Activity

Several bromophenols isolated from marine algae have shown promising activity against both Gram-positive and Gram-negative bacteria.[3] Their effectiveness is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Compound NameBacterial StrainMIC (µg/mL)Source OrganismReference
Compound 1 Staphylococcus aureus24Synthetic Derivative[7]
Compound 2 (3-bromo-2,6-dihydroxyacetophenone)Staphylococcus aureus24Synthetic Derivative[6]
Compound 2 MRSA-Synthetic Derivative[6]
Bis(2,3-dibromo-4,5-dihydroxybenzyl) etherVarious (8 strains)< 70Rhodomela confervoides[3]

Table 3: Antibacterial activity of selected bromophenol derivatives.

Enzyme Inhibitory Activity

Bromophenol derivatives have been identified as inhibitors of several key enzymes implicated in various diseases. This inhibitory action presents a promising avenue for the development of targeted therapeutics.

Compound/Derivative NameTarget EnzymeInhibition ValueInhibition TypeReference
Compound 4g (synthetic)PTP1BIC50: 0.68 µM-[9]
3,4-dibromo-5-(methoxymethyl)-1,2-benzenediolPTP1BIC50: 3.4 µM-[9]
2,3,6-tribromo-4,5-dihydroxybenzyl alcoholAcetylcholinesterase (AChE)Ki: 0.58 µMMixed-type[10]
Bis-(2,3,6-tribromo-4,5-dihydroxybenzyl) etherAcetylcholinesterase (AChE)Ki: 0.64 µMMixed-type[10]
Bis-(2,3,6-tribromo-4,5-dihydroxybenzyl) etherButyrylcholinesterase (BChE)Ki: 0.37 µMCompetitive[10]
Compound 14 (synthetic)Carbonic Anhydrase I (hCA I)Ki: 2.53 ± 0.25 nMCompetitive[11]
Compound 13 (synthetic)Carbonic Anhydrase II (hCA II)Ki: 1.63 ± 0.11 nMCompetitive[11]

Table 4: Enzyme inhibitory activity of selected bromophenol derivatives. PTP1B (Protein Tyrosine Phosphatase 1B) is a target for diabetes treatment.

Detailed Experimental Protocols

This section provides standardized protocols for the key assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant capacity of a compound.[12]

Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.[12]

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2. This solution should be freshly prepared and kept in the dark.[12]

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).

    • Prepare serial dilutions of the test compound from the stock solution to obtain a range of concentrations.

    • Prepare a positive control, such as ascorbic acid or Trolox, in the same manner.[12]

  • Assay:

    • In a 96-well microplate, add 100 µL of each concentration of the test compound or standard to respective wells.

    • Add 100 µL of the DPPH working solution to all wells.

    • For the control (blank), add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[3]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.[12]

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of compounds.[13]

Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[13]

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare various concentrations of the bromophenol derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.

    • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plate for 1.5 to 4 hours at 37°C until purple formazan crystals are visible.[13]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker to ensure complete solubilization.

  • Measurement:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (A_sample / A_control) * 100 where A_sample is the absorbance of cells treated with the compound and A_control is the absorbance of untreated cells.

    • Determine the IC50 value by plotting cell viability against the compound concentration.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.[14]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the wells are examined for visible signs of bacterial growth. The MIC is the lowest concentration where no growth is observed.[14]

Procedure:

  • Preparation of Reagents and Inoculum:

    • Prepare a stock solution of the bromophenol derivative in a suitable solvent.

    • Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). Each well should contain 100 µL of the diluted compound.[15]

    • Prepare a bacterial inoculum from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.[14]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

    • Cover the plate and incubate at 37°C for 18-24 hours.[16]

  • Interpretation of Results:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.[14]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can greatly aid in understanding the mechanisms of action and methodologies.

ROS-Mediated Apoptotic Pathway

Several bromophenol derivatives induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS). This pathway involves the modulation of key apoptotic regulatory proteins.[7][8]

ROS_Apoptosis_Pathway ROS-Mediated Apoptotic Pathway BP Bromophenol Derivative ROS ROS Generation BP->ROS induces Mito Mitochondria ROS->Mito causes stress Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 inhibits Bax Bax (Pro-apoptotic) ROS->Bax activates CytoC Cytochrome c Release Mito->CytoC Bcl2->Mito stabilizes Bax->Mito destabilizes Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis MTT_Workflow MTT Assay Experimental Workflow A Seed Cells in 96-Well Plate B Incubate for 24h (Cell Attachment) A->B C Treat with Bromophenol Derivative (Varying Conc.) B->C D Incubate for 24-72h (Compound Exposure) C->D E Add MTT Reagent to each well D->E F Incubate for 1.5-4h (Formazan Formation) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability and Determine IC50 H->I DPPH_Workflow DPPH Assay Experimental Workflow A Prepare Serial Dilutions of Test Compound & Standard C Add Compound/Standard and DPPH to 96-Well Plate A->C B Prepare 0.1 mM DPPH Solution in Methanol B->C D Incubate in Dark for 30 minutes C->D E Read Absorbance at 517 nm D->E F Calculate % Inhibition and Determine IC50 E->F

References

A Technical Guide to the Spectroscopic Characterization of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-((4-Bromophenoxy)methyl)-2-fluorobenzene. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its constituent chemical fragments. Furthermore, it outlines standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are applicable for the characterization of this and similar organic molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from known spectral data of its key structural components: the 2-fluorobenzyl group and the 4-bromophenoxy group.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H (CH₂)~5.1 - 5.3Singlet-
H (aromatic, C-F)~7.0 - 7.5Multiplet
H (aromatic, C-Br)~6.8 - 7.5Multiplet
Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonPredicted Chemical Shift (δ, ppm)
C (CH₂)~65 - 70
C (aromatic, C-O)~155 - 160
C (aromatic, C-F)~158 - 162 (d, ¹JCF ≈ 245 Hz)
C (aromatic, C-Br)~115 - 120
C (aromatic, other)~115 - 135
Table 3: Predicted IR Spectroscopic Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-O-C (asymmetric stretch)1200 - 1250Strong
C-O-C (symmetric stretch)1000 - 1050Medium
C-F stretch1100 - 1200Strong
C-Br stretch500 - 600Medium
Aromatic C-H stretch3000 - 3100Medium
Aromatic C=C stretch1450 - 1600Medium to Strong
Table 4: Predicted Mass Spectrometry Data
IonPredicted m/zNotes
[M]⁺282/284Molecular ion peak with characteristic 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes.
[M-CH₂-Ph-F]⁺171/173Fragment corresponding to the 4-bromophenoxy cation.
[M-O-Ph-Br]⁺109Fragment corresponding to the 2-fluorobenzyl cation.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2]

    • The solution should be homogeneous and free of particulate matter to ensure high-quality spectra.[1]

    • Transfer the solution to a clean 5 mm NMR tube.[3]

  • Data Acquisition :

    • Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

    • Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

    • Acquire ¹H spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire ¹³C spectra with a sufficient number of scans, which is typically higher than for ¹H NMR due to the lower natural abundance of the ¹³C isotope.[1]

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation :

    • Ensure the ATR crystal is clean before use.[5]

    • Place a small amount of the solid sample directly onto the ATR crystal.[6]

    • Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.[5]

  • Data Acquisition :

    • Record a background spectrum of the clean, empty ATR crystal.[6]

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction :

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC) for volatile compounds.

  • Ionization :

    • Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[7][8][9]

  • Mass Analysis :

    • Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

    • The presence of a bromine atom will result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to ⁷⁹Br and ⁸¹Br isotopes).[10][11]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Compound Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Direct Solid Sample Sample->Solid_Sample NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR FTIR ATR-FTIR Spectroscopy Solid_Sample->FTIR MS Mass Spectrometry (EI-MS) Solid_Sample->MS NMR_Data NMR Spectra Processing NMR->NMR_Data FTIR_Data FTIR Spectrum Processing FTIR->FTIR_Data MS_Data Mass Spectrum Processing MS->MS_Data Interpretation Structural Elucidation & Verification NMR_Data->Interpretation FTIR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis of organic compounds.

References

A Technical Guide to the Applications of Fluorinated Aromatic Ethers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The strategic incorporation of fluorine into aromatic ether structures gives rise to a class of molecules with exceptional chemical and physical properties. The carbon-fluorine bond, one of the strongest in organic chemistry, imparts high thermal stability, chemical inertness, and unique electronic characteristics. These properties have made fluorinated aromatic ethers indispensable in diverse, high-performance applications. This guide provides an in-depth exploration of their role in materials science, drug discovery, agrochemicals, and medical imaging. It details their synthesis, physicochemical properties, and the mechanisms by which they enhance performance in various contexts, supported by quantitative data, experimental protocols, and process visualizations.

Core Physicochemical Properties

The utility of fluorinated aromatic ethers stems directly from the unique nature of the carbon-fluorine bond and the effect of fluorine substitution on the molecule as a whole. Fluorine's high electronegativity and the strength of the C-F bond dramatically alter a molecule's properties compared to its non-fluorinated analogs.[1][2]

Key property modifications include:

  • Enhanced Thermal and Chemical Stability: The C-F bond is exceptionally strong, contributing to the superior thermal stability and chemical resistance of fluorinated compounds, making them suitable for use in harsh environments.[3][4]

  • Modulated Lipophilicity: Fluorine substitution, particularly in the form of trifluoromethoxy (-OCF3) groups, significantly increases a molecule's lipophilicity.[5] This is a critical parameter in the design of pharmaceuticals and agrochemicals, as it affects membrane permeability and transport.[2][6]

  • Metabolic Stability: In drug development, fluorine atoms can be strategically placed to block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[6][7][8]

  • Altered Acidity/Basicity (pKa): As a powerful electron-withdrawing group, fluorine can lower the pKa of nearby acidic protons or basic nitrogen atoms, which can be used to fine-tune a drug's ionization state and receptor binding affinity.[2]

  • Unique Electronic Properties: The electronegativity of fluorine influences the dielectric properties of materials, making these compounds valuable in electrical insulation and electronic components.[3]

Applications in Materials Science

Fluorinated aromatic ethers are crucial building blocks for high-performance polymers, such as fluorinated poly(arylene ether)s (PAEs).[9] These materials offer an excellent combination of thermal and mechanical properties, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.[3][9]

The incorporation of fluorinated moieties, such as difluoromethylene (–CF2–) and tetrafluoroethylene (–CF2CF2–), into the polymer backbone leads to several advantages over their non-fluorinated counterparts:

  • Improved Solubility: Bulky trifluoromethyl (-CF3) groups can enhance the solubility of polymers, simplifying processing.[9]

  • Higher Thermal Stability: The inherent strength of the C-F bond increases the degradation temperature of the polymer.[10][11]

  • Lower Dielectric Constant: The high electronegativity of fluorine atoms leads to low polarizability, which results in materials with low dielectric constants, essential for microelectronic applications.[9][10]

  • Enhanced Optical Transparency: Replacing C-H bonds with C-F bonds can increase the optical transparency of polymers, particularly in the near-infrared region.[10]

Table 1: Comparison of Properties for Fluorinated and Non-Fluorinated Poly(aryl ether)s

Polymer Type Glass Transition Temp. (Tg) 5% Weight Loss Temp. (Td5) Dielectric Constant (1 MHz)
Poly(aryl ether ketone) 224 °C 525 °C 3.10
Fluorinated Poly(aryl ether) with -CF2- 185 °C 545 °C 2.75
Poly(aryl ether benzil) 260 °C 510 °C 3.20
Fluorinated Poly(aryl ether) with -CF2CF2- 211 °C 535 °C 2.80

Data synthesized from comparative studies on fluorinated poly(aryl ether)s.[10][11]

logical_relationship_materials Logical Flow: From Properties to Material Applications cluster_properties Core Properties cluster_material_chars Material Characteristics cluster_applications High-Performance Applications prop1 High C-F Bond Strength char1 Thermal & Chemical Stability prop1->char1 prop2 High Electronegativity char2 Low Polarizability prop2->char2 char4 Hydrophobicity prop2->char4 prop3 Bulky Fluoro-Groups char3 Increased Free Volume prop3->char3 app1 Aerospace Components char1->app1 app4 Non-Stick & Protective Coatings char1->app4 app2 Low-k Dielectrics (Microelectronics) char2->app2 app3 Gas Separation Membranes char3->app3

Fig. 1: Properties of fluorinated ethers leading to material applications.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated aromatic ethers are prevalent motifs in modern medicinal chemistry.[5] Approximately 20% of all pharmaceuticals contain fluorine, a testament to the element's profound impact on a drug's pharmacokinetic and pharmacodynamic profile.[5][12] The trifluoromethoxy (-OCF3) and difluoromethoxy (-OCF2H) groups are particularly valuable bioisosteres for modifying drug candidates.[13]

Strategic incorporation of these groups can lead to:

  • Enhanced Metabolic Stability: Fluorine atoms serve as effective "metabolic shields," blocking hydroxylation of the aromatic ring by P450 enzymes.[6] This increases the drug's in vivo half-life and reduces the formation of potentially toxic metabolites.[8]

  • Improved Membrane Permeability: The high lipophilicity of groups like -OCF3 can enhance a drug's ability to cross cellular membranes, which is crucial for reaching intracellular targets and improving oral bioavailability.[2][13]

  • Increased Binding Affinity: The strong electron-withdrawing nature of fluoroalkoxy groups can alter the electronic distribution of the aromatic ring, potentially leading to stronger and more favorable interactions with target proteins.[7]

Table 2: Physicochemical Properties of Methoxy vs. Fluoroalkoxy Groups

Substituent Group Hansch Lipophilicity Parameter (π) Hammett Constant (σp) Description
Methoxy (-OCH3) -0.02 -0.27 Electron-donating, hydrophilic
Difluoromethoxy (-OCF2H) +0.63 +0.27 Electron-withdrawing, lipophilic
Trifluoromethoxy (-OCF3) +1.04 +0.35 Strongly electron-withdrawing, highly lipophilic

Data reflects the significant shift in electronic and lipophilic character upon fluorination.[5]

drug_metabolism_pathway Mechanism: Fluorine as a Metabolic Shield cluster_drug Drug Molecule cluster_outcome Metabolic Outcome drug_nonF Aryl Ether (Ar-O-CH3) (Metabolically Labile Site) enzyme Cytochrome P450 (Oxidative Metabolism) drug_nonF->enzyme Susceptible to oxidation drug_F Fluorinated Aryl Ether (Ar-O-CF3) (Metabolically Stable) drug_F->enzyme Resistant to oxidation no_metabolism Parent Drug Circulates (Increased Half-Life & Efficacy) drug_F->no_metabolism Leads to metabolite Hydroxylated Metabolite (Rapid Clearance / Inactivation) enzyme->metabolite Produces

Fig. 2: Fluorination blocks oxidative metabolism by Cytochrome P450.

Applications in Agrochemicals

Similar to pharmaceuticals, the introduction of fluorinated aromatic ether moieties into agrochemicals like herbicides, fungicides, and insecticides can significantly boost their performance.[14] An estimated 25-30% of modern agrochemicals contain fluorine.[5][14] The enhanced metabolic stability translates to greater persistence and efficacy in the field, while increased lipophilicity can improve absorption into target pests or plants.[1][14] For example, the herbicide oxyfluorfen contains a trifluoromethyl-substituted dichlorophenyl ether structure, which contributes to its effectiveness.

Applications in Positron Emission Tomography (PET) Imaging

The fluorine-18 (18F) isotope is a positron emitter with a convenient half-life (approx. 110 minutes), making it ideal for PET imaging in preclinical and clinical settings.[12][15] PET allows for the non-invasive, in-vivo visualization and quantification of biological processes.[16] Fluorinated aromatic ethers are excellent candidates for PET tracers. The development of late-stage fluorination techniques allows for the rapid incorporation of 18F into complex molecules, including drug candidates.[12][17] This enables researchers to study a drug's distribution, target engagement, and pharmacokinetics directly in living organisms, accelerating the drug development process.[16][18]

pet_imaging_workflow Workflow: 18F-Labeling for PET Imaging start Produce [18F]Fluoride (from Cyclotron) synthesis Late-Stage Radiofluorination (e.g., Copper-Mediated) start->synthesis precursor Aryl Precursor Molecule (e.g., Aryl Boronic Ester, Aryl Stannane) precursor->synthesis purification Rapid Purification (HPLC) synthesis->purification tracer [18F]-Labeled Aryl Ether PET Tracer purification->tracer injection Administer to Subject tracer->injection imaging PET Scanner Imaging injection->imaging analysis Image Reconstruction & Analysis (Drug Distribution, Target Occupancy) imaging->analysis

Fig. 3: General workflow for creating and using an 18F-labeled PET tracer.

Synthesis and Experimental Protocols

The synthesis of fluorinated aromatic ethers can be achieved through several methods. A common and efficient approach involves the nucleophilic aromatic substitution (SNAr) reaction between a fluoro-substituted aromatic ring and an alcohol. Another powerful method is the reaction of aryl fluoroformates with sulfur tetrafluoride (SF4).[19] More recently, methods using siloxane derivatives of fluoroalcohols have been developed for high-yield synthesis.[20]

Key Experimental Protocol: Synthesis of a Polyfluorinated Aromatic Ether

This protocol is adapted from the synthesis of CF3C6F4OCH2(CF2)2CH2OC6F4CF3, as described in the literature.[20]

Objective: To synthesize a fluorinated aromatic ether via the reaction of a perfluoroaromatic compound with a siloxane derivative of a fluoroalcohol.

Materials:

  • Octafluorotoluene (CF3C6F5)

  • 1,4-bis(trimethylsiloxy)-2,2,3,3-tetrafluorobutane (TMSOCH2(CF2)2CH2OTMS)

  • Cesium Fluoride (CsF), oven-dried

  • Diglyme, distilled from sodium

  • Diethyl ether

  • Magnesium Sulfate (MgSO4), anhydrous

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add CsF (0.1 g, 0.66 mmol) and anhydrous diglyme (20 mL).

  • To this suspension, add octafluorotoluene (5.0 g, 21.2 mmol) and TMSOCH2(CF2)2CH2OTMS (3.4 g, 10.6 mmol).

  • Heat the reaction mixture to 80 °C and maintain stirring under a nitrogen atmosphere for 12 hours.

  • After 12 hours, cool the mixture to room temperature (approx. 25 °C).

  • Extract the product from the reaction mixture using three portions of diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash them several times with water to remove residual diglyme and salts.

  • Dry the ether layer over anhydrous MgSO4.

  • Filter off the drying agent and remove the solvent (diethyl ether) from the filtrate under reduced pressure (rotary evaporation) to yield the crude solid product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure fluorinated aromatic ether.

  • Characterize the final product using NMR spectroscopy (1H, 19F), mass spectrometry (MS), and melting point analysis. For the target compound, the expected yield is approximately 77%, with a melting point of 70-72 °C.[20]

synthesis_workflow Experimental Workflow: Synthesis & Purification reagents 1. Combine Reagents - Perfluoroaromatic - Silylated Fluoroalcohol - CsF Catalyst - Anhydrous Solvent reaction 2. Reaction (e.g., 80°C, 12h, N2 atm) reagents->reaction extraction 3. Work-up: Extraction (Diethyl Ether) reaction->extraction washing 4. Washing (H2O to remove solvent/salts) extraction->washing drying 5. Drying (Anhydrous MgSO4) washing->drying evaporation 6. Solvent Removal (Rotary Evaporation) drying->evaporation purification 7. Purification (Recrystallization) evaporation->purification product 8. Characterization - NMR, MS, MP (Pure Product) purification->product

Fig. 4: General workflow for the synthesis of fluorinated aromatic ethers.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, no specific experimental structural data, such as a crystal structure, for 1-((4-Bromophenoxy)methyl)-2-fluorobenzene has been publicly reported. This guide is therefore based on the analysis of analogous compounds, established principles of conformational analysis, and standard experimental and computational methodologies employed for the characterization of such molecules.

Introduction

This compound is a diaryl ether derivative. The spatial arrangement of the atoms and the accessible conformations of such molecules are critical determinants of their physicochemical properties and biological activity. In drug discovery and materials science, a precise understanding of the three-dimensional structure is paramount for designing molecules with desired functions and for understanding their interactions with biological targets or other materials. This document provides a comprehensive overview of the predicted molecular structure and conformational preferences of this compound, alongside detailed protocols for its synthesis and structural characterization.

Molecular Structure

The molecule consists of a 4-bromophenoxy group linked to a 2-fluorobenzyl group through an ether oxygen atom. The fundamental structural parameters, such as bond lengths and angles, can be reliably predicted based on X-ray crystallographic data from closely related compounds.

Table 1: Predicted Molecular Structural Parameters

ParameterAtoms InvolvedPredicted ValueBasis of Prediction (Analogous Structures)
Bond Lengths
C-BrAromatic C - Br~1.90 ÅBased on various bromophenyl derivatives.[1][2]
C-FAromatic C - F~1.36 ÅBased on various fluorobenzyl derivatives.[3][4]
C-O (Aromatic)(Br)C₆H₄ - O~1.37 ÅTypical for aryl ethers.
C-O (Aliphatic)O - CH₂~1.43 ÅTypical for alkyl ethers.
C-C (Aromatic)Within rings~1.39 ÅStandard aromatic C-C bond length.
C-C (Aliphatic-Aromatic)CH₂ - C₆H₄(F)~1.51 ÅStandard sp³-sp² C-C bond length.
Bond Angles
C-O-C(Br)C₆H₄ - O - CH₂~118°Diaryl and alkyl aryl ethers often have a slightly wider angle than the ideal sp³ angle due to steric repulsion.
O-C-CO - CH₂ - C₆H₄(F)~109.5°Expected tetrahedral geometry around the methylene carbon.
C-C-Fin 2-fluorobenzyl~118°Typical for substituted benzene rings.
C-C-Brin 4-bromophenoxy~120°Typical for substituted benzene rings.

Conformational Analysis

The conformational flexibility of this compound is primarily due to the rotation around several single bonds. The overall shape of the molecule is defined by three key dihedral angles:

  • τ₁ (C-O-C-C): Rotation around the O-CH₂ bond.

  • τ₂ (Ar-O-C-C): Rotation around the (Br)C₆H₄-O bond.

  • τ₃ (O-C-C-Ar): Rotation around the CH₂-C₆H₄(F) bond.

The conformational landscape is determined by the interplay of steric hindrance between the two aromatic rings and potential weak intramolecular interactions. Diaryl ethers are known to adopt non-planar, "skewed" conformations to minimize steric clash. The presence of the ortho-fluoro substituent is expected to significantly influence the preferred orientation of the 2-fluorobenzyl ring to avoid unfavorable steric interactions with the ether oxygen and the bromophenoxy group.

Computational methods, such as Density Functional Theory (DFT), are the primary tools for exploring the potential energy surface and identifying the low-energy conformers of such flexible molecules.[5][6]

Table 2: Key Dihedral Angles and Influencing Factors

Dihedral AngleDescriptionExpected ConformationRationale
τ₁ (C-O-C-C) Defines the orientation of the benzyl group relative to the ether oxygen.Likely staggered conformations.Minimizes steric interactions.
τ₂ (Ar-O-C-C) Defines the orientation of the bromophenoxy ring relative to the ether linkage.Non-planar to minimize steric repulsion between the rings.Avoids steric clash between the ortho-hydrogens of the bromophenoxy ring and the benzyl group.
τ₃ (O-C-C-Ar) Defines the orientation of the 2-fluorobenzyl ring.The fluorine atom is likely oriented away from the ether linkage to minimize steric and electronic repulsion.The bulky and electronegative fluorine atom will prefer a position that minimizes interactions.

Experimental Protocols

The most common method for preparing such ethers is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[7][8][9]

Protocol:

  • Deprotonation of Phenol: In a round-bottom flask, dissolve 1.0 equivalent of 4-bromophenol in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile).[9] Add 1.1 equivalents of a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium 4-bromophenoxide.

  • Nucleophilic Substitution: Add 1.05 equivalents of 2-fluorobenzyl bromide to the reaction mixture. Heat the mixture to 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-8 hours.[9]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

This is the definitive method for determining the solid-state molecular structure and conformation.[10][11][12]

Protocol:

  • Crystallization: Grow single crystals of the purified compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[12][13] This can be achieved by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or hexane/dichloromethane).

  • Data Collection: Mount a suitable crystal on a goniometer of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.[13]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined against the experimental data using full-matrix least-squares methods to determine the final atomic positions, bond lengths, bond angles, and dihedral angles.[4]

NMR spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, can provide information about the through-space proximity of atoms, which is invaluable for determining the preferred conformation in solution.[14][15]

Protocol:

  • Sample Preparation: Prepare a solution of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration suitable for NMR analysis.

  • ¹H NMR Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum to assign the chemical shifts of all protons.

  • 2D NOESY/ROESY Spectrum: Acquire a two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. These experiments show correlations between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.

  • Data Analysis: Analyze the cross-peaks in the NOESY/ROESY spectrum. The presence and intensity of NOE cross-peaks between protons on the 4-bromophenoxy ring and the 2-fluorobenzyl ring will provide direct evidence for their spatial proximity and thus indicate the predominant conformation in solution. For example, an NOE between the ortho-protons of the bromophenoxy ring and the methylene protons would suggest a specific orientation.

  • Computational Correlation: Correlate the experimental NOE data with the distances between protons in the computationally predicted low-energy conformers to validate the theoretical model.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Work-up and Purification A 4-Bromophenol E Deprotonation: Formation of 4-Bromophenoxide A->E B 2-Fluorobenzyl bromide F SN2 Reaction: Nucleophilic attack on 2-Fluorobenzyl bromide B->F C Base (e.g., NaH) C->E D Solvent (e.g., DMF) D->E E->F G Aqueous Work-up & Extraction F->G H Column Chromatography G->H I Final Product: This compound H->I

Figure 1: Logical workflow for the synthesis of this compound.

Conformational_Analysis_Workflow cluster_computational Computational Approach cluster_experimental Experimental Validation (in Solution) A Build Initial 3D Structure B Conformational Search (e.g., Molecular Mechanics) A->B C DFT Optimization of Low-Energy Conformers B->C D Predicted Conformational Ensemble (Relative Energies, Dihedrals) C->D I Correlate Experimental Data with Computational Models D->I E Synthesize and Purify Compound F Acquire 2D NOESY/ROESY NMR Data E->F G Identify Inter-proton NOEs F->G H Determine Proximity Constraints G->H H->I J Validated Conformational Model I->J

Figure 2: Workflow for the conformational analysis of the target molecule.

References

The Bromophenoxy Group in Ether Linkages: A Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bromophenoxy group, a key structural motif in a variety of organic molecules, offers a versatile platform for chemical modification, making it a valuable component in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The presence of the bromine atom on the aromatic ring, combined with the stability of the diaryl ether linkage, allows for a range of selective chemical transformations. This in-depth technical guide explores the reactivity of the bromophenoxy group, providing a comprehensive overview of its participation in key organic reactions, detailed experimental protocols, and its relevance in the context of drug discovery, with a particular focus on kinase inhibition.

Reactivity of the Bromophenoxy Moiety

The chemical behavior of the bromophenoxy group is primarily dictated by two key features: the carbon-bromine (C-Br) bond on the aromatic ring and the diaryl ether linkage. These sites offer distinct opportunities for chemical modification.

Reactions at the Carbon-Bromine Bond

The C-Br bond is the most reactive site for the introduction of molecular diversity. Its reactivity is central to a variety of powerful cross-coupling reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromophenoxy group is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions proceed via a general catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation and reductive elimination.

    • Suzuki-Miyaura Coupling: This reaction couples the bromophenoxy moiety with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.

    • Buchwald-Hartwig Amination: This powerful method allows for the formation of a C-N bond by coupling the bromophenoxy group with a primary or secondary amine. This reaction is of paramount importance in medicinal chemistry for the synthesis of anilines and their derivatives.

    • Sonogashira Coupling: This reaction involves the coupling of the bromophenoxy group with a terminal alkyne to form a C-C triple bond, leading to the synthesis of aryl alkynes.

  • Nucleophilic Aromatic Substitution (SNAr): While less common for non-activated aryl bromides, nucleophilic aromatic substitution can occur on the bromophenoxy ring if it is sufficiently electron-deficient. The presence of strong electron-withdrawing groups ortho or para to the bromine atom facilitates the attack of a nucleophile.[1] The reactivity order for halogens in SNAr is typically F > Cl > Br > I, which is opposite to the trend in cross-coupling reactions.[2]

Cleavage of the Ether Linkage

The diaryl ether bond is generally stable, a property that contributes to the utility of the bromophenoxy group as a scaffold. However, under forcing conditions, this bond can be cleaved.

  • Acid-Catalyzed Cleavage: Strong protic acids like HBr and HI can cleave ethers.[3] The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. For diaryl ethers, cleavage is difficult and typically requires harsh conditions.

  • Lewis Acid-Mediated Cleavage: Strong Lewis acids, most notably boron tribromide (BBr₃), are highly effective reagents for the cleavage of ethers, including diaryl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct, followed by nucleophilic attack of the bromide ion. This method is often preferred due to its efficacy under relatively milder conditions compared to strong protic acids. Pyridine hydrochloride is another reagent that can be used to promote ether cleavage.[4][5]

Quantitative Data on Reactivity

The following tables summarize representative yields for key reactions involving bromophenoxy derivatives, providing a comparative overview of their reactivity under various conditions.

Table 1: Suzuki-Miyaura Coupling of Bromophenyl Derivatives

Aryl BromideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-80N/A60[6]
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-80N/A70[6]
1-bromo-4-(trichloromethyl)benzenePhenylboronic acidPd(OAc)₂ (2) / PPh₃ (4)K₂CO₃Toluene/Ethanol/Water8012-24High[7]
3-Bromoaniline4-Hydroxy-4-methyl-2-pentynoic acidPd(OAc)₂ (5) / SPhos (7.5)TBAF·3H₂ON/A801485[8]

Table 2: Buchwald-Hartwig Amination of Bromo-Aromatics

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Bromo-aromaticAnilinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃Toluene1108Good[9]
2-Bromo-13α-estroneAnilinePd(OAc)₂ (10)X-Phos (10)KOt-BuToluene1000.17 (MW)92[10]
Aryl HalideAmineXantPhos Pd G3 (5)-DBUMeCN/PhMe1401 (flow)Good[11]

Table 3: Sonogashira Coupling of Aryl Bromides

Aryl BromideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromoaniline2-Methylbut-3-yn-2-olPd(OAc)₂ (3)-PiperidineTHF80661[8]
4-IodoanisolePhenylacetyleneN/ACuI (10)K₃PO₄Water100N/AGood[12]
Aryl BromidePhenylacetyleneN/ACuI (10)K₃PO₄Water100N/A9[12]

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving the bromophenoxy group.

Suzuki-Miyaura Coupling of a Bromophenoxy Derivative

Reaction: Coupling of 1-bromo-4-phenoxybenzene with phenylboronic acid.

Materials:

  • 1-bromo-4-phenoxybenzene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-phenoxybenzene, phenylboronic acid, and potassium carbonate.[7]

  • Add palladium(II) acetate and triphenylphosphine to the flask.[7]

  • Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.[7]

  • Add a degassed solvent mixture of toluene, ethanol, and water.[7]

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired product.[7]

Buchwald-Hartwig Amination of a Bromophenoxy Derivative

Reaction: Coupling of 1-bromo-4-phenoxybenzene with aniline.

Materials:

  • 1-bromo-4-phenoxybenzene (1.0 equiv)

  • Aniline (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.08 equiv)

  • Cesium carbonate (Cs₂CO₃, 10 equiv)

  • Toluene (10 volumes)

  • Schlenk flask

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen)

Procedure:

  • In a Schlenk flask, combine 1-bromo-4-phenoxybenzene, aniline, cesium carbonate, palladium(II) acetate, and BINAP.[9]

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene to the flask.

  • Heat the mixture to 110 °C and stir for 8 hours under a nitrogen atmosphere.[9]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the desired product.[9]

Ether Cleavage of a Bromophenoxy Derivative using Boron Tribromide

Reaction: Cleavage of the ether linkage in 1-bromo-4-phenoxybenzene.

Materials:

  • 1-bromo-4-phenoxybenzene (1.0 mmol, 1.0 equiv)

  • Boron tribromide (BBr₃, 1.2 mmol, 1.2 equiv, 1.0 M solution in dichloromethane)

  • Anhydrous dichloromethane (DCM, 10 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Inert atmosphere (Nitrogen)

Procedure:

  • Dissolve 1-bromo-4-phenoxybenzene in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the boron tribromide solution dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC. The reaction time can vary from 30 minutes to several hours.

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Application in Drug Development: Kinase Inhibitors

The bromophenoxy motif is a privileged scaffold in the design of kinase inhibitors, a critical class of drugs for the treatment of cancer and other diseases.[13] The bromine atom serves as a handle for late-stage functionalization via cross-coupling reactions, allowing for the rapid generation of analogues to explore structure-activity relationships (SAR).

A prominent example of a kinase inhibitor featuring a related diaryl ether linkage is Sorafenib (Nexavar®) . Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis, including the Raf/MEK/ERK pathway and the VEGFR/PDGFR pathway.

Sorafenib Signaling Pathway Inhibition

The diagram below illustrates the key signaling pathways inhibited by Sorafenib.

Sorafenib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Ras Ras VEGFR->Ras PDGFR PDGFR PDGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->Raf Cross_Coupling_Optimization start Define Desired Transformation (e.g., C-C, C-N bond formation) reaction_selection Select Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, etc.) start->reaction_selection condition_screening Screen Reaction Conditions - Catalyst/Ligand - Base - Solvent - Temperature reaction_selection->condition_screening analysis Analyze Reaction Outcome (TLC, GC-MS, LC-MS) condition_screening->analysis optimization Optimize Yield and Purity (Iterative refinement of conditions) analysis->optimization optimization->condition_screening Sub-optimal scale_up Scale-up Synthesis optimization->scale_up Optimal purification Product Purification (Chromatography, Recrystallization) scale_up->purification characterization Characterize Final Product (NMR, IR, MS) purification->characterization end Pure Product characterization->end Reactivity_Decision_Tree start Starting Material: Bromophenoxy Derivative goal Desired Transformation? start->goal cc_bond C-C Bond Formation goal->cc_bond C-C cn_bond C-N Bond Formation goal->cn_bond C-N ether_cleavage Ether Cleavage goal->ether_cleavage C-O Cleavage suzuki Suzuki Coupling (with Boronic Acid) cc_bond->suzuki sonogashira Sonogashira Coupling (with Alkyne) cc_bond->sonogashira buchwald Buchwald-Hartwig Amination cn_bond->buchwald bbr3 BBr3 Cleavage ether_cleavage->bbr3

References

The Strategic Imperative of Fluorine Substitution in Aromatic Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The unique electronic properties of fluorine, coupled with its relatively small size, allow for strategic modifications that can profoundly impact a molecule's metabolic stability, binding affinity, and bioavailability. This technical guide provides an in-depth exploration of the role of fluorine substitution in aromatic compounds, detailing its effects on key drug-like properties, providing comprehensive experimental protocols for evaluation, and presenting quantitative data to inform rational drug design.

The Multifaceted Influence of Aromatic Fluorination

The substitution of hydrogen with fluorine in an aromatic ring, while seemingly a minor alteration, instigates a cascade of effects stemming from fluorine's high electronegativity, the strength of the carbon-fluorine bond, and its potential to form unique non-covalent interactions. These modifications are instrumental in overcoming common challenges in drug development, such as rapid metabolism and off-target effects.

Modulation of Physicochemical Properties

The introduction of fluorine can significantly alter the lipophilicity (LogP) and the acidity/basicity (pKa) of an aromatic compound. These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Lipophilicity (LogP): Fluorine's impact on lipophilicity is context-dependent. Generally, the substitution of a hydrogen atom with a fluorine atom on an aromatic ring leads to a slight increase in LogP.[1] This enhanced lipophilicity can improve membrane permeability and, consequently, oral bioavailability.[2] However, the introduction of multiple fluorine atoms or fluoroalkyl groups can have more complex effects.[1]

  • Acidity and Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of nearby acidic or basic functional groups. For instance, fluorination of anilines and phenols generally decreases their pKa, making them more acidic.[3] This modulation of pKa can influence a compound's ionization state at physiological pH, affecting its solubility, permeability, and interaction with target proteins.

Enhancement of Metabolic Stability

One of the most valuable applications of aromatic fluorination is the enhancement of metabolic stability. Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to rapid clearance and reduced in vivo efficacy.[4]

By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, chemists can effectively "block" this metabolic soft spot. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[5] This strategy has been successfully employed to increase the half-life of numerous drug candidates.[4][6]

Tuning Binding Affinity and Selectivity

Fluorine substitution can modulate the binding affinity of a ligand for its target protein through a variety of mechanisms:

  • Altered Electrostatics: The strong dipole of the C-F bond can alter the electrostatic potential of the aromatic ring, influencing interactions with polar residues in the binding pocket.

  • Hydrogen Bonding: While a weak hydrogen bond acceptor, fluorine can participate in favorable interactions with suitable donors in the protein active site.

  • Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, pre-organizing it for optimal binding to its target.[2]

  • Enhanced Hydrophobic Interactions: The increased lipophilicity of a fluorinated aromatic ring can strengthen hydrophobic interactions within the binding pocket.

These subtle modifications can not only enhance binding affinity but also improve selectivity for the desired target over related proteins, thereby reducing the potential for off-target side effects.[7]

Quantitative Impact of Fluorine Substitution

To facilitate a data-driven approach to drug design, the following tables summarize the quantitative effects of fluorine substitution on key properties of aromatic compounds.

Table 1: Effect of Fluorine Substitution on Physicochemical Properties of Benzene Derivatives

CompoundSubstituentLogPpKa
BenzeneH2.13N/A
FluorobenzeneF2.27N/A
AnilineH0.904.63
4-Fluoroaniline4-F1.154.65
PhenolH1.469.99
4-Fluorophenol4-F1.589.81

Note: LogP and pKa values are approximate and can vary depending on the experimental or computational method used.

Table 2: Comparative Metabolic Stability of Fluorinated vs. Non-fluorinated Aromatic Compounds

Parent CompoundFluorinated AnalogIn Vitro Half-life (t½, min)System
Indole5-Fluoroindole12.35 vs 144.2Mouse vs Rat Liver Microsomes
Risperidone9-FluororisperidoneSignificantly IncreasedHuman P450 Enzymes
Celecoxib4'-Fluorocelecoxib4-fold IncreaseHuman P450 Enzymes

Data compiled from various sources, highlighting the general trend of increased metabolic stability upon fluorination. Direct comparison of absolute values should be made with caution due to differing experimental conditions.[5][6]

Table 3: Impact of Fluorination on Binding Affinity

TargetParent CompoundFluorinated AnalogBinding Affinity (Ki or IC50)Fold Change
Neuronal NOSCurcuminoid PyrazoleFluorinated Pyrazole~20-fold lower IC5020x Improvement
PDE9PyrazolopyrimidinoneFluorinated Pyrazolopyrimidinone59 nM vs 180 nM~3x Decrease

Binding affinity changes are highly dependent on the specific target and the position of fluorination.[3][8]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the properties of fluorinated aromatic compounds.

Metabolic Stability Assays
  • Purpose: To assess the in vitro metabolic stability of a compound in the presence of liver microsomes, which are rich in phase I metabolizing enzymes like CYPs.

  • Principle: The test compound is incubated with liver microsomes and a cofactor-regenerating system (e.g., NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS.

  • Materials:

    • Pooled liver microsomes (human, rat, mouse, etc.)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Control compounds (high and low clearance)

    • Acetonitrile (ACN) with an internal standard (for quenching)

    • 96-well plates

    • Incubator/shaker (37°C)

    • Centrifuge

    • LC-MS/MS system

  • Procedure:

    • Prepare a working solution of the test compound by diluting the stock solution in buffer.

    • In a 96-well plate, add the microsomal suspension to the buffer.

    • Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold ACN with an internal standard to stop the reaction.

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the peak area of the test compound relative to the internal standard at each time point.

    • Plot the natural logarithm of the percentage of the remaining compound versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (protein concentration).

  • Purpose: To evaluate the metabolic stability of a compound in a more physiologically relevant system that contains both phase I and phase II enzymes.

  • Principle: The test compound is incubated with cryopreserved or fresh hepatocytes, and the depletion of the parent compound is measured over time.

  • Materials:

    • Cryopreserved or fresh hepatocytes

    • Hepatocyte plating and incubation media

    • Collagen-coated plates

    • Test compound stock solution

    • Control compounds

    • Acetonitrile (ACN) with an internal standard

    • Incubator (37°C, 5% CO2)

    • LC-MS/MS system

  • Procedure:

    • Thaw and plate the hepatocytes on collagen-coated plates and allow them to attach.

    • Replace the plating medium with incubation medium containing the test compound.

    • Incubate the plates at 37°C in a CO2 incubator.

    • At specified time points, collect both the cells and the medium and quench the reaction with cold ACN containing an internal standard.

    • Process the samples for LC-MS/MS analysis as described for the microsomal assay.

  • Data Analysis: Data analysis is similar to the microsomal stability assay to determine the half-life and intrinsic clearance.

Binding Affinity Assays
  • Purpose: To directly measure the thermodynamic parameters of binding, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Principle: ITC measures the heat released or absorbed during the binding of a ligand to a macromolecule. A solution of the ligand is titrated into a solution of the protein, and the resulting heat changes are measured.

  • Materials:

    • Isothermal titration calorimeter

    • Purified target protein

    • Fluorinated and non-fluorinated ligand solutions

    • Matched buffer for both protein and ligand

  • Procedure:

    • Thoroughly dialyze both the protein and ligand against the same buffer to minimize heats of dilution.

    • Degas the solutions to prevent air bubbles.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Perform an initial injection to remove any air from the syringe tip.

    • Carry out a series of injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

    • Measure the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, and ΔH.

  • Purpose: To measure the real-time kinetics of binding and dissociation, from which the association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD) can be derived.

  • Principle: SPR detects changes in the refractive index at the surface of a sensor chip when a ligand (analyte) in solution binds to a target molecule (ligate) immobilized on the chip.

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Immobilization reagents (e.g., EDC/NHS)

    • Purified target protein (ligate)

    • Fluorinated and non-fluorinated compounds (analyte)

    • Running buffer

  • Procedure:

    • Immobilize the target protein onto the sensor chip surface.

    • Inject a series of concentrations of the analyte over the chip surface and monitor the binding response in real-time.

    • After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte.

    • Regenerate the sensor chip surface to remove any remaining bound analyte.

  • Data Analysis:

    • The binding data (sensorgrams) are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.

    • The equilibrium dissociation constant (KD) is calculated as kd/ka.

  • Purpose: To determine the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

  • Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand displaced by the test compound is measured.

  • Materials:

    • Radiolabeled ligand (e.g., ³H or ¹²⁵I labeled)

    • Cell membranes or tissue homogenates containing the target receptor

    • Unlabeled test compounds

    • Assay buffer

    • Filtration apparatus and glass fiber filters

    • Scintillation counter

  • Procedure:

    • In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and a range of concentrations of the unlabeled test compound.

    • Allow the binding to reach equilibrium.

    • Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the workflows for the key experimental protocols described above.

Microsomal_Stability_Assay Microsomal Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Solution pre_incubate Pre-incubate Microsomes and Compound (37°C) prep_compound->pre_incubate prep_microsomes Prepare Microsome Suspension prep_microsomes->pre_incubate prep_cofactor Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH System prep_cofactor->start_reaction pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points quench Quench Reaction with ACN + Internal Std time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and Clint analyze->calculate

Caption: Workflow for a typical in vitro microsomal stability assay.

ITC_Workflow Isothermal Titration Calorimetry (ITC) Workflow cluster_prep Sample Preparation cluster_experiment Experiment cluster_analysis Data Analysis dialyze Dialyze Protein & Ligand in Matched Buffer degas Degas Solutions dialyze->degas load_samples Load Protein into Cell, Ligand into Syringe degas->load_samples titrate Titrate Ligand into Protein load_samples->titrate measure_heat Measure Heat Change per Injection titrate->measure_heat plot_isotherm Plot Heat Change vs. Molar Ratio measure_heat->plot_isotherm fit_model Fit Data to Binding Model plot_isotherm->fit_model determine_params Determine Kd, n, ΔH fit_model->determine_params

Caption: Generalized workflow for determining binding affinity using ITC.

Conclusion

The strategic incorporation of fluorine into aromatic compounds is a powerful and versatile strategy in modern drug discovery. By understanding the fundamental principles of how fluorine influences physicochemical properties, metabolic stability, and binding affinity, researchers can make more informed decisions in the design of novel therapeutics. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for scientists engaged in the development of fluorinated aromatic compounds, ultimately contributing to the discovery of safer and more effective medicines.

References

Methodological & Application

Application Notes and Protocols for 1-((4-Bromophenoxy)methyl)-2-fluorobenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes serve as a comprehensive guide for the potential applications of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene in medicinal chemistry. While specific biological data for this compound is not extensively available in the public domain, its structural motifs—a bromophenoxy group and a fluorinated benzene ring—are present in numerous biologically active molecules. This document provides a prospective analysis of its potential as a scaffold or intermediate in drug discovery, along with detailed protocols for its synthesis and evaluation in relevant in vitro assays.

Introduction: Rationale for Use in Drug Discovery

The diaryl ether scaffold is a privileged structure in medicinal chemistry, found in a variety of therapeutic agents. The incorporation of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of a molecule.

  • Bromine: The presence of a bromine atom can enhance binding affinity to target proteins through halogen bonding, increase metabolic stability, and improve selectivity. Bromophenol derivatives have demonstrated a range of biological activities, including antioxidant and anticancer effects.

  • Fluorine: The substitution with fluorine is a common strategy in drug design to block metabolic pathways, increase binding affinity, and alter the acidity of nearby functional groups. The 2-fluoro substitution on the benzene ring can influence the conformation of the molecule and its interactions with biological targets.

Given these characteristics, this compound represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases.

Potential Therapeutic Applications (Prospective)

Based on the known activities of structurally related compounds, derivatives of this compound could be investigated for the following applications:

  • Anticancer Agents: The bromophenoxy moiety is found in compounds with cytotoxic activity against various cancer cell lines.

  • Antioxidant Agents: Phenolic and bromophenolic compounds are known for their ability to scavenge free radicals and reduce oxidative stress.

  • Enzyme Inhibitors: The specific arrangement of the aromatic rings and halogen substituents may allow for targeted inhibition of enzymes such as kinases or phosphatases.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of diaryl ethers via Williamson ether synthesis.

Materials:

  • 4-Bromophenol

  • 2-Fluoro-1-(bromomethyl)benzene

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 4-bromophenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-fluoro-1-(bromomethyl)benzene (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Workflow for Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification A 4-Bromophenol D Solvent (Acetone/DMF) A->D B 2-Fluoro-1-(bromomethyl)benzene B->D C K2CO3 (Base) C->D E Heat (60-80 °C) D->E Stirring F Extraction E->F Reaction Completion (TLC) G Washing F->G H Drying G->H I Column Chromatography H->I J This compound I->J

Caption: Synthetic workflow for this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of a compound.[2]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity.

Data Presentation

Quantitative data from the in vitro assays should be summarized for clear comparison.

Table 1: Hypothetical Anticancer Activity Data

Compound DerivativeCell LineIC₅₀ (µM)
This compoundMCF-715.2
A54922.8
HeLa18.5
Doxorubicin (Control)MCF-70.8

Table 2: Hypothetical Antioxidant Activity Data

Compound DerivativeDPPH Scavenging IC₅₀ (µg/mL)
This compound45.3
Ascorbic Acid (Control)8.7

Hypothetical Signaling Pathway Modulation

Derivatives of this compound could potentially modulate signaling pathways involved in cancer cell proliferation and survival, such as the MAPK/ERK pathway.

cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Survival Survival Transcription Factors->Survival Inhibitor 1-((4-Bromophenoxy)methyl)- 2-fluorobenzene Derivative Inhibitor->Raf Hypothetical Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

While further experimental validation is required, the structural features of this compound make it a promising candidate for medicinal chemistry exploration. The provided protocols offer a starting point for the synthesis and evaluation of its derivatives as potential therapeutic agents. Researchers are encouraged to adapt these methodologies to their specific research goals and to explore a wider range of biological assays to fully characterize the pharmacological profile of this and related compounds.

References

Application Notes and Protocols for the Functionalization of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of 1-((4-bromophenoxy)methyl)-2-fluorobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of multiple reaction sites. The protocols outlined below focus on common and robust cross-coupling reactions to modify the aryl bromide moiety, enabling the synthesis of a diverse range of derivatives.

Introduction

This compound possesses a key structural feature in its aryl bromide group, which serves as a prime handle for various palladium-catalyzed cross-coupling reactions. The presence of the fluorine atom and the phenoxymethyl substituent can influence the electronic properties and reactivity of the aromatic ring. These protocols provide a foundation for researchers to explore the chemical space around this scaffold. The primary functionalization strategies discussed are the Suzuki-Miyaura coupling for carbon-carbon bond formation, the Buchwald-Hartwig amination for carbon-nitrogen bond formation, and a cyanation reaction for the introduction of a nitrile group.

Key Functionalization Reactions

Three principal palladium-catalyzed cross-coupling reactions are detailed for the functionalization of the C-Br bond in this compound.

Table 1: Overview of Functionalization Reactions
ReactionBond FormedKey ReagentsCatalyst/Ligand System
Suzuki-Miyaura CouplingC-CAryl/vinyl boronic acids or estersPd(OAc)₂, Pd(PPh₃)₄, or similar Pd(0)/Pd(II) precursors with phosphine ligands
Buchwald-Hartwig AminationC-NPrimary or secondary aminesPd₂(dba)₃ or Pd(OAc)₂ with specialized phosphine ligands (e.g., BINAP, XantPhos)
CyanationC-CNCyanide source (e.g., Zn(CN)₂)Pd(PPh₃)₄ or other Pd(0) complexes

Experimental Protocols

Suzuki-Miyaura Coupling Protocol

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a biaryl structure.

Reaction Scheme:

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination Protocol

This protocol details the palladium-catalyzed amination of this compound to form a C-N bond. [1][2] Reaction Scheme:

Materials:

  • This compound

  • Amine (primary or secondary, e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or XantPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (0.015 equiv) and BINAP (0.03 equiv) to a dry Schlenk flask.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Seal the flask and heat the mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Table 3: Buchwald-Hartwig Amination Reaction Parameters

ParameterValue/Reagent
SubstrateThis compound
Coupling PartnerAmine (1.2 equiv)
CatalystPd₂(dba)₃ (1.5 mol%)
LigandBINAP (3 mol%)
BaseNaOtBu (1.4 equiv)
SolventToluene
Temperature100-110 °C
Reaction Time12-24 h

Workflow Diagram:

Buchwald_Hartwig_Workflow cat_prep Catalyst Preparation (Pd₂(dba)₃ + Ligand) sub_add Add Substrate, Amine, and Base cat_prep->sub_add reaction Heat to 100-110°C (12-24h) sub_add->reaction quench Quench with aq. NH₄Cl reaction->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Buchwald-Hartwig Amination Workflow.

Cyanation Protocol

This protocol outlines the palladium-catalyzed cyanation of this compound to introduce a nitrile functionality.

Reaction Scheme:

Materials:

  • This compound

  • Zinc cyanide (Zn(CN)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and zinc cyanide (0.6 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Add anhydrous DMF.

  • Heat the reaction mixture to 80-90 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 6-12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 4: Cyanation Reaction Parameters

ParameterValue/Reagent
SubstrateThis compound
Cyanide SourceZn(CN)₂ (0.6 equiv)
CatalystPd(PPh₃)₄ (5 mol%)
SolventDMF
Temperature80-90 °C
Reaction Time6-12 h

Workflow Diagram:

Cyanation_Workflow reagents Combine Substrate, Zn(CN)₂, Catalyst solvent Add DMF reagents->solvent reaction Heat to 80-90°C (6-12h) solvent->reaction filtration Filter through Celite reaction->filtration workup Aqueous Workup filtration->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Cyanation Reaction Workflow.

Signaling Pathways and Logical Relationships

The functionalization of this compound can be viewed as a branching pathway in a synthetic route, where a single precursor leads to multiple classes of compounds with potentially diverse biological activities or material properties.

Synthetic_Pathways start 1-((4-Bromophenoxy)methyl)- 2-fluorobenzene suzuki Suzuki-Miyaura (C-C Coupling) start->suzuki buchwald Buchwald-Hartwig (C-N Coupling) start->buchwald cyanation Cyanation (C-CN Introduction) start->cyanation biaryls Biaryl Derivatives suzuki->biaryls arylamines Arylamine Derivatives buchwald->arylamines nitriles Aryl Nitrile Derivatives cyanation->nitriles

References

Application Notes and Protocols for 1-((4-Bromophenoxy)methyl)-2-fluorobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene as a versatile building block in organic synthesis. This compound is a valuable intermediate, particularly in the fields of medicinal chemistry and materials science, owing to its unique combination of reactive sites.

Introduction

This compound incorporates three key structural motifs: a brominated phenyl ring, a fluorinated phenyl ring, and an ether linkage. This trifunctional nature allows for a variety of selective chemical transformations. The bromo-substituent is amenable to cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse aryl, vinyl, or alkynyl groups. The fluoro-substituent can influence the electronic properties of the molecule, potentially enhancing metabolic stability and binding affinity in drug candidates. The ether linkage provides conformational flexibility, which can be crucial for optimizing molecular interactions with biological targets.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₃H₁₀BrFO
Molecular Weight 281.12 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)
Melting Point Not readily available; expected to be a low-melting solid

Applications in Organic Synthesis

The strategic placement of the bromo and fluoro groups on the respective phenyl rings makes this compound a highly useful building block for the synthesis of complex molecules.

Synthesis of Biaryl Ethers via Suzuki-Miyaura Coupling

The bromine atom on the phenoxy moiety can be readily displaced through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the synthesis of a wide range of biaryl ether derivatives, which are common scaffolds in pharmaceuticals and agrochemicals.

Synthesis of Functionalized Benzyl Ethers

The 2-fluorobenzyl group can be further functionalized. For instance, directed ortho-metalation can be employed to introduce substituents adjacent to the fluorine atom, leading to highly substituted aromatic compounds.

Intermediate in Multi-step Syntheses

This building block can serve as a key intermediate in the total synthesis of natural products and complex drug molecules, where the sequential and selective functionalization of the two aromatic rings is required.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a general method for the synthesis of the title compound from 4-bromophenol and 2-fluorobenzyl bromide.

Materials:

  • 4-Bromophenol (1.0 eq)

  • 2-Fluorobenzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at 60 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Expected Yield: 85-95%

Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction to synthesize 1-((4-biphenoxy)methyl)-2-fluorobenzene.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired biaryl ether.

Expected Yield: 70-85%

Spectroscopic Data (Representative)

The following table summarizes the expected spectroscopic data for this compound based on analogous structures. Actual values may vary.

Spectroscopy Expected Data
¹H NMR (400 MHz, CDCl₃) δ 7.45 (d, J = 8.8 Hz, 2H), 7.35-7.25 (m, 2H), 7.15-7.05 (m, 2H), 6.85 (d, J = 8.8 Hz, 2H), 5.10 (s, 2H).
¹³C NMR (101 MHz, CDCl₃) δ 157.5, 157.0 (d, J = 245 Hz), 132.5, 129.5 (d, J = 8 Hz), 128.0 (d, J = 4 Hz), 124.5 (d, J = 14 Hz), 124.0, 117.0, 115.5 (d, J = 21 Hz), 65.0.
IR (KBr, cm⁻¹) 3050 (Ar C-H), 2920 (C-H), 1580, 1480 (Ar C=C), 1240 (C-O-C), 1050 (C-Br), 1220 (C-F).
Mass Spec. (EI, m/z) 280/282 [M]⁺, 201 [M-Br]⁺, 109 [C₇H₆F]⁺.

Visualizations

Synthesis_Workflow 4-Bromophenol 4-Bromophenol Williamson_Ether_Synthesis Williamson_Ether_Synthesis 4-Bromophenol->Williamson_Ether_Synthesis 2-Fluorobenzyl_bromide 2-Fluorobenzyl_bromide 2-Fluorobenzyl_bromide->Williamson_Ether_Synthesis Target_Molecule 1-((4-Bromophenoxy)methyl)- 2-fluorobenzene Williamson_Ether_Synthesis->Target_Molecule Suzuki_Coupling Suzuki_Coupling Target_Molecule->Suzuki_Coupling Biaryl_Ether_Derivative Biaryl_Ether_Derivative Suzuki_Coupling->Biaryl_Ether_Derivative Phenylboronic_acid Phenylboronic_acid Phenylboronic_acid->Suzuki_Coupling

Caption: Synthetic workflow for this compound and its subsequent derivatization.

Suzuki_Catalytic_Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)-Br Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OH)₂ Base Pd(II)_Diorganyl Ar-Pd(II)-Ar' Transmetalation->Pd(II)_Diorganyl Reductive_Elimination Reductive Elimination Pd(II)_Diorganyl->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Note: 1-((4-Bromophenoxy)methyl)-2-fluorobenzene (Compound X) in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-((4-Bromophenoxy)methyl)-2-fluorobenzene, hereafter referred to as Compound X, is a diaryl ether derivative with significant potential in the field of anticancer drug discovery. The diaryl ether scaffold is a recognized pharmacophore in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and cell membrane permeability.[1][2] The structural features of Compound X, specifically the presence of bromine and fluorine atoms, are consistent with substitutions known to enhance the cytotoxic activity of this class of compounds against various cancer cell lines.[1][3]

Mechanism of Action

Based on studies of structurally related diaryl ethers, Compound X is hypothesized to exert its anticancer effects through the induction of apoptosis.[3] The proposed mechanism involves the upregulation of the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest, and the activation of effector caspases such as caspase-3, a key mediator of apoptosis.[3] The presence of halogen substituents on the phenyl rings may contribute to enhanced binding affinity to target proteins and overall cytotoxic potency.[3]

Applications

Compound X is a promising candidate for further investigation as a lead compound in the development of novel chemotherapeutic agents. Its potential applications include:

  • Screening against diverse cancer cell lines: To determine the breadth of its anticancer activity.

  • Mechanism of action studies: To elucidate the specific cellular pathways modulated by the compound.

  • Structure-activity relationship (SAR) studies: As a backbone for the synthesis of more potent and selective analogs.

  • In vivo studies: To evaluate its efficacy and safety in preclinical animal models of cancer.

Quantitative Data Summary

The following table summarizes the hypothetical cytotoxic activity of Compound X against a panel of human cancer cell lines, based on representative data for similar diaryl ether compounds.[3]

Cell LineCancer TypeIC50 (µM)
HepG2Liver Cancer2.57
A549Lung Cancer5.48
HT-29Colon Cancer30.04
HeLaCervical Cancer18.86
A375Melanoma10.21

Experimental Protocols

1. General Synthesis of Diaryl Ether Derivatives

This protocol describes a general method for the synthesis of diaryl ethers via a copper-catalyzed Chan-Lam coupling reaction.[1]

  • Materials: Arylboronic acid, phenol derivative, copper(II) acetate, a suitable base (e.g., triethylamine or pyridine), and a solvent (e.g., dichloromethane or toluene).

  • Procedure:

    • To a solution of the phenol (1.0 mmol) and the arylboronic acid (1.2 mmol) in the chosen solvent (10 mL), add copper(II) acetate (0.1 mmol) and the base (2.0 mmol).

    • Stir the reaction mixture at room temperature and open to the air for 24-48 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture through Celite to remove the copper catalyst.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired diaryl ether.

2. Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of Compound X on cancer cells.[4]

  • Materials: Cancer cell lines, appropriate cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, Compound X, DMSO, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of Compound X in culture medium (with the final DMSO concentration not exceeding 0.1%).

    • Treat the cells with different concentrations of Compound X and incubate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

3. Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis induced by Compound X.

  • Materials: Cancer cells, 6-well plates, Compound X, Annexin V-FITC Apoptosis Detection Kit, and a flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and treat with Compound X at its IC50 concentration for 24 or 48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

4. Cell Cycle Analysis

This protocol is for determining the effect of Compound X on the cell cycle distribution.

  • Materials: Cancer cells, 6-well plates, Compound X, PBS, and a solution of propidium iodide with RNase.

  • Procedure:

    • Treat cells with Compound X as described for the apoptosis assay.

    • Harvest and wash the cells with cold PBS.

    • Fix the cells in 70% ethanol at -20°C overnight.

    • Wash the cells with PBS and resuspend in a propidium iodide/RNase staining solution.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content by flow cytometry.

5. Western Blotting for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of proteins like p21 and caspase-3.[3]

  • Materials: Treated and untreated cell lysates, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (anti-p21, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin), HRP-conjugated secondary antibodies, and a chemiluminescence detection system.

  • Procedure:

    • Determine the protein concentration of cell lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane again with TBST.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Visualizations

G CompoundX Compound X (Diaryl Ether) p21 p21 Upregulation CompoundX->p21 Caspase3 Caspase-3 Activation CompoundX->Caspase3 CellCycleArrest Cell Cycle Arrest (G1/S Phase) p21->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of Compound X in cancer cells.

G cluster_in_vitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies CellCulture Cancer Cell Culture MTT MTT Assay (Cytotoxicity) CellCulture->MTT IC50 Determine IC50 MTT->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay CellCycle Cell Cycle Analysis IC50->CellCycle WesternBlot Western Blot (Protein Expression) IC50->WesternBlot

Caption: Experimental workflow for anticancer drug screening.

References

Application Notes and Protocols for the Synthesis of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-((4-Bromophenoxy)methyl)-2-fluorobenzene is an organic compound with potential applications in medicinal chemistry and materials science. Its synthesis can be efficiently achieved through a Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium or potassium salt of 4-bromophenol acts as the nucleophile, attacking the electrophilic carbon of 2-fluorobenzyl bromide to form the desired ether linkage.[1][4] The reaction proceeds via an SN2 mechanism, which is most effective with primary alkyl halides like 2-fluorobenzyl bromide.[1]

Reaction Scheme

The overall chemical transformation is depicted below:

Reaction scheme for the synthesis of this compound

Caption: Synthesis of this compound via Williamson ether synthesis.

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier
4-BromophenolC₆H₅BrO173.011.73 g (10 mmol)Sigma-Aldrich
2-Fluorobenzyl bromideC₇H₆BrF189.032.08 g (11 mmol)Sigma-Aldrich
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.07 g (15 mmol)Fisher Scientific
AcetoneC₃H₆O58.0850 mLVWR
Dichloromethane (DCM)CH₂Cl₂84.93100 mLFisher Scientific
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-50 mL-
Brine (Saturated NaCl solution)NaCl(aq)-50 mL-
Anhydrous Magnesium SulfateMgSO₄120.375 gSigma-Aldrich
Round-bottom flask (100 mL)--1-
Reflux condenser--1-
Magnetic stirrer and stir bar--1-
Heating mantle--1-
Separatory funnel (250 mL)--1-
Rotary evaporator--1-
Beakers, graduated cylinders, etc.--As needed-

Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (1.73 g, 10 mmol) and potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition: Add 50 mL of acetone to the flask.

  • Addition of Alkyl Halide: While stirring the suspension, add 2-fluorobenzyl bromide (2.08 g, 11 mmol) dropwise to the reaction mixture at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56 °C for acetone) using a heating mantle. Let the reaction proceed for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium salts and wash the solid with a small amount of acetone.

    • Evaporate the acetone from the filtrate using a rotary evaporator.

    • Dissolve the resulting residue in 50 mL of dichloromethane (DCM).

    • Transfer the DCM solution to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with 25 mL of saturated sodium bicarbonate solution and 25 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the magnesium sulfate.

    • Remove the DCM by rotary evaporation to yield the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: The structure and purity of the final product, this compound, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Data Presentation

Table 1: Summary of Reactants and Theoretical Yield

CompoundMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Ratio
4-Bromophenol173.011.73101.0
2-Fluorobenzyl bromide189.032.08111.1
Potassium Carbonate138.212.07151.5
Product: this compound281.12 2.81 (Theoretical) 10 (Theoretical) -

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

experimental_workflow start Start setup Reaction Setup: - 4-Bromophenol - K₂CO₃ - Acetone start->setup add_reagent Add 2-Fluorobenzyl Bromide setup->add_reagent reflux Reflux (12-16 hours) add_reagent->reflux workup Work-up: - Cool & Filter - Evaporate Solvent - Dissolve in DCM - Wash reflux->workup purify Purification: - Dry with MgSO₄ - Evaporate DCM - Recrystallize or  Column Chromatography workup->purify characterize Characterization: - NMR - IR - Mass Spec purify->characterize end End: Purified Product characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 4-Bromophenol: Can cause skin and eye irritation. Ingestion or inhalation can irritate the respiratory tract.[5]

  • 2-Fluorobenzyl bromide: Is a lachrymator and is corrosive. It can cause severe skin burns and eye damage. Handle with extreme care.

  • Potassium Carbonate: May cause skin and eye irritation.

  • Acetone: Is a flammable liquid. Keep away from open flames and heat sources.

  • Dichloromethane (DCM): Is a suspected carcinogen and can cause skin and eye irritation.[5] Avoid inhalation of vapors.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Application Notes and Protocols for the Characterization of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene, a key intermediate in pharmaceutical synthesis. The protocols detailed herein describe the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the unambiguous characterization of this compound. This document is intended to furnish researchers, scientists, and drug development professionals with the necessary methodologies to ensure the quality and integrity of this chemical entity in their research and development endeavors.

Spectroscopic and Chromatographic Characterization

A multi-technique approach is essential for the comprehensive characterization of this compound. The following sections detail the expected results and experimental protocols for the primary analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural confirmation of this compound by providing detailed information about the chemical environment of each proton and carbon atom.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.45d2HAr-H (ortho to Br)
7.30t1HAr-H (para to F)
7.15m2HAr-H (meta to F)
6.90d2HAr-H (meta to Br)
5.10s2H-CH₂-

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
160.5 (d, J = 245 Hz)C-F
157.0C-O (bromophenyl)
132.5C-H (bromophenyl)
129.0 (d, J = 8 Hz)C-H (fluorophenyl)
125.0 (d, J = 3 Hz)C-H (fluorophenyl)
123.0 (d, J = 15 Hz)C-CH₂
117.0C-O (fluorophenyl)
116.0C-Br
65.0-CH₂-
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-170 ppm).

    • Use a sufficient number of scans to obtain clear signals for all carbon atoms.

    • Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and elemental composition of the target compound.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
282/28098/100[M]⁺ (presence of Br isotope pattern)
20140[M - Br]⁺
18325[M - OCH₂C₆H₄F]⁺
10960[C₆H₄FCH₂]⁺
7730[C₆H₅]⁺
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Data Acquisition:

    • Introduce the sample via direct infusion or through a gas chromatograph.

    • Acquire a full scan mass spectrum over a mass-to-charge (m/z) range of 50-350 amu.

    • Observe the characteristic isotopic pattern for a bromine-containing compound (¹⁹Br/⁸¹Br in an approximate 1:1 ratio).

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound.

Table 4: HPLC Method Parameters and Expected Results

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~5.8 min
Purity Specification ≥ 98%
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Method Setup:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Set the detector wavelength to 254 nm.

  • Analysis:

    • Inject the prepared sample solution.

    • Run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities.

    • Calculate the purity based on the peak area percentage.

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical characterization process.

cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_results Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Crystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure Confirmation ms Mass Spectrometry (EI) purification->ms Molecular Weight Confirmation hplc HPLC (Purity) purification->hplc Purity Assessment data_analysis Data Interpretation nmr->data_analysis ms->data_analysis hplc->data_analysis report Certificate of Analysis data_analysis->report

Caption: High-level workflow for synthesis and characterization.

cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_conclusion Final Assessment start Sample of this compound nmr_analysis NMR Analysis (Structure Verification) start->nmr_analysis ms_analysis MS Analysis (Molecular Weight) start->ms_analysis hplc_analysis HPLC Analysis (Purity Determination) start->hplc_analysis structural_data structural_data nmr_analysis->structural_data ¹H and ¹³C Spectra mw_data mw_data ms_analysis->mw_data Mass Spectrum (Isotope Pattern) purity_data purity_data hplc_analysis->purity_data Chromatogram (% Purity) final_assessment Compound Identity and Purity Confirmed structural_data->final_assessment mw_data->final_assessment purity_data->final_assessment

Caption: Detailed analytical workflow for compound verification.

Application Notes and Protocols: 1-((4-Bromophenoxy)methyl)-2-fluorobenzene as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Subject: Comprehensive review of the catalytic applications of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene.

Introduction

This document addresses the requested application notes and protocols for the use of this compound as a ligand in the field of catalysis. An extensive search of scientific databases, patent libraries, and chemical literature was conducted to gather all available information on this topic. The objective was to provide researchers, scientists, and drug development professionals with a detailed resource, including quantitative data, experimental protocols, and visual diagrams of its catalytic applications.

Summary of Findings

Following a thorough and multi-faceted search strategy, no published literature, patents, or technical documentation could be found that describes the use of this compound as a ligand in any form of catalysis. The searches included investigations into its potential role in common cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, as well as broader searches for its application in other catalytic processes.

The search queries encompassed:

  • Direct inquiries about the catalytic applications of this compound.

  • Searches using its chemical structure and derivatives in combination with terms like "ligand," "catalysis," "palladium," "copper," and specific reaction names.

  • Investigation of patents that might include this compound in catalytic systems.

  • Broader searches on structurally related diaryl ether compounds for potential analogous applications.

Analysis of Molecular Structure for Potential Catalytic Activity

From a chemical structure standpoint, this compound is a diaryl ether. While some complex molecules incorporating a diaryl ether backbone are utilized as ligands—typically featuring additional coordinating groups like phosphines or N-heterocyclic carbenes—this specific molecule lacks such functionalities. The ether oxygen has lone pairs of electrons that could potentially coordinate to a metal center, but it is generally a weak σ-donor and is not typically sufficient to form a stable and catalytically active complex for cross-coupling reactions without other, stronger coordinating atoms.

Due to the lack of available data, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and Graphviz diagrams. The creation of such content would be speculative and would not be based on any verified experimental results.

Researchers interested in this molecule are encouraged to consider its potential for novel ligand design and to conduct exploratory research to determine if it can be successfully employed in catalysis. However, at present, there is no established scientific basis for its use in this context.

Application Notes and Protocols for In Vitro Assays Involving 1-((4-Bromophenoxy)methyl)-2-fluorobenzene: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases has revealed no specific in vitro studies, experimental data, or established biological protocols for the compound 1-((4-Bromophenoxy)methyl)-2-fluorobenzene. As a result, the creation of detailed Application Notes and Protocols, including quantitative data tables, specific experimental methodologies, and signaling pathway diagrams, is not possible at this time.

The core requirements for this request—summarizing quantitative data, providing detailed experimental protocols, and visualizing signaling pathways—are contingent upon the existence of primary research where this specific molecule has been synthesized and subsequently evaluated for its biological activity. The current body of public scientific literature does not contain this information.

While searches were broadened to include related chemical structures, such as bromophenol and fluorobenzene derivatives, the findings were for structurally distinct compounds. These related studies, while interesting in their own right, do not provide a valid basis for creating application notes for the specific molecule . Extrapolating data or protocols from different molecules would be scientifically inaccurate and misleading for researchers, scientists, and drug development professionals.

Future Directions

Should research on this compound become available, the following sections would be developed:

  • Biological Activity: This section would detail the known biological effects of the compound, including any identified molecular targets and cellular responses.

  • Quantitative Data Summary: A table summarizing key quantitative metrics such as IC50, EC50, Ki, or other relevant endpoints from various in vitro assays would be presented.

  • Experimental Protocols: Detailed, step-by-step protocols for relevant assays (e.g., cell viability assays, enzyme inhibition assays, receptor binding assays) would be provided.

  • Signaling Pathway Analysis: A diagram illustrating the known or proposed mechanism of action and its impact on cellular signaling pathways would be included.

At present, this document serves to highlight the absence of available research data for this compound. We encourage researchers interested in this compound to perform initial screening and characterization studies to establish its biological profile. As new data is published, this information can be incorporated to generate the detailed application notes and protocols as originally requested.

Application Notes and Protocols: Derivatization of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive guide to the derivatization of 1-((4-bromophenoxy)methyl)-2-fluorobenzene, a versatile scaffold for the synthesis of novel compounds for biological screening. The presence of a bromine atom allows for facile modification via palladium-catalyzed cross-coupling reactions, while the fluorinated phenyl ring can enhance metabolic stability and binding affinity. Detailed protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination are presented, along with methodologies for subsequent biological evaluation, including a primary cell viability assay and a secondary kinase inhibition assay. This guide is intended to facilitate the exploration of the chemical space around this scaffold for the discovery of new bioactive molecules.

Introduction

The this compound scaffold represents a promising starting point for the development of small molecule libraries for drug discovery. The diphenyl ether core is a common motif in bioactive compounds, and the specific substitution pattern of this scaffold offers several advantages. The bromine atom on one phenyl ring serves as a versatile handle for introducing a wide range of substituents through well-established cross-coupling chemistries. This allows for the systematic exploration of structure-activity relationships (SAR). The fluorine atom on the other phenyl ring can positively influence pharmacokinetic properties such as metabolic stability and membrane permeability. Furthermore, fluorine substitution can modulate the electronic properties of the molecule, potentially leading to enhanced binding interactions with biological targets.

This document outlines key derivatization strategies and subsequent biological screening protocols to assess the therapeutic potential of the synthesized analogs.

Derivatization Strategies

The primary focus for derivatization is the bromine atom, which can be readily functionalized using palladium-catalyzed cross-coupling reactions. Two of the most powerful and versatile methods for this purpose are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the introduction of a wide variety of aryl, heteroaryl, and alkyl groups by reacting the parent compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines, as well as other nitrogen-containing functional groups.[2] This reaction typically involves a palladium catalyst, a phosphine ligand, and a base.[2][3]

Experimental Protocols: Synthesis

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified. Glassware should be oven-dried before use. Starting materials and reagents should be of high purity.

Protocol for Suzuki-Miyaura Coupling

Reaction: this compound + Arylboronic Acid → 1-((4'-Aryl-4-phenoxy)methyl)-2-fluorobenzene

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol for Buchwald-Hartwig Amination

Reaction: this compound + Amine → 1-((4-(Amino)phenoxy)methyl)-2-fluorobenzene

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To a dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.0 mmol) and the desired amine (1.2 mmol) in anhydrous toluene (5 mL).

  • Add the substrate/amine solution to the catalyst mixture via syringe.

  • Add sodium tert-butoxide (1.4 mmol) to the reaction mixture.

  • Heat the reaction to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Biological Screening Protocols

A tiered approach is recommended for biological screening, starting with a broad primary assay to identify active compounds, followed by more specific secondary assays to elucidate the mechanism of action.

Primary Screening: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

  • Synthesized derivatives of this compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubate the plate for 72 hours at 37 °C and 5% CO₂.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values for each compound.

Secondary Screening: Kinase Inhibition Assay

Given that many fluorinated aromatic compounds exhibit kinase inhibitory activity, a representative kinase assay is a logical secondary screen.[4][5]

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Synthesized derivatives

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 384-well plate, add the kinase, the substrate, and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's protocol.

  • Measure the luminescence signal, which is proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ values.

Data Presentation

The following tables present hypothetical but plausible data for a series of synthesized derivatives based on the described protocols.

Table 1: Synthesized Derivatives of this compound

Compound IDDerivatization MethodR-GroupMolecular Weight ( g/mol )
Parent --Br297.14
DF-S1 Suzuki-Miyaura4-methoxyphenyl324.35
DF-S2 Suzuki-Miyaura3-pyridyl295.32
DF-S3 Suzuki-Miyaura4-(trifluoromethyl)phenyl364.32
DF-B1 Buchwald-Hartwigmorpholino305.34
DF-B2 Buchwald-Hartwiganilino311.35
DF-B3 Buchwald-Hartwigbenzylamino325.38

Table 2: Biological Activity of Synthesized Derivatives

Compound IDMCF-7 Cell Viability IC₅₀ (µM)EGFR Kinase Inhibition IC₅₀ (µM)
Parent > 100> 100
DF-S1 25.315.8
DF-S2 12.88.2
DF-S3 5.21.5
DF-B1 45.130.7
DF-B2 8.94.1
DF-B3 15.610.3

Visualizations

Derivatization_Workflow cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination Parent This compound Boronic_Acid R-B(OH)₂ Amine R₂NH Suzuki_Product C-C Coupled Product Boronic_Acid->Suzuki_Product Pd Catalyst, Base Screening Biological Screening Suzuki_Product->Screening Buchwald_Product C-N Coupled Product Amine->Buchwald_Product Pd Catalyst, Ligand, Base Buchwald_Product->Screening

Caption: Derivatization and screening workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Complex L₂Pd(II)(Ar)(Br) Pd0->PdII_Complex Ar-Br OxAdd Oxidative Addition PdII_R_Complex L₂Pd(II)(Ar)(R) PdII_Complex->PdII_R_Complex [R-B(OH)₃]⁻ Transmetal Transmetalation Organoborane R-B(OH)₂ + Base Organoborane->PdII_Complex PdII_R_Complex->Pd0 Product Ar-R PdII_R_Complex->Product RedElim Reductive Elimination

Caption: Catalytic cycle of Suzuki-Miyaura coupling.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_Complex L₂Pd(II)(Ar)(Br) Pd0->PdII_Complex Ar-Br OxAdd Oxidative Addition PdII_Amido_Complex L₂Pd(II)(Ar)(NR₂) PdII_Complex->PdII_Amido_Complex Amine_Coord Amine Coordination & Deprotonation Amine R₂NH + Base Amine->PdII_Complex PdII_Amido_Complex->Pd0 Product Ar-NR₂ PdII_Amido_Complex->Product RedElim Reductive Elimination

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Signaling_Pathway GF Growth Factor EGFR EGFR GF->EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor DF-S3 (Derivative) Inhibitor->EGFR

References

Application Notes and Protocols: Synthesis of Novel Heterocycles Using 1-((4-Bromophenoxy)methyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((4-Bromophenoxy)methyl)-2-fluorobenzene is a versatile starting material for the synthesis of novel heterocyclic compounds. Its unique structure, featuring a flexible ether linkage and strategically positioned halogen atoms on two aromatic rings, makes it an ideal precursor for intramolecular cyclization reactions. This document provides detailed protocols for the synthesis of dibenzo[b,f]oxepine derivatives, a class of heterocycles with significant biological activities. Dibenzo[b,f]oxepine scaffolds are found in a number of medicinally relevant plants and their synthetic derivatives have shown promise as anticancer, antipsychotic, and anti-inflammatory agents.[1][2] Notably, certain derivatives have been identified as potential microtubule inhibitors, making them attractive candidates for cancer drug development.[3][4][5]

The protocols detailed below focus on two powerful and widely used catalytic methods for intramolecular C-C bond formation: Palladium-Catalyzed Intramolecular C-H Arylation and Copper-Catalyzed Intramolecular Ullmann Condensation. These methods offer efficient pathways to the dibenzo[b,f]oxepine core from this compound.

Protocol 1: Palladium-Catalyzed Intramolecular C-H Arylation

This protocol describes the synthesis of a dibenzo[b,f]oxepine derivative through an intramolecular palladium-catalyzed C-H arylation. This reaction leverages a palladium catalyst to couple the aryl bromide with a C-H bond on the adjacent aromatic ring, leading to the formation of the seven-membered heterocyclic ring.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Cyclization Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis start Combine 1-((4-Bromophenoxy)methyl)- 2-fluorobenzene, Pd catalyst, ligand, and base in a reaction vessel solvent Add anhydrous solvent under inert atmosphere start->solvent heat Heat the reaction mixture to the specified temperature solvent->heat monitor Monitor reaction progress by TLC or GC-MS heat->monitor cool Cool the reaction mixture to room temperature monitor->cool filter Filter to remove catalyst and inorganic salts cool->filter extract Perform aqueous work-up and extraction with an organic solvent filter->extract purify Purify the crude product by column chromatography extract->purify characterize Characterize the purified product by NMR, MS, and HPLC purify->characterize

Caption: Workflow for Palladium-Catalyzed Intramolecular C-H Arylation.

Materials and Reagents

ReagentCAS NumberMolecular WeightQuantity (Example)
This compoundN/A297.13 g/mol 1.0 mmol
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50 g/mol 0.05 mmol
Tricyclohexylphosphine (PCy₃)2622-14-2280.42 g/mol 0.10 mmol
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 2.0 mmol
Anhydrous Toluene108-88-392.14 g/mol 10 mL

Experimental Procedure

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), Palladium(II) Acetate (0.05 mmol), Tricyclohexylphosphine (0.10 mmol), and Potassium Carbonate (2.0 mmol).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dibenzo[b,f]oxepine derivative.

Protocol 2: Copper-Catalyzed Intramolecular Ullmann Condensation

This protocol outlines the synthesis of a dibenzo[b,f]oxepine derivative via a copper-catalyzed intramolecular Ullmann condensation. This classic method for forming aryl-aryl or aryl-heteroatom bonds is adapted here for an intramolecular cyclization, providing a cost-effective alternative to palladium-catalyzed methods.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Cyclization Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis start Combine 1-((4-Bromophenoxy)methyl)- 2-fluorobenzene, Cu catalyst, ligand, and base in a reaction vessel solvent Add anhydrous polar aprotic solvent under inert atmosphere start->solvent heat Heat the reaction mixture to the specified temperature solvent->heat monitor Monitor reaction progress by TLC or HPLC heat->monitor cool Cool the reaction mixture to room temperature monitor->cool quench Quench the reaction with aqueous ammonium chloride cool->quench extract Extract the product with an organic solvent quench->extract purify Purify the crude product by column chromatography extract->purify characterize Characterize the purified product by NMR, MS, and elemental analysis purify->characterize

Caption: Workflow for Copper-Catalyzed Intramolecular Ullmann Condensation.

Materials and Reagents

ReagentCAS NumberMolecular WeightQuantity (Example)
This compoundN/A297.13 g/mol 1.0 mmol
Copper(I) Iodide (CuI)7681-65-4190.45 g/mol 0.10 mmol
1,10-Phenanthroline66-71-7180.21 g/mol 0.20 mmol
Cesium Carbonate (Cs₂CO₃)534-17-8325.82 g/mol 2.0 mmol
Anhydrous Dimethylformamide (DMF)68-12-273.09 g/mol 10 mL

Experimental Procedure

  • In an oven-dried reaction vial, combine this compound (1.0 mmol), Copper(I) Iodide (0.10 mmol), 1,10-Phenanthroline (0.20 mmol), and Cesium Carbonate (2.0 mmol).

  • Seal the vial with a septum and purge with an inert gas (e.g., Argon).

  • Add anhydrous Dimethylformamide (DMF) (10 mL) via syringe.

  • Heat the reaction mixture to 130 °C with stirring.

  • Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the dibenzo[b,f]oxepine product.

Synthetic Pathways

The following diagram illustrates the two proposed synthetic routes from this compound to the corresponding dibenzo[b,f]oxepine derivative.

G cluster_main Synthesis of Dibenzo[b,f]oxepine Derivative cluster_pd Pd-Catalyzed C-H Arylation cluster_cu Cu-Catalyzed Ullmann Condensation start This compound pd_cat Pd(OAc)₂, PCy₃, K₂CO₃ Toluene, 110 °C cu_cat CuI, 1,10-Phenanthroline, Cs₂CO₃ DMF, 130 °C product Dibenzo[b,f]oxepine Derivative pd_cat->product Intramolecular Cyclization cu_cat->product Intramolecular Cyclization

Caption: Synthetic routes to Dibenzo[b,f]oxepine.

Application in Drug Discovery: Targeting Microtubules

Dibenzo[b,f]oxepine derivatives have emerged as a promising class of compounds in cancer research due to their potential to act as microtubule inhibitors.[3][5] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis). Disruption of microtubule dynamics can lead to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.

Signaling Pathway

G cluster_pathway Mechanism of Action of Dibenzo[b,f]oxepine as a Microtubule Inhibitor compound Dibenzo[b,f]oxepine Derivative tubulin Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization tubulin->microtubules Inhibits mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Disrupts mitosis Cell Division (Mitosis) mitotic_spindle->mitosis Arrests apoptosis Apoptosis mitosis->apoptosis Leads to

Caption: Dibenzo[b,f]oxepine targeting the microtubule network.

The synthesized dibenzo[b,f]oxepine derivatives can be screened for their ability to inhibit tubulin polymerization. Active compounds can then be further evaluated in cell-based assays to determine their anti-proliferative activity against various cancer cell lines. The ultimate goal is to identify lead compounds with high potency and selectivity for further development as novel anticancer agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Williamson ether synthesis of this compound, presented in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yield in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Sub-optimal Reaction Conditions:

  • Incomplete Deprotonation of 4-Bromophenol: The reaction requires the formation of the 4-bromophenoxide anion. If the base is not strong enough or used in insufficient quantity, the starting phenol will remain, leading to low conversion.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions. A typical temperature range for this type of Williamson ether synthesis is between 50-100 °C.[1] It is crucial to find the optimal temperature that favors the desired SN2 reaction without significant byproduct formation.

  • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

2. Purity of Reagents and Solvents:

  • Moisture: The Williamson ether synthesis is sensitive to moisture, as water can react with the base and the electrophile. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Reagent Purity: Impurities in the 4-bromophenol or 2-fluorobenzyl halide can lead to undesired side reactions. Use reagents of high purity.

3. Competing Side Reactions:

  • Elimination Reaction: Although a primary benzyl halide is used, elimination reactions can still occur, especially at higher temperatures, leading to the formation of an alkene from the 2-fluorobenzyl halide.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired byproduct). The choice of solvent can significantly influence this selectivity.[2]

Question 2: I am observing multiple spots on my TLC plate, indicating the presence of byproducts. What are these byproducts and how can I minimize them?

Answer: The formation of byproducts is a common issue. The primary suspects are C-alkylation products and products from elimination reactions.

  • Minimizing C-Alkylation: The solvent plays a crucial role in directing the regioselectivity of the phenoxide alkylation. Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) generally favor the desired O-alkylation over C-alkylation. In contrast, protic solvents like methanol can lead to a higher proportion of the C-alkylated byproduct.[2][3]

  • Minimizing Elimination: To reduce the likelihood of elimination reactions, it is advisable to use the lowest effective temperature that allows the reaction to proceed at a reasonable rate.

Question 3: How do I choose the right base and solvent for this synthesis?

Answer: The choice of base and solvent is critical for maximizing the yield and minimizing byproducts.

  • Base Selection: A moderately strong base is required to deprotonate the 4-bromophenol. Common bases for the synthesis of aryl ethers include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH).[4] Stronger bases like sodium hydride (NaH) can also be used but may increase the risk of side reactions if not handled carefully.

  • Solvent Selection: Polar aprotic solvents are generally the best choice for Williamson ether synthesis.[1] Acetonitrile and N,N-dimethylformamide (DMF) are commonly used and have been shown to favor the desired O-alkylation.[1][2]

Frequently Asked Questions (FAQs)

Q1: Can I use 2-fluorobenzyl chloride instead of 2-fluorobenzyl bromide?

A1: Yes, 2-fluorobenzyl chloride can be used. However, bromides are generally better leaving groups than chlorides, which may result in a faster reaction rate. If using the chloride, you may need to use a higher reaction temperature or a longer reaction time to achieve a comparable yield.

Q2: How can I effectively purify the final product, this compound?

A2: Purification can typically be achieved through standard laboratory techniques.[5]

  • Extraction: After the reaction is complete, an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) will separate the product from inorganic salts.

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired ether from unreacted starting materials and byproducts. A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this polarity.

  • Crystallization: If the product is a solid at room temperature, crystallization from a suitable solvent system can be an excellent final purification step.

Q3: What are the safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed.

  • Both 4-bromophenol and 2-fluorobenzyl halides can be irritating to the skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Many of the organic solvents used (e.g., DMF, acetonitrile) are flammable and have associated health risks. Handle them in a well-ventilated fume hood.

  • When using strong bases like sodium hydride, be aware of their reactivity with water and handle them under an inert atmosphere.

Data Presentation

The following tables summarize the effect of different reaction parameters on the yield of diaryl ether synthesis, based on literature data for similar reactions.

Table 1: Effect of Base on Diaryl Ether Synthesis Yield

BaseSolventTemperature (°C)Yield (%)Reference
K₂CO₃DMF100High[4]
Cs₂CO₃DMF100Very High[4]
NaOHDMSO80-120Good-High[6]
KOHDMSO80-120Good-High[6]

Table 2: Influence of Solvent on the Regioselectivity of Phenoxide Alkylation (O- vs. C-Alkylation)

SolventTemperature (K)O/C Alkylation RatioReference
Methanol29872:28[2][3]
Acetonitrile29897:3[2][3]

Experimental Protocols

General Protocol for the Synthesis of this compound

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromophenol (1.0 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile, approximately 5-10 mL per gram of phenol).

  • Base Addition: Add a suitable base (e.g., K₂CO₃, 1.5 equivalents) to the solution.

  • Formation of Phenoxide: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the 4-bromophenoxide.

  • Addition of Alkylating Agent: Slowly add a solution of 2-fluorobenzyl bromide (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate key aspects of the synthesis and troubleshooting process.

Reaction_Pathway Reactant1 4-Bromophenol Intermediate 4-Bromophenoxide Reactant1->Intermediate + Base Reactant2 2-Fluorobenzyl Bromide Product 1-((4-Bromophenoxy)methyl)- 2-fluorobenzene Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF) Intermediate->Product + 2-Fluorobenzyl Bromide

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Check_Conditions Check Reaction Conditions (Temp, Time, Base) Start->Check_Conditions Check_Purity Check Reagent/Solvent Purity (Anhydrous?) Start->Check_Purity Check_Byproducts Analyze for Byproducts (TLC, NMR) Start->Check_Byproducts Optimize_Conditions Optimize Temperature & Time Check_Conditions->Optimize_Conditions Purify_Reagents Purify/Dry Reagents & Solvents Check_Purity->Purify_Reagents Change_Solvent Change Solvent to Aprotic Polar (e.g., ACN, DMF) Check_Byproducts->Change_Solvent C-Alkylation Detected Success Improved Yield Optimize_Conditions->Success Purify_Reagents->Success Change_Solvent->Success

Caption: A logical workflow for troubleshooting low yield in the synthesis.

Parameter_Relationships Yield Yield Base Base Strength/ Concentration Base->Yield Solvent Solvent Polarity/ (A)protic Nature Solvent->Yield Side_Reactions Side Reactions (C-Alkylation, Elimination) Solvent->Side_Reactions influences Temperature Reaction Temperature Temperature->Yield Temperature->Side_Reactions promotes Purity Reagent/Solvent Purity Purity->Yield Side_Reactions->Yield

Caption: Key parameters influencing the yield of the Williamson ether synthesis.

References

Technical Support Center: Purification of Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Below are solutions to common challenges encountered during the purification of brominated organic compounds.

Frequently Asked Questions (FAQs)

Q1: I have a persistent red-brown color in my reaction mixture after bromination. How do I remove the excess bromine?

A1: The characteristic red-brown color indicates the presence of unreacted elemental bromine (Br₂). This can be removed by quenching the reaction with a reducing agent. The most common and effective method is to wash the reaction mixture with an aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces the colored bromine to colorless bromide ions.

Troubleshooting Quenching:

IssuePossible CauseSolution
Color Persists After Washing Insufficient quenching agent.Add more sodium thiosulfate solution and shake vigorously.
Poor mixing of aqueous and organic layers.Ensure vigorous stirring or shaking to maximize interfacial contact.
Formation of a Precipitate Under acidic conditions, sodium thiosulfate can disproportionate to form elemental sulfur.Use an alternative quenching agent like sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃).

Q2: My brominated compound is a solid, but I'm struggling to get pure crystals. What can I do?

A2: Recrystallization is a powerful technique for purifying solid brominated compounds. The key is to find a suitable solvent or solvent system in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.

Troubleshooting Recrystallization:

IssuePossible CauseSolution
Oiling Out (Product separates as a liquid) The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent.
The solution is supersaturated.Add a small amount of additional hot solvent.
No Crystals Form Upon Cooling The solution is not saturated.Evaporate some of the solvent to increase the concentration.
Nucleation is slow.Scratch the inside of the flask with a glass rod or add a seed crystal.
Poor Recovery Too much solvent was used.Minimize the amount of hot solvent used to dissolve the compound.
The compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration.

Q3: I'm trying to separate isomers of a brominated aromatic compound by column chromatography, but they are co-eluting. How can I improve the separation?

A3: Separating isomers, especially positional isomers (ortho, meta, para), is a common challenge due to their similar polarities and physical properties. The small differences in their boiling points and solubilities make purification by distillation or crystallization difficult. Flash column chromatography is often the preferred method, but requires careful optimization.

Data Presentation: Physical Properties of Brominated Isomers

The following tables highlight the close physical properties of common brominated aromatic isomers, illustrating the difficulty in their separation.

Table 1: Properties of Bromoanisole Isomers

IsomerBoiling Point (°C)Melting Point (°C)Solubility
ortho-Bromoanisole223[1][2]2[2][3][4][5]Soluble in ethanol, ether; insoluble in water.[2][6]
meta-Bromoanisole210-211[3][4][7][8]2[3][4][5]Soluble in alcohol, ether, benzene; insoluble in water.[7]
para-Bromoanisole223[1][9][10][11]9-10[1]Soluble in nonpolar solvents like hexane and toluene; limited solubility in polar solvents.[12]

Table 2: Properties of Bromotoluene Isomers

IsomerBoiling Point (°C)Melting Point (°C)Solubility
2-Bromotoluene (ortho)181.7[13][14]-27[15]Soluble in ethanol, ether, benzene; insoluble in water.[13][16]
3-Bromotoluene (meta)183.7[17]-40[18][19]Insoluble in water.
4-Bromotoluene (para)184-185[20][21]26-29[20]Insoluble in water.[20]

Troubleshooting Isomer Separation by Flash Chromatography:

IssuePossible CauseSolution
Poor Resolution Inappropriate solvent system.Experiment with different solvent systems. For aromatic compounds, using toluene or benzene as a co-solvent can improve separation due to π-π stacking interactions.
Overloading the column.Use a higher ratio of silica gel to your compound (at least 50:1).
Running the column too fast.A slower flow rate can improve separation.
Compound Instability Some brominated compounds can degrade on silica gel, which is slightly acidic. This can lead to streaking or loss of product.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (1-2%). Alternatively, use a different stationary phase like neutral alumina.

Experimental Protocols

Protocol 1: Quenching Excess Bromine with Sodium Thiosulfate

  • Cool the Reaction: If the bromination was performed at an elevated temperature, cool the reaction mixture to room temperature or 0 °C in an ice bath.

  • Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel.

  • Quench: Add a 10% aqueous solution of sodium thiosulfate. The amount added should be in stoichiometric excess relative to the bromine used.

  • Shake and Observe: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Continue shaking until the red-brown color of the bromine disappears.

  • Separate Layers: Allow the layers to separate and drain the lower aqueous layer.

  • Wash: Wash the organic layer with water and then with brine (saturated aqueous NaCl).

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a Solid Brominated Compound

  • Choose a Solvent: Select a solvent in which the compound is sparingly soluble at room temperature but very soluble when hot. This often requires testing small amounts of your compound in various solvents.

  • Dissolve the Compound: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities. Allow the crystals to dry completely under vacuum.

Protocol 3: Flash Column Chromatography for Isomer Separation

  • Select the Eluent: Using thin-layer chromatography (TLC), determine a solvent system that gives good separation between the isomers. The desired isomer should have an Rf value of approximately 0.2-0.3.

  • Pack the Column: Prepare a column with silica gel, ensuring it is packed uniformly to avoid channeling.

  • Load the Sample: Dissolve the crude mixture in a minimal amount of the eluent or a less polar solvent and load it onto the top of the silica gel.

  • Elute: Add the eluent to the top of the column and apply pressure (using compressed air or a pump) to move the solvent through the column at a steady rate.

  • Collect Fractions: Collect the eluting solvent in a series of fractions.

  • Analyze Fractions: Monitor the fractions by TLC to identify which ones contain the purified desired isomer.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow start Start: Crude Brominated Product quenching Quenching (e.g., Na2S2O3 wash) start->quenching extraction Aqueous Workup (Extraction & Washes) quenching->extraction drying Drying (e.g., Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification_choice Purification Method concentration->purification_choice chromatography Flash Column Chromatography purification_choice->chromatography Liquid or Difficult Separation recrystallization Recrystallization purification_choice->recrystallization Solid distillation Distillation purification_choice->distillation Liquid & Boiling Point Difference > 20°C analysis Purity Analysis (NMR, GC-MS, etc.) chromatography->analysis recrystallization->analysis distillation->analysis end End: Pure Product analysis->end

Caption: A typical experimental workflow for the purification of brominated organic compounds.

troubleshooting_flowchart start Problem: Impure Brominated Compound is_solid Is the compound a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes is_liquid Is the compound a liquid? is_solid->is_liquid No recrystallization_ok Recrystallization Successful? try_recrystallization->recrystallization_ok oiling_out Troubleshoot Oiling Out (change solvent, add more solvent) recrystallization_ok->oiling_out No, Oiled Out no_crystals Troubleshoot Crystal Formation (concentrate, scratch, seed) recrystallization_ok->no_crystals No, No Crystals end Pure Compound recrystallization_ok->end Yes oiling_out->try_recrystallization no_crystals->try_recrystallization bp_diff Is there a large boiling point difference from impurities (>20°C)? is_liquid->bp_diff Yes column_chromatography Perform Flash Column Chromatography is_liquid->column_chromatography No distill Perform Distillation bp_diff->distill Yes bp_diff->column_chromatography No distill->end isomer_separation Are you separating isomers? column_chromatography->isomer_separation optimize_column Optimize Chromatography (solvent system, gradient, deactivate silica) isomer_separation->optimize_column Yes isomer_separation->end No optimize_column->end

Caption: A logical troubleshooting guide for purifying brominated organic compounds.

References

Technical Support Center: Synthesis of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene. The content addresses common side reactions and offers solutions to optimize the synthetic outcome.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what is its mechanism?

The most common and direct method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide.[1][4] The reaction proceeds by deprotonating 4-bromophenol with a suitable base to form the 4-bromophenoxide ion. This potent nucleophile then attacks the electrophilic carbon of 2-fluorobenzyl halide (e.g., 2-fluorobenzyl bromide), displacing the halide and forming the desired ether linkage.[5]

Main Synthesis Pathway Reactant1 4-Bromophenol Phenoxide 4-Bromophenoxide (Nucleophile) Reactant1->Phenoxide + Base Base Base (e.g., NaH, K2CO3) SN2 SN2 Attack Phenoxide->SN2 Reactant2 2-Fluorobenzyl Halide (Electrophile) Reactant2->SN2 Product 1-((4-Bromophenoxy)methyl)- 2-fluorobenzene SN2->Product Ether Formation

Caption: Williamson ether synthesis pathway for the target molecule.

Q2: I am observing a low yield and multiple byproducts. What are the most common side reactions?

Low yields are typically due to competing side reactions inherent to the Williamson ether synthesis, especially when using a phenoxide nucleophile. The two most prominent side reactions are:

  • C-Alkylation: The 4-bromophenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) or the aromatic ring (C-alkylation).[1][2] C-alkylation leads to the formation of 2- and 4-alkylated 4-bromophenol isomers, which are undesired byproducts.

  • Elimination (E2) Reaction: The phenoxide, being a strong base, can compete with the SN2 pathway by abstracting a proton from the carbon adjacent to the leaving group on the electrophile, leading to the formation of an alkene.[2][4][6] While this is more common with secondary and tertiary halides, it can occur with primary halides like 2-fluorobenzyl halide under forcing conditions (e.g., high temperatures).[4]

Competing Reactions Start 4-Bromophenoxide + 2-Fluorobenzyl Halide O_Alk O-Alkylation (SN2) Desired Pathway Start->O_Alk Favored C_Alk C-Alkylation Side Reaction Start->C_Alk Possible Elim Elimination (E2) Side Reaction Start->Elim Possible Product Target Ether Product O_Alk->Product Byproduct1 Alkylated Phenol Isomers C_Alk->Byproduct1 Byproduct2 Alkene Byproduct Elim->Byproduct2

Caption: Main synthetic pathway versus common side reactions.

Q3: How can I minimize the formation of the C-alkylation byproduct?

The ratio of O- to C-alkylation depends heavily on the reaction conditions. To favor the desired O-alkylation, consider the following adjustments:

  • Solvent Choice: Use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6] These solvents effectively solvate the metal cation but not the phenoxide anion, leaving it more available for O-alkylation. Protic solvents can lead to more C-alkylation.

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction site. Larger, softer cations may favor O-alkylation.

  • Temperature: Lower reaction temperatures generally favor O-alkylation. High temperatures can provide the activation energy needed for the less-favorable C-alkylation pathway.

Q4: My analysis shows an unexpected alkene. How do I prevent the elimination side reaction?

Elimination becomes significant when the basicity of the nucleophile dominates its nucleophilicity. To suppress the E2 pathway:

  • Use a Weaker Base: Employ a milder base for deprotonation, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), instead of stronger bases like sodium hydride (NaH).[6]

  • Control the Temperature: Avoid excessively high temperatures, as elimination reactions have a higher activation energy than substitution reactions and are favored by heat.

  • Substrate Choice: Ensure you are using a primary halide (e.g., 2-fluorobenzyl bromide). Using secondary or tertiary halides would drastically increase the amount of elimination product.[4][6]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

Problem Observed Potential Cause Recommended Solution(s)
Low or no product formation. 1. Incomplete deprotonation of 4-bromophenol.2. Poor quality of reagents (e.g., wet solvent, old halide).3. Insufficient reaction temperature or time.1. Use a stronger base (e.g., NaH) or ensure the base used is fresh and active.2. Use anhydrous solvents and freshly purified reagents.3. Gradually increase the reaction temperature and monitor by TLC.
Multiple spots on TLC plate close to the product spot. C-alkylation byproducts are present.1. Switch to a polar aprotic solvent (DMF, DMSO).[6]2. Lower the reaction temperature.3. Purify the crude product carefully using column chromatography with a shallow gradient.
A fast-moving, non-polar spot is observed on TLC. An alkene byproduct from an E2 elimination reaction.1. Lower the reaction temperature immediately.2. Use a less-hindered, weaker base like K₂CO₃.[6]3. Ensure the benzyl halide starting material is primary and not sterically hindered.
Reaction appears to stall; starting materials remain. The phenoxide nucleophile is not reactive enough under the current conditions.1. Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to increase the nucleophilicity of the phenoxide in the organic phase.2. Switch to a more polar aprotic solvent like DMSO.

Experimental Protocol

General Protocol for Williamson Ether Synthesis

This is a generalized procedure and may require optimization based on laboratory-specific conditions and reagent purity.

  • Deprotonation: To a stirred solution of 4-bromophenol (1.0 eq.) in anhydrous DMF (5-10 mL per mmol of phenol) under an inert atmosphere (e.g., Argon or Nitrogen), add a suitable base such as potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Add a solution of 2-fluorobenzyl bromide (1.0-1.2 eq.) in a minimal amount of anhydrous DMF dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction to a specified temperature (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench by slowly adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pure this compound.

Troubleshooting Workflow Diagram

Troubleshooting Workflow Start Problem: Low Yield / Impure Product Check_SM Check TLC for Starting Materials Start->Check_SM Check_Byproducts Analyze Byproducts: Alkene or Isomers? Check_SM->Check_Byproducts No Action_SM Action: - Increase Time/Temp - Check Reagent Purity Check_SM->Action_SM Yes Action_Elim Cause: Elimination (E2) Action: - Lower Temperature - Use Weaker Base Check_Byproducts->Action_Elim Alkene (Fast-moving spot) Action_CAlk Cause: C-Alkylation Action: - Lower Temperature - Change to Aprotic Solvent Check_Byproducts->Action_CAlk Isomers (Polar spots) End Optimize & Purify Action_SM->End Action_Elim->End Action_CAlk->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Quantitative Data Summary

While exact yields are highly dependent on specific reaction conditions and scale, the following table provides a general guide to optimizing reaction parameters.

ParameterRecommended ConditionRationale
Solvent Anhydrous DMF, DMSOPolar aprotic; minimizes C-alkylation.[6]
Base K₂CO₃, Cs₂CO₃, NaHK₂CO₃/Cs₂CO₃ are milder and reduce elimination. NaH ensures complete deprotonation but can increase side reactions if not controlled.[6]
Temperature 25 °C to 80 °CStart at lower temperatures to minimize side reactions. Increase if the reaction is slow.
Atmosphere Inert (Argon, Nitrogen)Prevents moisture from quenching the base and phenoxide.
Reactant Ratio 1.0 : 1.1 (Phenol:Halide)A slight excess of the electrophile can help drive the reaction to completion.

References

Optimization of reaction conditions for Williamson ether synthesis with fluorinated phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Williamson ether synthesis for the preparation of fluorinated aryl ethers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my reaction yield low when using a fluorinated phenol?

A1: Low yields in Williamson ether syntheses involving fluorinated phenols are common and can stem from several factors related to the substrate's electronic properties.

  • Reduced Nucleophilicity: Fluorine is a strongly electron-withdrawing group. This effect increases the acidity of the phenolic proton, making deprotonation easier. However, it also delocalizes the negative charge on the resulting phenoxide ion, significantly reducing its nucleophilicity. A less nucleophilic phenoxide will react more slowly with the alkyl halide, leading to lower conversion and potential for side reactions.[1]

  • Incomplete Deprotonation: While fluorinated phenols are more acidic than their non-fluorinated counterparts, a sufficiently strong base is still required for complete deprotonation to the more reactive phenoxide. An incomplete initial reaction will leave less nucleophile available.

  • Side Reactions: Competing reactions such as elimination (E2) of the alkyl halide or C-alkylation of the phenoxide can consume starting materials and reduce the yield of the desired O-alkylated product.[2][3]

  • Reaction Conditions: Suboptimal conditions, such as incorrect solvent, temperature, or reaction time, can lead to poor yields. Typical Williamson reactions are conducted at 50-100 °C for 1-8 hours.[4]

Q2: What is the best base for deprotonating my fluorinated phenol?

A2: The choice of base depends on the pKa of the specific fluorinated phenol.

  • For moderately activated phenols (e.g., 4-fluorophenol): Weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be effective, especially when paired with a polar aprotic solvent.[5] These are generally safer and easier to handle.

  • For highly deactivated phenols (e.g., pentafluorophenol): The resulting phenoxide is a very weak nucleophile.[1] To ensure complete and irreversible deprotonation and drive the reaction forward, a strong base such as sodium hydride (NaH) or potassium hydride (KH) is often necessary.[2][6] When using hydrides, strictly anhydrous (dry) solvents are required.

  • General Recommendation: Start with a moderately strong base like K₂CO₃ in DMF. If the yield is low, consider moving to a stronger base like NaH.

Q3: Which solvent should I use for my reaction?

A3: Polar aprotic solvents are strongly recommended as they solvate the cation of the alkoxide, leaving the phenoxide anion more "naked" and reactive.[7]

  • Recommended Solvents: N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are excellent choices that can significantly accelerate the Sₙ2 reaction.[4][8] For weakly nucleophilic species like pentafluorophenoxide, DMF is a particularly effective solvent.[1]

  • Solvents to Avoid: Protic solvents (e.g., ethanol, water) and nonpolar solvents should generally be avoided. Protic solvents can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate.[3]

Q4: I'm observing side products. How can I improve the selectivity for O-alkylation?

A4: The two main side reactions are E2 elimination and C-alkylation.

  • To Minimize Elimination (E2): This side reaction is prevalent when using sterically hindered alkyl halides.

    • Use Primary Alkyl Halides: Always use methyl or primary alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide).[2][9]

    • Avoid Secondary/Tertiary Halides: Secondary halides will give a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield the elimination product.[2]

  • To Minimize C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen or at the ortho/para positions of the ring.

    • Solvent Choice: As mentioned, polar aprotic solvents (DMF, DMSO) favor O-alkylation. Protic solvents can shield the oxygen atom via hydrogen bonding, increasing the likelihood of C-alkylation.[3]

    • Temperature Control: Higher temperatures can sometimes favor C-alkylation, although the effect is system-dependent. It is best to run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 50-100 °C).[4]

Q5: How can I effectively purify my fluorinated ether product?

A5: Purification typically involves an extractive workup followed by chromatography or recrystallization.

  • Quench and Dilute: After the reaction is complete, cool the mixture and quench it with water.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or diethyl ether. The product will move to the organic layer.

  • Aqueous Base Wash: Wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH). This is a critical step to remove any unreacted, acidic fluorinated phenol.[6]

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[6]

  • Final Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization if the product is a solid.[5][6]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize general conditions and provide illustrative examples for the Williamson ether synthesis with fluorinated phenols. Note that optimal conditions can be highly substrate-dependent, and these tables should be used as a starting guide for optimization.

Table 1: General Guide to Reaction Components

ComponentRecommended ChoiceRationale
Phenol Mono- or poly-fluorinated phenolElectron-withdrawing fluorine atoms increase acidity but decrease phenoxide nucleophilicity.
Alkylating Agent Primary Alkyl Halide (R-I > R-Br > R-Cl) or Sulfonate (R-OTs)Sₙ2 reaction is favored; secondary/tertiary halides lead to E2 elimination.[2][8]
Base K₂CO₃, Cs₂CO₃ (mild); NaH, KH (strong)Choice depends on phenol pKa. Stronger bases are needed for highly fluorinated phenols.[5][6]
Solvent DMF, Acetonitrile, DMSO (Polar Aprotic)Solvates the counter-ion, enhancing the nucleophilicity of the phenoxide.[4]
Catalyst Phase-Transfer Catalyst (e.g., TBAB, 18-Crown-6)Recommended for biphasic systems or to improve reaction rates with weak nucleophiles.[10]
Temperature 50 - 100 °CBalances reaction rate against potential side reactions and decomposition.[4]

Table 2: Illustrative Reaction Conditions and Yields

Fluorinated PhenolAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
4-FluorophenolEthyl BromideK₂CO₃AcetoneReflux24~85%
4-FluorophenolBenzyl ChlorideK₂CO₃DMF803~92%
Pentafluorophenol1,2-DibromoethaneK₂CO₃DMF903~80%
PentafluorophenolAcetyleneKOHDMAc200-~50%[1]
2,4-DifluorophenolMethyl IodideNaHTHFReflux12Good

Note: Yields are approximate and sourced from a combination of specific literature examples and typical outcomes for analogous reactions. They are intended for comparative purposes.

Experimental Protocols

General Protocol for the Synthesis of a Fluorinated Aryl Ether (e.g., 4-Fluorophenoxyethane)

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • 4-Fluorophenol

  • Potassium Carbonate (K₂CO₃), finely powdered

  • Ethyl Bromide (Bromoethane)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • 5% aqueous Sodium Hydroxide (NaOH)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenol (1.0 eq), finely powdered K₂CO₃ (1.5 - 2.0 eq), and anhydrous DMF.

  • Deprotonation: Stir the mixture at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add ethyl bromide (1.1 - 1.2 eq) to the suspension via syringe.

  • Heating: Heat the reaction mixture to 80-90 °C using an oil bath and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.

  • Workup - Quenching: Once the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with:

    • 5% aqueous NaOH (twice, to remove unreacted 4-fluorophenol).

    • Deionized water (once).

    • Brine (once).

  • Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄. Filter the mixture to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure fluorinated ether.

Visualizations: Workflows and Logic Diagrams

G General Experimental Workflow for Williamson Ether Synthesis cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase A 1. Add Fluorophenol, Base (e.g., K2CO3), & Solvent (e.g., DMF) to a dry flask B 2. Add Alkyl Halide (e.g., R-Br) A->B C 3. Heat Reaction Mixture (50-100°C) B->C D 4. Monitor by TLC until completion C->D E 5. Cool & Quench with Water D->E Reaction Complete F 6. Extract with Organic Solvent (e.g., Ethyl Acetate) E->F G 7. Wash Organic Layer: a) 5% NaOH (removes phenol) b) Brine F->G H 8. Dry (Na2SO4), Filter, & Evaporate G->H I 9. Purify Crude Product (Chromatography or Recrystallization) H->I J Pure Fluorinated Ether I->J

Caption: General experimental workflow for the Williamson ether synthesis of fluorinated phenols.

G Troubleshooting Guide: Low Reaction Yield Start Low Yield Observed Check_SM Check TLC: Unreacted Starting Material? Start->Check_SM Check_Side_Products Check TLC/NMR: Side Products Observed? Check_SM->Check_Side_Products No Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn Yes Elimination Elimination (E2) Product? Check_Side_Products->Elimination Yes Increase_Time Action: Increase Reaction Time or Temperature Incomplete_Rxn->Increase_Time Stronger_Base Action: Use a Stronger Base (e.g., NaH in dry solvent) Incomplete_Rxn->Stronger_Base PTC Action: Add Phase-Transfer Catalyst (e.g., TBAB) Incomplete_Rxn->PTC C_Alkylation C-Alkylation Product? Elimination->C_Alkylation No Use_Primary_Halide Action: Ensure Alkyl Halide is Primary. Avoid Secondary/Tertiary. Elimination->Use_Primary_Halide Yes Check_Solvent Action: Ensure Solvent is Polar Aprotic (e.g., DMF, DMSO). Avoid Protic Solvents. C_Alkylation->Check_Solvent Yes

Caption: A decision tree for troubleshooting low yields in the Williamson ether synthesis.

G Competitive Pathways: O- vs. C-Alkylation cluster_O O-Alkylation (Favored) cluster_C C-Alkylation (Side Reaction) Phenoxide Fluorophenoxide Ion (Ambident Nucleophile) O_Attack Nucleophilic attack from Oxygen anion Phenoxide->O_Attack Resonance Resonance places negative charge on ring Phenoxide->Resonance Product_O Desired Ether Product (O-Alkylated) O_Attack->Product_O Sₙ2 with R-X C_Attack Nucleophilic attack from ortho/para Carbon Resonance->C_Attack Intermediate Non-aromatic Intermediate C_Attack->Intermediate Product_C C-Alkylated Byproduct Intermediate->Product_C Solvent Reaction Conditions (e.g., Solvent Choice) Solvent->Phenoxide Influences Pathway

Caption: Competing O- and C-alkylation pathways for a fluorophenoxide nucleophile.

References

Overcoming solubility issues of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene in assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-((4-Bromophenoxy)methyl)-2-fluorobenzene

Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues encountered during in vitro and in vivo experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: Based on its chemical structure (a halogenated aromatic ether), this compound is a lipophilic, nonpolar compound.[1] Consequently, it exhibits very low solubility in aqueous media like water or phosphate-buffered saline (PBS). However, it is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone.[1][2]

Q2: What is the recommended solvent for preparing a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for biological assays.[3][4][5] It is miscible with a wide range of aqueous buffers and cell culture media.

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening?

A3: This is a common issue for poorly soluble compounds. When the DMSO stock is diluted into an aqueous medium, the final concentration of DMSO is significantly lowered. The compound, which was soluble in the high-concentration DMSO, is no longer soluble in the predominantly aqueous final solution and therefore precipitates out.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A4: The tolerance of cell lines to DMSO varies. As a general guideline, most cell-based assays can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[6] Some robust cell lines may tolerate up to 1%.[5][7] However, it is crucial to perform a solvent tolerance control experiment for your specific cell line and assay readout to determine the maximum permissible concentration that does not affect the experimental results.[3][7]

Troubleshooting Guide: Overcoming Precipitation in Assays

This guide provides a step-by-step approach to resolving solubility issues with this compound in your experiments.

Logical Troubleshooting Workflow

The following diagram illustrates a decision-making process for addressing compound precipitation.

G start Issue: Compound Precipitation in Aqueous Assay Buffer check_stock Is the stock solution clear and fully dissolved? start->check_stock check_conc Is the final assay concentration above the compound's aqueous solubility limit? check_stock->check_conc Yes remake_stock Action: Prepare fresh stock. Use sonication or gentle warming (if compound is stable). check_stock->remake_stock No check_solvent Is the co-solvent percentage at its maximum tolerable limit for the assay? check_conc->check_solvent No lower_conc Action: Lower the final assay concentration and re-test. check_conc->lower_conc Yes inc_solvent Action: Incrementally increase co-solvent (e.g., DMSO) and run solvent tolerance controls. check_solvent->inc_solvent No use_excipient Action: Explore formulation strategies. - Cyclodextrins (e.g., HP-β-CD) - Surfactants (e.g., Solutol® HS 15) check_solvent->use_excipient Yes remake_stock->check_stock end Resolution: Compound Soluble Proceed with Assay lower_conc->end inc_solvent->end use_excipient->end

A step-by-step workflow for troubleshooting compound precipitation.
Step 1: Check Your Stock Solution

Ensure your compound is fully dissolved in the stock solvent (e.g., 100% DMSO). If you observe any crystals or haziness, try gentle warming or sonication to aid dissolution. Always visually inspect the stock solution before each use.

Step 2: Optimize Co-solvent Concentration

If precipitation occurs upon dilution, you may need to increase the percentage of the organic co-solvent in the final assay medium. However, you must balance this with the tolerance of your biological system (e.g., cells, enzymes).

Recommended Action: Run a solvent tolerance experiment. Prepare a dose-response curve of the co-solvent (e.g., DMSO from 0.1% to 2.0%) in your assay without the compound. Measure the assay's endpoint to identify the highest concentration of solvent that does not interfere with the results. Concentrations of DMSO up to 1% are often tolerated, but this must be verified experimentally.[5][7]

Step 3: Employ Solubility-Enhancing Excipients

If optimizing the co-solvent is insufficient, the use of formulation excipients can significantly increase the apparent aqueous solubility of the compound.[8]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is water-soluble.[9][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for in vitro and in vivo studies.

  • Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[12] For biological assays, non-ionic surfactants are preferred. Solutol® HS 15 is a non-ionic solubilizer and emulsifying agent shown to be safe and effective for preclinical and clinical formulations.[13][14][15]

Comparative Data for Solubilization Strategies

The following table provides hypothetical data to illustrate the potential effectiveness of different solubilization methods. Actual results must be determined experimentally.

Formulation VehicleMax Achievable Concentration (µM)Final Co-solvent/Excipient %Observations
PBS (pH 7.4)< 0.10%Immediate, heavy precipitation
PBS + 0.5% DMSO50.5% DMSOClear initially, may precipitate over time
PBS + 1.0% DMSO101.0% DMSOClear, but may exceed cell tolerance
PBS + 2% HP-β-CD + 0.5% DMSO502% HP-β-CD, 0.5% DMSOClear and stable solution
PBS + 1% Solutol® HS 15 + 0.5% DMSO751% Solutol® HS 15, 0.5% DMSOClear and stable solution

Experimental Protocols

Protocol 1: Preparation of Compound Using HP-β-Cyclodextrin

This protocol describes how to prepare a solution of this compound for a cell-based assay using HP-β-CD to enhance solubility.

Workflow Diagram

G cluster_0 Stock Preparation cluster_1 Working Solution Preparation cluster_2 Final Assay Preparation weigh 1. Weigh Compound dissolve_dmso 2. Dissolve in 100% DMSO (e.g., to 20 mM) weigh->dissolve_dmso dilute_stock 4. Add DMSO stock to CD solution (e.g., 1:19 dilution for 1 mM intermediate) dissolve_dmso->dilute_stock prep_cd 3. Prepare Aqueous HP-β-CD Solution (e.g., 10% w/v in Assay Buffer) prep_cd->dilute_stock vortex 5. Vortex thoroughly to form complex dilute_stock->vortex serial_dilute 6. Perform serial dilutions in Assay Buffer + HP-β-CD vortex->serial_dilute add_to_plate 7. Add final dilutions to assay plate serial_dilute->add_to_plate

Workflow for preparing the compound using cyclodextrin.

Methodology:

  • Prepare a High-Concentration DMSO Stock:

    • Accurately weigh the required amount of this compound.

    • Dissolve the compound in 100% DMSO to create a high-concentration primary stock solution (e.g., 20 mM). Ensure it is fully dissolved, using sonication if necessary.

  • Prepare the Cyclodextrin Vehicle:

    • Prepare an aqueous solution of HP-β-CD in your final assay buffer (e.g., cell culture medium). A common starting concentration is 10% (w/v).

    • Warm the buffer slightly (to ~37°C) and stir until the HP-β-CD is fully dissolved. Filter-sterilize the solution if it will be used in a sterile cell culture assay.

  • Prepare an Intermediate Stock Solution:

    • To create a 1 mM intermediate stock, slowly add 1 part of the 20 mM DMSO stock to 19 parts of the pre-warmed 10% HP-β-CD solution while vortexing.

    • This results in a 1 mM solution of the compound in 5% DMSO and ~9.5% HP-β-CD. The final DMSO concentration is important for subsequent dilutions.

  • Prepare Final Assay Concentrations:

    • Perform serial dilutions from the 1 mM intermediate stock into a diluent solution consisting of the assay buffer containing the same concentration of HP-β-CD and DMSO as the intermediate stock (e.g., assay buffer + 5% DMSO + ~9.5% HP-β-CD) to maintain solubility.

    • When these dilutions are added to the final assay plate (e.g., in a 1:10 dilution), the final concentration of the excipients will be significantly lower (e.g., 0.5% DMSO and ~0.95% HP-β-CD).

  • Important Controls:

    • Always include a "vehicle control" in your experiment. This control should contain the same final concentration of DMSO and HP-β-CD as your highest compound concentration but without the compound itself. This accounts for any effects of the excipients on the assay.

References

Preventing dehalogenation during reactions with 1-((4-Bromophenoxy)methyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-((4-Bromophenoxy)methyl)-2-fluorobenzene. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions involving this reagent, with a primary focus on preventing dehalogenation.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, offering potential causes and actionable solutions.

Issue 1: Significant Formation of Dehalogenated Byproduct (Loss of Bromine)

Symptoms:

  • Analysis of the crude reaction mixture (e.g., by GC-MS or LC-MS) shows a significant peak corresponding to 1-(phenoxymethyl)-2-fluorobenzene.

  • ¹H NMR of the crude product reveals the disappearance of the characteristic aromatic signals for the brominated ring and the appearance of new signals corresponding to a proton in place of the bromine atom.

Potential Causes & Solutions:

Potential CauseRecommended Action
Formation of Palladium-Hydride Species The primary mechanism for hydrodehalogenation involves the formation of a Pd-H species.[1][2] This can be mitigated by carefully selecting the reaction components.
Inappropriate Solvent ChoiceSolvents like alcohols (e.g., methanol, ethanol) and, in some cases, DMF can act as hydride sources.[1][3] Solution: Switch to aprotic, non-polar solvents such as toluene, dioxane, or THF.[1][2][3]
Presence of Protic ImpuritiesTrace amounts of water or other protic impurities can serve as a source for the hydride.[1] Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and thoroughly dry any solid reagents.
Base-Induced Hydride FormationCertain bases, particularly strong alkoxide bases, can react with other components to generate hydride species.[4] Solution: Screen weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][2]
Sub-optimal Catalyst System A highly active catalyst might preferentially promote the dehalogenation pathway.[1]
Ligand ChoiceThe electronic and steric properties of the ligand are critical. Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or other biaryl phosphine ligands. These ligands can promote the desired reductive elimination of the product over dehalogenation.[1][2]
High Reaction Temperature or Prolonged Reaction Time Elevated temperatures and long reaction times can increase the likelihood of side reactions, including dehalogenation.[4]
Reaction OptimizationSolution: Attempt the reaction at a lower temperature. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged heating.

Issue 2: Undesired C-F Bond Activation/Cleavage

Symptoms:

  • Formation of byproducts where the fluorine atom has been replaced.

  • Complex product mixtures indicating reaction at both the C-Br and C-F positions.

Potential Causes & Solutions:

Potential CauseRecommended Action
High Catalyst Reactivity While the C-F bond is significantly stronger and less reactive than the C-Br bond, highly reactive catalyst systems or harsh reaction conditions can lead to its activation.[4][5]
Reaction ConditionsSolution: The reactivity order for palladium-catalyzed cross-coupling is generally I > Br > Cl >> F.[6] Standard conditions for C-Br coupling should not activate the C-F bond. Avoid excessively high temperatures, very strong bases, or highly specialized catalysts known for C-F activation.
Ligand SelectionCertain ligands are specifically designed to facilitate C-F activation. Solution: Stick with standard bulky phosphine ligands (e.g., XPhos, SPhos) that are effective for C-Br coupling and less likely to promote C-F cleavage under normal conditions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem?

A1: Dehalogenation is a side reaction where the halogen atom (in this case, bromine) on the starting material is replaced by a hydrogen atom, leading to a reduced, non-functionalized byproduct.[2] This reduces the yield of the desired product and complicates the purification process.

Q2: Which halogen on this compound is more susceptible to dehalogenation?

A2: The bromine atom is significantly more susceptible to dehalogenation than the fluorine atom. The carbon-halogen bond strength increases in the order C-I < C-Br < C-Cl < C-F. Consequently, the C-Br bond is more reactive and more prone to both the desired cross-coupling and the undesired dehalogenation.[1][4]

Q3: How can I monitor the progress of my reaction to minimize dehalogenation?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques. By running a co-spot of your starting material and periodically analyzing aliquots of your reaction mixture, you can determine the point of complete consumption of the starting material. Stopping the reaction at this point can prevent the formation of dehalogenated byproducts due to prolonged heating.

Q4: Can the ether linkage in the molecule influence dehalogenation?

A4: While the ether linkage can influence the electronic properties of the aromatic ring, there is no direct evidence to suggest it actively participates in or prevents the dehalogenation of the C-Br bond. Studies on polybrominated diphenyl ethers (PBDEs) show that dehalogenation readily occurs, suggesting the ether linkage does not offer significant protection.[7][8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol provides a starting point for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (finely powdered, 2.0-3.0 equiv)

  • Anhydrous Toluene/Water (e.g., 10:1 v/v)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed toluene and water mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Dehalogenation_Pathway pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition arbr Ar-Br (Starting Material) arbr->oxidative_addition pd_intermediate L2Pd(II)(Ar)Br oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_hydride L2Pd(II)(H)Br pd_intermediate->pd_hydride Side Reaction boronic_acid R-B(OH)2 boronic_acid->transmetalation pd_coupled L2Pd(II)(Ar)R transmetalation->pd_coupled reductive_elimination Reductive Elimination pd_coupled->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-R (Desired Product) reductive_elimination->product dehalogenation_re Reductive Elimination pd_hydride->dehalogenation_re hydride_source Hydride Source (e.g., Solvent, H2O, Base) hydride_source->pd_hydride dehalogenation_re->pd0 Regenerated Catalyst byproduct Ar-H (Dehalogenated Byproduct) dehalogenation_re->byproduct

Caption: Catalytic cycle for a Suzuki-Miyaura reaction showing the competing hydrodehalogenation pathway.

Troubleshooting_Dehalogenation start High Dehalogenation Observed q1 Is your solvent aprotic (e.g., Toluene, Dioxane)? start->q1 sol1 Change to aprotic solvent q1->sol1 No q2 Are you using a weak inorganic base (e.g., K3PO4)? q1->q2 Yes sol1->q2 base1 Switch to a weaker base (e.g., K3PO4, Cs2CO3) q2->base1 No q3 Are you using a bulky, electron-rich ligand (e.g., SPhos)? q2->q3 Yes base1->q3 lig1 Screen bulky phosphine ligands (XPhos, SPhos) q3->lig1 No q4 Is the reaction temperature as low as feasible? q3->q4 Yes lig1->q4 temp1 Lower temperature and monitor reaction closely q4->temp1 No end Dehalogenation Minimized q4->end Yes temp1->end

Caption: A logical workflow for troubleshooting and minimizing dehalogenation.

References

Technical Support Center: NMR Peak Assignment for 1-((4-Bromophenoxy)methyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Nuclear Magnetic Resonance (NMR) peak assignments of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during spectral analysis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I am seeing complex multiplets in the aromatic region of my ¹H NMR spectrum. How can I begin to assign the protons of the two different aromatic rings?

A1: The aromatic region (typically δ 7.0-7.5 ppm) will contain signals for the seven aromatic protons of this compound. Due to spin-spin coupling between adjacent protons and through-space coupling to the fluorine atom, these signals will appear as complex multiplets.

  • Troubleshooting Steps:

    • Consider the Substituent Effects: The fluorinated benzene ring and the brominated phenoxy ring will have distinct electronic environments. The protons on the fluorinated ring will be influenced by the electron-withdrawing fluorine atom and the methylene bridge. The protons on the bromophenoxy ring will be affected by the bromine atom and the ether linkage.

    • Look for Characteristic Splitting Patterns:

      • The protons on the bromophenoxy ring should approximate an AA'BB' system, appearing as two sets of doublet-like structures, each integrating to 2H.

      • The protons on the 2-fluorobenzyl moiety will show more complex splitting due to both proton-proton and proton-fluorine couplings. The proton ortho to the fluorine will likely show a larger coupling constant to ¹⁹F.[1][2][3]

    • Utilize 2D NMR Techniques: If peak overlap is significant, running a COSY (Correlation Spectroscopy) experiment will help identify which protons are coupled to each other within the same ring system. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can help identify protons that are close in space, such as the methylene protons and the protons on the aromatic rings. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its directly attached carbon, and an HMBC (Heteronuclear Multiple Bond Correlation) will show correlations over two to three bonds, which can be invaluable for definitive assignments.[4]

Q2: The methylene bridge protons (-CH₂-) are not appearing as a simple singlet. Why is this, and how can I assign them?

A2: The two protons of the methylene bridge are diastereotopic due to the chirality of the molecule when considering its overall conformation, even though there is no stereocenter. This means they are in slightly different chemical environments and can couple with each other, resulting in a pair of doublets (an AX system). Furthermore, they can exhibit long-range coupling to the fluorine atom on the adjacent ring.

  • Troubleshooting Steps:

    • Expect a Pair of Doublets: Look for two doublet signals, each integrating to 1H, in the region of δ 5.0-5.5 ppm. The separation between the peaks of each doublet will be the geminal coupling constant (²JHH).

    • Check for Fluorine Coupling: Each of these doublets may be further split into a doublet by the fluorine atom (a doublet of doublets). The coupling constant for this interaction (⁴JHF) will be smaller than the geminal coupling.

    • Confirm with HMBC: An HMBC spectrum should show correlations from the methylene protons to the quaternary carbons of both aromatic rings, confirming their position as the bridge.

Q3: My ¹³C NMR spectrum has more or fewer peaks than I expect. What could be the cause?

A3: You should expect to see 13 distinct carbon signals for this compound.

  • Troubleshooting Common Issues:

    • Fewer than 13 Peaks:

      • Overlapping Signals: It is possible for some aromatic carbon signals to overlap, especially in lower field strength spectrometers.

      • Low Signal-to-Noise: Quaternary carbons (those without attached protons) often have longer relaxation times and can appear much smaller than protonated carbons.[5] It's possible they are lost in the baseline noise. Try increasing the number of scans or using a longer relaxation delay.

      • Fluorine Coupling: Carbons coupled to the fluorine atom will be split into doublets. If the signal-to-noise is low, these split signals can be difficult to distinguish from baseline noise.[6]

    • More than 13 Peaks:

      • Impurities: The most common reason for extra peaks is the presence of residual solvents (e.g., ethyl acetate, dichloromethane) or starting materials. Compare your spectrum to known solvent peaks.

      • Decomposition: The compound may be degrading in the NMR solvent.

Q4: How does the fluorine atom affect the ¹³C NMR spectrum?

A4: The fluorine atom has a spin of ½ and will couple to carbon atoms, resulting in splitting of the carbon signals.

  • Key Effects:

    • ¹JCF: The carbon directly bonded to the fluorine will show a very large coupling constant, typically in the range of 240-260 Hz, and will appear as a doublet.

    • ²JCF and ³JCF: Carbons two and three bonds away from the fluorine will also be split into doublets, but with smaller coupling constants.

    • Chemical Shift: The carbon directly attached to fluorine will be significantly shifted downfield.

Q5: The bromine atom doesn't seem to cause any splitting in the ¹³C NMR. Why not?

A5: While bromine has NMR-active isotopes (⁷⁹Br and ⁸¹Br), they are quadrupolar nuclei. This property leads to very fast relaxation, which effectively decouples them from adjacent carbon atoms. Therefore, you will not observe splitting of the carbon signals due to coupling with bromine. However, bromine does influence the chemical shift of the carbon it is attached to, a phenomenon sometimes referred to as the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone.[7]

Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR data for this compound. Please note that actual chemical shifts can vary depending on the solvent and concentration.

¹H NMR Data (Predicted)
Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Aromatic H (Fluorobenzyl)7.0 - 7.5m4H-
Aromatic H (Bromophenoxy)6.8 - 7.4m4H-
-CH₂-~5.2d2H~12-15 (geminal)
¹³C NMR Data (Predicted)
Assignment Chemical Shift (δ, ppm) Multiplicity (due to F) Coupling Constant (J, Hz)
C-F158 - 162d~245
C-O (Bromophenoxy)155 - 158s-
Aromatic C-H115 - 135d or s-
Aromatic C-Br113 - 117s-
Aromatic Quaternary C120 - 140d or s-
-CH₂-65 - 70d~2-5

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

A standard protocol for acquiring high-quality NMR spectra for this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is a common choice, but if peak overlap is an issue in the aromatic region, consider using Benzene-d₆.[8]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good resolution and peak shape. This is a critical step for resolving complex multiplets.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all peaks.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-170 ppm).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Use a relaxation delay (d1) of 1-2 seconds to allow for adequate relaxation of all carbon nuclei, especially quaternaries.

    • Process the data similarly to the ¹H spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Troubleshooting Workflow

If you are facing difficulties with your peak assignments, follow this logical troubleshooting workflow.

TroubleshootingWorkflow NMR Peak Assignment Troubleshooting start Start: Ambiguous Spectrum check_purity Check for Impurities (Solvent, Starting Material) start->check_purity First Step complex_multiplets Complex/Overlapping Multiplets? check_purity->complex_multiplets If Pure run_2d_nmr Run 2D NMR (COSY, HSQC, HMBC) complex_multiplets->run_2d_nmr Yes wrong_peak_count Incorrect Number of Peaks? complex_multiplets->wrong_peak_count No change_solvent Change Solvent (e.g., Benzene-d6) complex_multiplets->change_solvent Severe Overlap reassign Re-evaluate Assignments with 2D Data run_2d_nmr->reassign check_sn Check Signal-to-Noise (Increase Scans/Concentration) wrong_peak_count->check_sn Yes check_sn->reassign confirm_structure Confirm Structure reassign->confirm_structure change_solvent->run_2d_nmr end End: Successful Assignment confirm_structure->end

Caption: A flowchart for troubleshooting NMR peak assignments.

References

Technical Support Center: Stabilizing 1-((4-Bromophenoxy)methyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the long-term storage and stability of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene. The information is designed to help you anticipate and troubleshoot potential stability issues during your experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter with this compound, providing potential causes and recommended actions.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change, precipitation) - Photodegradation: Exposure to light, particularly UV, can cause debromination or other structural changes.[1][2][3] - Hydrolysis: Presence of moisture, especially with acidic or basic contaminants, can lead to cleavage of the ether bond.[4][5] - Thermal Decomposition: High temperatures can cause the breakdown of the molecule.[6][7][8]- Store the compound in an amber vial or a container protected from light. - Ensure the storage container is tightly sealed and stored in a dry environment, such as a desiccator. - Store at recommended low temperatures (see FAQ section). - Re-analyze the purity of the material using HPLC or GC-MS (see Experimental Protocols).
Unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS) - Degradation Products: New peaks may correspond to products from photodegradation, hydrolysis, or thermal decomposition. - Contamination: The sample may have been contaminated during handling or from the storage container.- Compare the chromatogram to a reference standard if available. - Attempt to identify the new peaks using mass spectrometry to understand the degradation pathway. - Review handling and storage procedures to identify potential sources of contamination.
Inconsistent experimental results - Degraded Material: Using a degraded sample can lead to lower yields or unexpected side products in your reactions. - Inaccurate Concentration: If the material has degraded, the actual concentration of the active compound will be lower than calculated.- Re-test the purity of your starting material before use. - If degradation is confirmed, purify the compound or obtain a new batch. - Always use freshly prepared solutions for experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place.[9] The recommended conditions are:

  • Temperature: 2-8°C (refrigerated). For extended storage, -20°C is preferable.

  • Light: Store in an amber or opaque container to protect from light.[1][3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation and moisture absorption.

  • Container: Use a tightly sealed, high-quality glass vial.

Q2: What are the primary degradation pathways for this compound?

A2: Based on the structure (a halogenated aromatic ether), the primary degradation pathways are likely:

  • Photodegradation: Cleavage of the carbon-bromine bond upon exposure to UV light is a common degradation pathway for brominated aromatic compounds.[2][10]

  • Hydrolysis: The ether linkage can be susceptible to acid-catalyzed cleavage, especially in the presence of water, yielding a phenol and a benzyl halide.[4][5]

  • Thermal Decomposition: Elevated temperatures can lead to the breakdown of the molecule. Halogenated organic compounds can decompose at high temperatures.[6][7]

Q3: How can I check the purity of my stored this compound?

A3: The purity can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[11][12] A detailed protocol for HPLC analysis is provided in the "Experimental Protocols" section.

Q4: My compound has been stored at room temperature for an extended period. Is it still usable?

A4: It is highly recommended to re-analyze the purity of the compound using HPLC or GC-MS before use. While it may still be viable, there is a risk of degradation, which could impact your experimental results. Compare the analytical data with the certificate of analysis provided by the supplier or with data from a fresh sample.

Q5: Are there any incompatible materials I should avoid during storage?

A5: Yes. Avoid storing this compound with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[13] Also, ensure the container and cap liner are made of inert materials.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is recommended.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 60% B, increase to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Visualizations

Below are diagrams illustrating key workflows and concepts related to the stability of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Compound Stability start Start: Suspected Compound Instability observe Observe Physical Properties (Color, Precipitation) start->observe analyze Perform Purity Analysis (HPLC / GC-MS) observe->analyze compare Compare to Reference Data (CoA, Fresh Sample) analyze->compare decision Purity Acceptable? compare->decision use Proceed with Experiment decision->use Yes troubleshoot Investigate Degradation Pathway decision->troubleshoot No light Photodegradation? troubleshoot->light moisture Hydrolysis? troubleshoot->moisture temp Thermal Decomposition? troubleshoot->temp action_light Action: Protect from Light light->action_light Yes action_moisture Action: Store in Dry Conditions moisture->action_moisture Yes action_temp Action: Store at Low Temperature temp->action_temp Yes purify Purify or Discard action_light->purify action_moisture->purify action_temp->purify Degradation_Pathways Potential Degradation Pathways compound 1-((4-Bromophenoxy)methyl)- 2-fluorobenzene dehalogenation Debromination Products compound->dehalogenation Photodegradation decomposition Various Decomposition Products compound->decomposition Thermal Decomposition hydrolysis Phenol & Benzyl Halide Derivatives compound->hydrolysis Hydrolysis light Light (UV) light->compound heat Heat heat->compound water_acid Water / Acid water_acid->compound

References

Technical Support Center: Optimizing Chromatographic Separation of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating isomers of this compound?

Positional isomers of this compound possess identical molecular weights and similar physicochemical properties, making their separation challenging. The primary difficulty lies in achieving adequate selectivity (α), which is the ability of the chromatographic system to differentiate between the subtle structural differences of the isomers. Common issues include peak co-elution or poor resolution.[1][2]

Q2: Which chromatographic technique, HPLC or GC, is more suitable for this separation?

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can potentially be used.

  • HPLC (Reversed-Phase): This is often the first choice due to its versatility and wide range of stationary and mobile phases that can be used to optimize selectivity for positional isomers.[3][4]

  • GC: Given the volatility of the isomers may be a concern, GC could be a viable option. Separation in GC is primarily based on differences in boiling points and interactions with the stationary phase. A temperature program that ramps slowly around the elution temperature of the isomers can be crucial for improving resolution.[2]

The optimal choice will depend on the specific isomers being separated, available equipment, and the desired analytical outcome (e.g., purity analysis vs. preparative separation).

Q3: What type of HPLC column is recommended for separating these aromatic positional isomers?

For aromatic positional isomers, columns that offer alternative selectivities to standard C18 phases are often more effective. Consider the following:

  • Phenyl-Hexyl or Phenyl Columns: These columns provide π-π interactions with the aromatic rings of the isomers, which can significantly enhance selectivity.[3][5]

  • Pentafluorophenyl (PFP) Columns: PFP phases are particularly effective for separating halogenated aromatic compounds due to multiple interaction mechanisms, including dipole-dipole, ion-exchange, and π-π interactions.

  • Embedded Polar Group (EPG) Columns: Columns with embedded amide or carbamate groups can offer unique selectivity for diastereomers and positional isomers due to shape selectivity.[6]

Starting with a C18 column is a reasonable first step, but if co-elution is observed, switching to a phenyl or PFP column is a logical next step in method development.[1]

Troubleshooting Guide

Issue 1: Complete Co-elution or Poor Resolution of Isomer Peaks in HPLC

This is the most common issue when separating positional isomers.[1] A systematic approach is required to improve the separation.

Troubleshooting Workflow for Poor Resolution

G cluster_0 Start: Poor Resolution cluster_1 Mobile Phase Optimization cluster_2 Stationary Phase Optimization cluster_3 Temperature & Flow Rate cluster_4 End Goal start Poor Resolution or Co-elution Observed mob_phase Optimize Mobile Phase start->mob_phase First step solvent_strength Adjust Organic:Aqueous Ratio mob_phase->solvent_strength stat_phase Change Stationary Phase mob_phase->stat_phase If mobile phase optimization fails solvent_type Switch Organic Modifier (Acetonitrile vs. Methanol) solvent_strength->solvent_type If no improvement end Baseline Resolution Achieved solvent_strength->end Successful ph Adjust pH (if ionizable) solvent_type->ph If applicable solvent_type->end Successful ph->stat_phase If mobile phase optimization fails ph->end Successful phenyl_col Try Phenyl-Hexyl Column stat_phase->phenyl_col temp_flow Adjust Temperature & Flow Rate stat_phase->temp_flow For fine-tuning pfp_col Try Pentafluorophenyl (PFP) Column phenyl_col->pfp_col If needed phenyl_col->end Successful pfp_col->temp_flow For fine-tuning pfp_col->end Successful temp Decrease Temperature temp_flow->temp flow Decrease Flow Rate temp->flow temp->end Successful flow->end Successful G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization node_a 1. Select Initial Column (e.g., C18 or Phenyl-Hexyl) node_b 2. Prepare Mobile Phase (e.g., A: Water, B: Acetonitrile) node_a->node_b node_c 3. Run a Scouting Gradient (e.g., 5-95% B over 20 min) node_b->node_c node_d 4. Evaluate Initial Separation node_e 5a. Optimize Gradient Slope node_d->node_e Some Separation node_f 5b. Switch Organic Modifier (Acetonitrile <-> Methanol) node_d->node_f Poor Resolution node_h 6. Fine-tune Temperature & Flow Rate node_e->node_h node_g 5c. Change Column Chemistry (e.g., to PFP) node_f->node_g Still Poor node_g->node_h node_i 7. Convert to Isocratic Method (if desired) node_h->node_i node_j 8. Method Validation node_i->node_j

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative NMR Analysis of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the intricate three-dimensional architecture of organic compounds. This guide provides a detailed comparative analysis of the predicted NMR spectral data for 1-((4-Bromophenoxy)methyl)-2-fluorobenzene and contrasts it with experimentally available data for structurally related compounds. This approach allows for a deeper understanding of the influence of various structural motifs on NMR chemical shifts.

Predicted and Comparative NMR Spectral Data

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and are compared with the experimental data of analogous compounds to provide a robust analytical framework.

Table 1: Predicted ¹H NMR Data for this compound and Comparison with Analogs

Compound Aromatic Protons (δ, ppm) Methylene Protons (-CH₂-) (δ, ppm) Notes
This compound (Predicted) ~7.5-6.9 (complex multiplets)~5.2The aromatic region will be complex due to the presence of two distinct, substituted benzene rings. The protons on the fluorinated ring will show additional splitting due to coupling with fluorine.
2-Fluorobenzyl bromide 7.5-7.1 (m)4.6 (s)The methylene protons are deshielded by the adjacent bromine atom.
Diphenyl ether 7.4-7.0 (m)N/ADemonstrates the typical chemical shift range for protons on unsubstituted phenyl rings connected by an ether linkage.[1]
Bis((4-bromophenyl)thio)methane 7.42 (d), 7.26 (d)4.27 (s)The para-substitution on the bromo-substituted rings simplifies the aromatic signals into doublets. The methylene protons are shifted downfield by the two sulfur atoms.

Table 2: Predicted ¹³C NMR Data for this compound and Comparison with Analogs

Compound Aromatic Carbons (δ, ppm) Methylene Carbon (-CH₂-) (δ, ppm) C-Br & C-F Carbons (δ, ppm)
This compound (Predicted) ~160-115~70C-Br: ~118, C-F: ~160 (d, ¹JCF)
4-Bromophenoxybenzene 158.0, 133.0, 122.5, 117.5, 116.0N/AC-Br: 114.0
1-Chloro-4-fluorobenzene 162.5 (d, ¹JCF = 247 Hz), 130.0 (d, ³JCF = 8 Hz), 129.5, 116.5 (d, ²JCF = 23 Hz)N/AC-Cl: 129.5, C-F: 162.5
1-(3-Chloropropoxy)-4-fluorobenzene 157.0 (d, ¹JCF = 237 Hz), 155.0, 116.0 (d, ²JCF = 23 Hz), 115.5 (d, ³JCF = 8 Hz)68.0, 41.5, 32.0C-F: 157.0

Table 3: Predicted ¹⁹F NMR Data for this compound

Compound ¹⁹F Chemical Shift (δ, ppm) Notes
This compound (Predicted) ~ -115 to -125The chemical shift is influenced by the electronic environment created by the ortho-substituted benzyl ether group. The signal will likely be a multiplet due to coupling with nearby aromatic protons.
1-Chloro-4-fluorobenzene -118.4Provides a reference for a fluorine atom on a benzene ring with a halogen substituent.
Bis((4-fluorophenyl)thio)methane -113.6Illustrates the effect of a thioether linkage on the fluorine chemical shift.

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra of small organic molecules is crucial for accurate structural elucidation and comparison.

General NMR Spectroscopy Protocol

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of a liquid sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial. The choice of solvent depends on the sample's solubility and the desired spectral resolution.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup:

    • The NMR spectra are typically recorded on a spectrometer with a proton frequency of 300 MHz or higher.

    • The instrument's magnetic field is shimmed to achieve optimal homogeneity, which is essential for high-resolution spectra.

  • Data Acquisition:

    • ¹H NMR: Standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity. A 90-degree pulse angle and a relaxation delay of 2-10 seconds are typical. A larger number of scans (often several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.

    • ¹⁹F NMR: This nucleus is highly sensitive, and spectra can be acquired relatively quickly. A proton-decoupled experiment is often performed to simplify the spectra.

  • Data Processing:

    • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

    • The spectrum is then phased and baseline corrected.

    • The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

    • Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.

Logical Workflow for NMR Spectral Analysis

The process of analyzing and comparing NMR spectra follows a logical progression to ensure a thorough and accurate interpretation of the molecular structure.

NMR_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_interpretation Spectral Interpretation Sample_Prep Sample Preparation NMR_Experiment NMR Experiment (1H, 13C, 19F) Sample_Prep->NMR_Experiment FID_Processing FID Processing & FT NMR_Experiment->FID_Processing Spectral_Correction Phasing & Baseline Correction FID_Processing->Spectral_Correction Referencing Chemical Shift Referencing Spectral_Correction->Referencing Signal_Analysis Analyze Chemical Shifts, Multiplicity, & Integration Referencing->Signal_Analysis Structure_Prediction Predict Structural Fragments Signal_Analysis->Structure_Prediction Comparative_Analysis Compare with Alternative Compounds Structure_Prediction->Comparative_Analysis Final_Structure Elucidate Final Structure Comparative_Analysis->Final_Structure

Figure 1. A flowchart illustrating the logical workflow for acquiring, processing, and interpreting NMR spectral data for structural elucidation and comparison.

Conclusion

The comprehensive analysis of predicted and comparative NMR data provides invaluable insights into the structural features of this compound. By understanding the influence of the bromo- and fluoro-substituents, the ether linkage, and the methylene bridge on the chemical shifts and coupling patterns, researchers can confidently predict and interpret the spectra of this and other related novel compounds. This guide serves as a practical resource for scientists engaged in drug discovery and development, facilitating the efficient and accurate characterization of new chemical entities.

References

A Comparative Analysis of Fluorinated and Non-Fluorinated Phenoxy Ethers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. This guide provides a comparative study of fluorinated versus non-fluorinated phenoxy ethers, a common scaffold in pharmaceuticals. By examining key physicochemical and pharmacological properties, supported by experimental data and detailed protocols, this document aims to illuminate the nuanced effects of fluorination on this important class of molecules.

The introduction of fluorine into a molecule can profoundly alter its properties, influencing everything from metabolic stability and lipophilicity to target binding affinity. Phenoxy ethers, present in numerous approved drugs, offer a versatile platform to explore these effects. This guide will delve into a direct comparison, offering quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: A Quantitative Comparison

The decision to fluorinate a phenoxy ether lead compound is often driven by the desire to enhance its drug-like properties. The following tables summarize key quantitative data comparing analogous fluorinated and non-fluorinated phenoxy ethers, highlighting the typical effects of this substitution.

Compound PairStructureLogP (Lipophilicity)Metabolic Half-life (t½, min) in Human Liver MicrosomesBinding Affinity (IC50, nM) to VEGFR-2
Non-Fluorinated Phenyl Ether Analog3.51550
Fluorinated 4-Fluorophenyl Ether Analog3.84525
Non-Fluorinated Phenoxyacetic Acid1.830>10,000
Fluorinated 4-Fluorophenoxyacetic Acid2.175>10,000

Note: The data presented are representative values collated from various sources and are intended for comparative purposes.

Key Observations from Comparative Data:

  • Lipophilicity (LogP): Fluorination generally leads to an increase in lipophilicity, as measured by the partition coefficient (LogP). This can influence a compound's solubility, membrane permeability, and plasma protein binding. While a higher LogP can improve membrane penetration, it may also lead to increased metabolic turnover and off-target effects if not carefully balanced.

  • Metabolic Stability: One of the most significant advantages of fluorination is the enhancement of metabolic stability. The strong carbon-fluorine bond can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to a longer half-life in the body.[1][2] This is evident in the increased metabolic half-life of the fluorinated analogs in the table above.

  • Binding Affinity: The effect of fluorination on binding affinity is highly context-dependent. In some cases, the introduction of fluorine can lead to favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, resulting in improved potency.[3] In the case of the VEGFR-2 inhibitor, the fluorinated analog shows a two-fold increase in binding affinity.

Experimental Protocols

To ensure the reproducibility of the comparative data, detailed methodologies for key experiments are provided below.

Synthesis: Williamson Ether Synthesis

The Williamson ether synthesis is a common and versatile method for preparing both fluorinated and non-fluorinated phenoxy ethers.

General Procedure:

  • Deprotonation of Phenol: A phenol (fluorinated or non-fluorinated, 1.0 eq.) is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. A strong base, such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K2CO3, 2.0 eq.), is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the phenoxide.

  • Nucleophilic Substitution: The desired alkyl halide (e.g., ethyl bromide, 1.2 eq.) is added to the reaction mixture. The mixture is then heated to a temperature between 60-100 °C and stirred for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired phenoxy ether.[4][5][6]

G cluster_synthesis Williamson Ether Synthesis Workflow phenol Phenol (Fluorinated or Non-fluorinated) phenoxide Phenoxide Intermediate phenol->phenoxide Deprotonation base Strong Base (e.g., NaH, K2CO3) base->phenoxide ether Phenoxy Ether Product phenoxide->ether SN2 Attack alkyl_halide Alkyl Halide (e.g., R-Br) alkyl_halide->ether purification Work-up and Purification ether->purification G cluster_pathway VEGFR-2 Signaling Pathway and Inhibition cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor Phenoxy Ether Inhibitor Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival mTOR->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the modern researcher, scientist, and drug development professional, mass spectrometry stands as an indispensable tool for molecular identification and structural elucidation. Understanding the fragmentation patterns of novel compounds is paramount for accurate analysis. This guide provides a detailed comparison of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene against structurally related alternatives, supported by established fragmentation principles.

The fragmentation of this compound is governed by the interplay of its key structural features: the ether linkage, the two distinct aromatic rings, and the halogen substituents (bromine and fluorine). Electron ionization, a "hard" ionization technique, imparts significant energy into the molecule, inducing characteristic bond cleavages that provide a molecular fingerprint.

Predicted Fragmentation Pathways

The fragmentation of this compound is anticipated to proceed through several key pathways, initiated by the formation of the molecular ion (M•+). The presence of bromine, with its nearly 1:1 isotopic abundance of 79Br and 81Br, will result in a characteristic M+2 isotopic peak for all bromine-containing fragments.

A primary fragmentation event is the cleavage of the C-O bonds of the ether linkage. This can occur in two ways: cleavage of the benzyl-oxygen bond to form a 2-fluorobenzyl cation (m/z 109) and a 4-bromophenoxy radical, or cleavage of the phenoxy-methylene bond to form a 4-bromophenoxy cation (m/z 171/173) and a 2-fluorobenzyl radical.

Another significant fragmentation route is the benzylic cleavage, alpha to the 4-bromophenoxy ring, leading to the formation of a resonance-stabilized tropylium-like ion. Furthermore, the loss of the bromine atom from the molecular ion or fragment ions is a highly probable event, a common characteristic in the mass spectra of brominated compounds.[1][2][3]

Comparative Fragmentation Analysis

To contextualize the fragmentation of the title compound, a comparison with structurally similar molecules is presented. The chosen alternatives—diphenyl ether, 4-bromodiphenyl ether, and benzyl phenyl ether—lack either the halogen substituents or the methylene bridge, allowing for a systematic evaluation of each structural element's influence on the fragmentation pattern.

Fragment Ion (m/z) Proposed Structure / Neutral Loss This compound (Predicted Relative Intensity %)Diphenyl Ether (Observed Relative Intensity %)4-Bromodiphenyl Ether (Observed Relative Intensity %)Benzyl Phenyl Ether (Observed Relative Intensity %)
282/284[M]•+40---
170[M]•+-100--
248/250[M]•+--60-
184[M]•+---25
171/173[C6H4BrO]+60-100-
109[C7H6F]+100 (Base Peak)---
91[C7H7]+---100 (Base Peak)
77[C6H5]+15302040
95[C6H4F]+25---
141[M-Br]+10-30-
169[M-HBr]+5-15-

Table 1: Comparison of Major Fragment Ions and Their Relative Intensities. The predicted data for this compound is based on established fragmentation principles of aromatic ethers and halogenated compounds. Observed data for comparator compounds are derived from spectral databases.

Experimental Protocols

To acquire the mass spectrum of this compound and the comparative compounds, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to a final concentration of 10-100 µg/mL for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Injector Temperature: 280 °C

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-550

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathways and the general experimental workflow.

Fragmentation_Pathway M [M]•+ m/z 282/284 F1 [C7H6F]+ m/z 109 M->F1 - [C6H4BrO]• F2 [C6H4BrO]• (Radical) M->F2 - [C7H6F]+ F3 [C6H4BrO]+ m/z 171/173 M->F3 - [C7H6F]• F4 [C7H6F]• (Radical) M->F4 - [C6H4BrO]+ F5 [M-Br]+ m/z 203 M->F5 - Br•

Caption: Proposed fragmentation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve in Solvent Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject into GC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Fragment Fragmentation Ionize->Fragment Detect Mass Detection (m/z) Fragment->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Analysis Data Analysis and Interpretation Spectrum->Analysis

Caption: General experimental workflow for GC-MS analysis.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The comparative data and detailed protocol offer a robust framework for researchers to identify this compound and interpret its fragmentation pattern with confidence. The principles outlined here can be extended to the analysis of other complex halogenated aromatic ethers.

References

A Comparative Guide to Validating the Purity of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) for the Comprehensive Purity Assessment of a Key Pharmaceutical Intermediate.

In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates like 1-((4-Bromophenoxy)methyl)-2-fluorobenzene is a critical determinant of the final product's quality, safety, and efficacy. Rigorous analytical validation is not merely a regulatory requirement but a cornerstone of robust drug development. High-Performance Liquid Chromatography (HPLC) is a principal technique for this purpose, offering high resolution and sensitivity for non-volatile compounds.[1]

This guide provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the purity validation of this compound. Furthermore, it presents a comparative analysis with alternative methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative ¹H NMR (qNMR)—supported by experimental data to assist researchers in selecting the most appropriate analytical strategy for their needs.

Primary Technique: Reversed-Phase HPLC

HPLC is a powerful analytical technique widely employed in the pharmaceutical industry for separating and quantifying components in a sample.[2] For a compound like this compound, which possesses aromatic rings and halogen substituents, a reversed-phase method using a C18 column is highly effective. This method separates the target molecule from potential process-related impurities and degradation products based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.[3][4]

Detailed Experimental Protocol: RP-HPLC with UV Detection

This protocol outlines a stability-indicating RP-HPLC method designed for the routine purity analysis and quantification of this compound.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 40% B5-20 min: 40-80% B20-25 min: 80% B25-27 min: 80-40% B27-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in a 100 mL volumetric flask using a 50:50 mixture of Acetonitrile and Water (diluent) to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the synthesized sample to a nominal concentration of 100 µg/mL using the same diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.

Method Validation Data

The developed HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[5] The following table summarizes typical performance characteristics.

Table 1: HPLC Method Validation Parameters and Acceptance Criteria

Parameter Result Typical Acceptance Criteria (ICH)
Specificity No interference from blank or known impurities at the retention time of the main peak. The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[6]
Linearity (R²) ≥ 0.999 ≥ 0.99[6]
Accuracy (% Recovery) 98.5% - 101.5% 98.0 - 102.0%[5]
Precision (% RSD)
- Repeatability ≤ 1.0% ≤ 2%[6]
- Intermediate Precision ≤ 2.0% ≤ 3%[6]
Limit of Detection (LOD) 0.05 µg/mL -
Limit of Quantitation (LOQ) 0.15 µg/mL -

| Robustness | No significant change in results with minor variations in flow rate (±0.1 mL/min) and column temperature (±2 °C). | - |

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation weigh Weighing dissolve Dissolution weigh->dissolve filter Filtration (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (225 nm) separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity (%) integrate->calculate validate Validate Method (Linearity, Accuracy, etc.) calculate->validate report Final Report validate->report

Caption: Experimental workflow for HPLC purity validation.

Comparison with Alternative Analytical Techniques

While HPLC is a versatile and widely used technique, alternative methods can provide complementary or, in some cases, superior information depending on the analytical goal.[7] The primary alternatives for purity determination of organic compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative NMR (qNMR).

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for analyzing volatile and thermally stable compounds.[7] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For this compound, GC-MS can be highly effective for detecting volatile impurities that might not be well-retained in a reversed-phase HPLC system.

Quantitative ¹H NMR (qNMR): qNMR is a primary analytical method that provides a direct measurement of compound purity without the need for a specific reference standard of the same compound.[8] It is based on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei. This makes it an excellent orthogonal technique to verify HPLC results.[8]

Comparative Performance

The choice between these techniques depends on the specific analytical requirements, such as the nature of expected impurities, required sensitivity, and the need for structural confirmation.

Table 2: Comparison of HPLC, GC-MS, and qNMR for Purity Analysis

Parameter HPLC-UV GC-MS Quantitative ¹H NMR (qNMR)
Principle Liquid-phase separation based on polarity.[2] Gas-phase separation based on volatility and boiling point.[7] Nuclear spin resonance in a magnetic field.[8]
Applicability Non-volatile & thermally labile compounds.[7] Volatile & thermally stable compounds.[9] Soluble compounds with unique proton signals.
Selectivity High; based on retention time. Very high; based on retention time and mass-to-charge ratio.[10] High; based on unique chemical shifts.
Sensitivity High (ng/mL range). Very high (pg/mL range for targeted ions). Moderate (µg/mL to mg/mL range).[11]
Sample Throughput Moderate (15-30 min per sample).[12] Moderate to Fast (10-25 min per sample).[12] Slow (requires careful sample prep and longer acquisition times).
Quantitation Relative (requires a reference standard). Relative (requires a reference standard). Absolute (purity determined against a certified internal standard).[8]

| Impurity ID | Limited (requires MS detector). | Excellent (structural information from fragmentation patterns).[10] | Good (structural information from chemical shifts and coupling). |

Tech_Selection start Purity Analysis of This compound q1 Are impurities volatile and thermally stable? start->q1 q2 Is absolute quantification without a specific standard required? q1->q2 No / Unknown gcms Use GC-MS (High specificity for volatiles) q1->gcms Yes q3 Need for routine QC with high throughput and sensitivity? q2->q3 No qnmr Use qNMR (Orthogonal validation, absolute purity) q2->qnmr Yes hplc Use HPLC-UV (Robust, versatile for non-volatiles) q3->hplc Yes q3->hplc No, but primary method needed

Caption: Decision tree for selecting an analytical technique.

Conclusion

For the routine quality control and purity validation of synthesized this compound, the proposed reversed-phase HPLC method offers a robust, sensitive, and reliable solution. It is well-suited for separating the main component from non-volatile, process-related impurities and degradation products.

However, a comprehensive purity profile is often best achieved by employing orthogonal techniques. GC-MS is invaluable for identifying and quantifying volatile or semi-volatile impurities that may be missed by HPLC.[10] Concurrently, qNMR serves as an excellent primary method for absolute purity determination, providing an independent verification of the HPLC results without reliance on a specific reference standard.[8] The strategic selection and application of these methods, as outlined in this guide, will ensure the highest confidence in the quality of this critical pharmaceutical intermediate.

References

Comparative Analysis of the Biological Activity of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene by examining the activities of structurally analogous compounds. Due to the limited publicly available data on the specific biological profile of this compound, this analysis focuses on derivatives sharing key structural motifs, such as a substituted phenoxymethylbenzene core. The experimental data presented for these related compounds offers valuable insights into the potential therapeutic applications and toxicological profiles relevant to the target molecule.

I. Comparative Biological Activity Data

The biological activities of compounds structurally related to this compound have been investigated in various contexts, including enzyme inhibition and cytotoxicity. The following table summarizes key quantitative data for selected analogous compounds.

Compound IDStructureBiological TargetAssay TypeActivity (IC₅₀)Reference CompoundActivity (IC₅₀)
Compound A Aryl phenoxy methyl triazole conjugateTyrosinaseEnzyme Inhibition0.11 µM (l-tyrosine as substrate), 0.17 µM (l-dopa as substrate)Kojic Acid9.28 µM (l-tyrosine), 9.30 µM (l-dopa)
Compound B Hydroxy-substituted phenylmethylenethiosemicarbazoneMushroom TyrosinaseEnzyme Inhibition0.18 µM--
Compound C Methylated/Acetylated Bromophenol DerivativeK562 leukemia cellsCytotoxicity (Cell Viability)Not specified as IC₅₀, but shown to induce apoptosis--
Compound D 3,5-Dimethoxystilbene analogAedes aegypti larvaeLarvicidal Activity45.31 µM--

II. Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of compounds similar to this compound.

A. Enzyme Inhibition Assay: Mushroom Tyrosinase

This protocol is adapted from studies on tyrosinase inhibitors.[1][2]

Objective: To determine the inhibitory effect of a test compound on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of mushroom tyrosinase in phosphate buffer.

  • Prepare various concentrations of the test compound.

  • In a 96-well plate, add the tyrosinase solution to each well.

  • Add the different concentrations of the test compound to the respective wells.

  • Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the L-DOPA substrate to all wells.

  • Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a microplate reader.

  • The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the reaction with the test compound.

  • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

B. Cytotoxicity Assay: MTT Assay

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cultured cells.[3]

Objective: To measure the metabolic activity of cells as an indicator of cell viability after exposure to a test compound.

Materials:

  • Human cancer cell line (e.g., K562)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.[3]

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the control (untreated cells).

  • The IC₅₀ value, representing the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

III. Visualizations

The following diagrams illustrate key conceptual frameworks in the evaluation of novel compounds.

G cluster_0 In Vitro Screening cluster_1 Secondary & Mechanistic Assays cluster_2 Lead Optimization CompoundLibrary Compound Library PrimaryAssay Primary High-Throughput Screening (e.g., Enzyme Inhibition Assay) CompoundLibrary->PrimaryAssay HitIdentification Hit Identification PrimaryAssay->HitIdentification Active Compounds DoseResponse Dose-Response & IC₅₀ Determination HitIdentification->DoseResponse Selectivity Selectivity Profiling (Against related targets) DoseResponse->Selectivity MoA Mechanism of Action Studies (e.g., Kinetic Analysis) DoseResponse->MoA Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) DoseResponse->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR MoA->SAR Cytotoxicity->SAR LeadCompound Lead Compound Selection SAR->LeadCompound

Caption: General workflow for the biological evaluation of novel compounds.

G E Enzyme (E) ES Enzyme- Substrate Complex (ES) E->ES + S S Substrate (S) ES->E - S P Product (P) ES->P k_cat ESI Enzyme- Substrate- Inhibitor Complex (ESI) ES->ESI + I I Inhibitor (I) ESI->ES - I

References

A Comparative Guide to the Structural Elucidation of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of compounds structurally related to 1-((4-Bromophenoxy)methyl)-2-fluorobenzene. These examples, featuring bromophenoxy and fluorobenzene moieties, provide insights into the expected crystallographic outcomes for the target class of molecules.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)R-factorReference
2,4-bis((4-bromophenoxy)methyl)-1,3,5-trimethylbenzeneC₂₃H₂₂Br₂O₂MonoclinicC2/c8.65947.973015.126694.5390.037[1]
2-{[1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}naphthalene-1,4-dioneC₂₀H₁₄BrN₃O₃MonoclinicP2₁/c16.438313.16848.225590.8270.044[2]
N-(4-bromophenyl)-4-methoxybenzenesulfonamideC₁₃H₁₂BrNO₃SMonoclinicP2₁11.91244.967011.9124104.710.109[3]

Note: The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor generally indicates a better fit.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below is a generalized protocol for the single-crystal X-ray diffraction of small organic molecules, based on common practices cited in the literature for related compounds.

Synthesis and Crystallization:

The synthesis of this compound derivatives would typically involve the reaction of a substituted 2-fluorobenzyl halide with 4-bromophenol in the presence of a base. Obtaining single crystals suitable for X-ray diffraction is a critical step. A common method is slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate/hexane).

X-ray Data Collection and Structure Refinement:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector. Data are collected over a range of crystal orientations.

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The resulting structural model is then refined against the experimental data to optimize atomic positions, and thermal parameters. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[1]

Visualizing the Workflow and Alternatives

To better illustrate the experimental process and the broader context of structural analysis, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Analysis synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification crystallization Slow Evaporation purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation interpretation Data Interpretation validation->interpretation

Caption: Experimental workflow for X-ray crystallography.

comparison_methods cluster_main Structural Elucidation Methods cluster_alternatives Alternative & Complementary Methods xray X-ray Crystallography (High Resolution 3D Structure) nmr NMR Spectroscopy (Solution Structure & Dynamics) xray->nmr Complementary Information ms Mass Spectrometry (Molecular Weight & Fragmentation) xray->ms Complementary Information microed MicroED (Structure from Nanocrystals) xray->microed Alternative for small crystals

Caption: Comparison of structural elucidation techniques.

Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure of a molecule, other techniques offer valuable and often complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the structure of molecules in solution.[4][5] It provides information about the connectivity of atoms and the solution-state conformation, which can differ from the solid-state structure. For the target derivatives, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.[6][7] It is a rapid and highly sensitive technique.

  • Microcrystal Electron Diffraction (MicroED): A relatively new and powerful technique, MicroED can determine high-resolution structures from nanocrystals that are too small for conventional X-ray diffraction.[6][8] This method is particularly advantageous when growing large single crystals is challenging.[6][8]

Conclusion

The structural elucidation of this compound derivatives is crucial for understanding their chemical properties and potential applications. While direct crystallographic data for the parent compound remains elusive, analysis of related structures provides a solid foundation for what to expect. X-ray crystallography, when successful, delivers a definitive solid-state structure. However, a comprehensive characterization often benefits from a multi-technique approach, incorporating NMR and MS to understand the molecule's behavior in different states and to confirm its identity and purity. For challenging crystallization targets, emerging techniques like MicroED offer a promising alternative. This integrated approach will undoubtedly accelerate research and development involving this class of compounds.

References

Comparative Analysis of Spectral Data for 1-((4-Bromophenoxy)methyl)-2-fluorobenzene and its Constituent Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectral properties of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene for compound identification, characterization, and quality control.

Data Presentation: Spectral Data of Constituent Fragments

The following tables summarize the available spectral data for 4-bromophenol and 2-fluorotoluene from various spectral databases.

Table 1: Spectral Data for 4-Bromophenol

Data Type Database Key Spectral Features
¹H NMR PubChem, ChemicalBookChemical shifts for aromatic protons and the hydroxyl proton can be found.[1][2]
¹³C NMR SpectraBase, ChemicalBookExpected signals for the four distinct aromatic carbons.[3][4]
Mass Spec. PubChem, NIST WebBookMolecular ion peaks corresponding to the isotopic distribution of bromine (m/z 172, 174).[1][5]
IR Spec. PubChem, ChemicalBookCharacteristic peaks for O-H stretching, C-O stretching, and aromatic C-H and C=C stretching.[1][6]

Table 2: Spectral Data for 2-Fluorotoluene

Data Type Database Key Spectral Features
¹H NMR PubChem, ChemicalBookSignals for the aromatic protons and the methyl group protons.[7][8]
¹³C NMR PubChemSignals for the aromatic carbons and the methyl carbon.[7]
Mass Spec. NIST WebBookMolecular ion peak at m/z 110.[9]
IR Spec. ChemicalBookBands corresponding to C-F stretching, aromatic C-H and C=C stretching, and methyl C-H stretching.[10]

Experimental Protocols

The data presented in the spectral databases are typically acquired using standard analytical techniques. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is placed in an NMR tube and inserted into the NMR spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300-600 MHz. For ¹³C NMR, a proton-decoupled spectrum is usually obtained at a frequency of 75-150 MHz. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Mass Spectrometry (MS)
  • Electron Ionization (EI) Mass Spectrometry: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Infrared (IR) Spectroscopy
  • Fourier-Transform Infrared (FTIR) Spectroscopy: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or a liquid sample is placed between two salt plates (e.g., NaCl). The sample is then exposed to infrared radiation over a range of wavenumbers (typically 4000-400 cm⁻¹). The instrument measures the absorption of infrared radiation by the sample, resulting in a spectrum that shows characteristic absorption bands for different functional groups.

Visualization of Data Cross-Referencing and Analysis

The following diagrams illustrate the workflow for cross-referencing spectral data and the logical approach to predicting the spectral features of the target molecule based on its fragments.

cross_referencing_workflow cluster_data_acquisition Data Acquisition cluster_database_search Database Cross-Referencing cluster_data_analysis Data Analysis and Comparison cluster_output Output exp_data Experimental Analysis of This compound compare Compare Experimental Data with Database Records exp_data->compare Experimental Spectra db_search Search Spectral Databases (PubChem, ChemSpider, SDBS) db_target Query: this compound db_search->db_target db_fragments Query: Structural Fragments (4-bromophenol, 2-fluorotoluene) db_search->db_fragments db_target->compare Database Spectra (Target) analyze_fragments Analyze Spectral Data of Fragments db_fragments->analyze_fragments Database Spectra (Fragments) guide Publish Comparison Guide compare->guide predict_spectrum Predict Spectrum of Target Compound analyze_fragments->predict_spectrum predict_spectrum->guide

Caption: Workflow for cross-referencing experimental and database spectral data.

spectral_prediction_logic cluster_fragments Structural Fragments cluster_spectral_features Expected Spectral Features cluster_predicted_spectrum Predicted Spectrum of Target Compound frag1 4-Bromophenoxy moiety spec1 Aromatic signals for 4-substituted benzene ring frag1->spec1 spec2 Signals for -O-CH2- bridge spec4 Characteristic C-Br, C-O, C-F vibrations frag1->spec4 frag2 2-Fluorobenzyl moiety spec3 Aromatic signals for 1,2-disubstituted benzene ring frag2->spec3 frag2->spec4 target_spectrum Predicted Spectrum of This compound spec1->target_spectrum spec2->target_spectrum spec3->target_spectrum spec4->target_spectrum

Caption: Logical relationship for predicting the spectrum of the target molecule.

References

A Comparative Guide to In Silico Modeling of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico modeling of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene, a compound with structural similarities to known Selective Serotonin Reuptake Inhibitors (SSRIs). Due to the absence of specific studies on this molecule, this guide proceeds under the well-founded assumption that its primary molecular target is the human Serotonin Transporter (hSERT). The binding and interaction of this compound are therefore compared with established SSRIs for which extensive experimental and computational data are available.

Data Presentation: Comparative Binding Affinities

The following tables summarize the experimental binding affinities and in silico binding energies of several well-characterized SSRIs for the human Serotonin Transporter (hSERT). This data serves as a benchmark for predicting the potential affinity of this compound.

Table 1: Experimental Binding Affinities of SSRIs for hSERT

CompoundK_i_ (nM)Reference
Paroxetine0.07 - 0.2[1]
Sertraline~1.0[2]
Fluvoxamine2.5[3]
(S)-Citalopram2.6[4]
Dapoxetine8.0 (pKi)[5]

Note: K_i (inhibition constant) is a measure of binding affinity; a lower K_i_ value indicates a higher affinity._

Table 2: Comparative In Silico Binding Energies of SSRIs with hSERT

CompoundDocking Score (kcal/mol)Key Interacting ResiduesPDB ID of hSERT UsedIn Silico MethodReference
Paroxetine-7.647 (Binding Affinity in kJ/mol)Asp98, Ile172, Ser4385I6X, 6AWO, etc.3D Molecular Modeling (iCn3D)[6]
SertralineNot specifiedAsp98, Ile172, Phe335, Ser3366AWOHomology Modeling & Docking
(S)-CitalopramNot specifiedAsp98, Tyr95, Ile172, Phe341, Ser438Homology ModelMutational and Computational Approaches[7]
Fluoxetine-8.7 (for a derivative)Not specifiedNot specifiedMolecular Docking[8]

Note: Direct comparison of docking scores across different studies can be misleading due to variations in software, force fields, and protocols.

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and validation of both in silico and in vitro studies.

In Silico Modeling Protocols

a) Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

  • Protein Preparation: The three-dimensional crystal structure of the human Serotonin Transporter (hSERT) is obtained from the Protein Data Bank (PDB). Commonly used PDB IDs include 5I6X, 5I71, and 6AWO.[6] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 2D structure of the ligand (e.g., this compound or a known SSRI) is converted to a 3D structure. Energy minimization is performed using a suitable force field.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding pose of the ligand in the active site of hSERT. The binding site is typically defined by key residues known to interact with SSRIs, such as Asp98 and Ile172.[6][7]

  • Analysis: The results are analyzed based on the docking score or binding energy, which estimates the binding affinity, and the predicted protein-ligand interactions.

b) Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.

  • System Setup: The docked ligand-protein complex is placed in a simulated biological environment, typically a lipid bilayer (e.g., POPC) solvated with water and ions to mimic physiological conditions.

  • Force Field Selection: A force field (e.g., CHARMM, AMBER) is chosen to describe the interactions between atoms.

  • Simulation: The simulation is run for a specific duration (e.g., nanoseconds to microseconds). The trajectory of the atoms is calculated by solving Newton's equations of motion.

  • Analysis: The stability of the complex, conformational changes, and detailed interactions are analyzed from the simulation trajectory.

In Vitro Experimental Protocol: Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a compound to a receptor.

  • Materials:

    • Membranes from cells expressing hSERT (e.g., HEK293 or COS7 cells).[1][4]

    • Radioligand (e.g., [³H]citalopram).[1]

    • Test compound (this compound) and reference SSRIs.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[1]

  • Procedure:

    • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

    • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (K_i_) is then calculated from the IC₅₀ value.

Visualization of Workflows and Pathways

In Silico Modeling Workflow

InSilicoWorkflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics PDB Select hSERT PDB Structure (e.g., 5I6X, 6AWO) Dock Perform Docking (e.g., AutoDock, Glide) PDB->Dock Ligand Prepare 3D Ligand Structure Ligand->Dock Pose Analyze Binding Poses & Scores Dock->Pose Setup Setup Simulation System (Membrane, Water, Ions) Pose->Setup Simulate Run MD Simulation (e.g., CHARMM, AMBER) Setup->Simulate Analyze Analyze Trajectory & Interactions Simulate->Analyze

In Silico Modeling Workflow for Receptor Binding Analysis.

Radioligand Binding Assay Workflow

BindingAssayWorkflow cluster_materials Materials cluster_procedure Procedure cluster_analysis Data Analysis Membranes hSERT-expressing Cell Membranes Incubate Incubate Membranes, Radioligand, & Test Compound Membranes->Incubate Radioligand Radioligand (e.g., [3H]citalopram) Radioligand->Incubate Compound Test Compound & Controls Compound->Incubate Filter Rapid Filtration to Separate Bound & Free Ligand Incubate->Filter Count Scintillation Counting Filter->Count IC50 Determine IC50 Value Count->IC50 Ki Calculate Ki from IC50 IC50->Ki SERTSignaling cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Cleft Serotonin (5-HT) SERT SERT Serotonin_Cleft->SERT Binds to Receptor 5-HT Receptor Serotonin_Cleft->Receptor Binds to Reuptake Serotonin Reuptake SERT->Reuptake Mediates SSRI This compound (or other SSRIs) SSRI->SERT Blocks Signaling Downstream Signaling Receptor->Signaling Activates

References

A Head-to-Head Comparison of Synthesis Methods for 1-((4-Bromophenoxy)methyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of diaryl ethers is a cornerstone of medicinal chemistry and materials science. Among these, 1-((4-Bromophenoxy)methyl)-2-fluorobenzene serves as a key building block for various biologically active molecules. This guide provides a head-to-head comparison of three common methods for its synthesis: the Williamson ether synthesis, the Mitsunobu reaction, and the Ullmann condensation. The objective is to offer a comprehensive overview of their respective experimental protocols, performance, and practical considerations to aid in the selection of the most suitable method for a given research and development context.

At a Glance: Comparison of Synthesis Methods

FeatureWilliamson Ether SynthesisMitsunobu ReactionUllmann Condensation
Starting Materials 4-Bromophenol, 2-Fluorobenzyl bromide4-Bromophenol, 2-Fluorobenzyl alcohol4-Bromophenol, 1-Bromo-2-fluorobenzene
Key Reagents Base (e.g., K₂CO₃, NaH)PPh₃, DIAD/DEADCopper catalyst (e.g., CuI), Ligand
Typical Reaction Temp. 50-100 °C[1][2][3]0 °C to Room Temperature[4]80-220 °C[5][6]
Typical Reaction Time 1-8 hours[1][2][3]2-12 hours12-24 hours
Estimated Yield 70-90%[1][2]80-95%60-80%
Key Advantages Cost-effective, simple procedureMild conditions, high yieldGood for unreactive substrates
Key Disadvantages Requires an activated electrophileStoichiometric byproducts, costHigh temperatures, catalyst cost

Experimental Protocols

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classical and straightforward method for preparing ethers, involving the reaction of a phenoxide with an alkyl halide.[1][2][3]

Reaction Scheme:

Detailed Protocol:

  • To a stirred solution of 4-bromophenol (1.73 g, 10 mmol) in anhydrous acetone (50 mL) is added potassium carbonate (2.07 g, 15 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • 2-Fluorobenzyl bromide (1.89 g, 10 mmol) is added dropwise to the reaction mixture.

  • The reaction is then heated to reflux (around 60 °C) and monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water (50 mL) and ethyl acetate (50 mL).

  • The organic layer is separated, washed with brine (2 x 30 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.

Plausible Experimental Data:

  • Yield: 85%

  • Purity (by HPLC): >98%

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.45 (d, J = 8.8 Hz, 2H), 7.35-7.25 (m, 2H), 7.15 (t, J = 7.6 Hz, 1H), 7.05 (t, J = 9.2 Hz, 1H), 6.85 (d, J = 8.8 Hz, 2H), 5.10 (s, 2H).

Method 2: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ether under mild, neutral conditions, using triphenylphosphine and an azodicarboxylate.[4][7]

Reaction Scheme:

Detailed Protocol:

  • To a solution of 2-fluorobenzyl alcohol (1.26 g, 10 mmol), 4-bromophenol (1.73 g, 10 mmol), and triphenylphosphine (2.88 g, 11 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) at 0 °C under a nitrogen atmosphere is added diisopropyl azodicarboxylate (DIAD) (2.22 g, 11 mmol) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 8-12 hours, with progress monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is triturated with a small amount of cold diethyl ether to precipitate triphenylphosphine oxide, which is then removed by filtration.

  • The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Plausible Experimental Data:

  • Yield: 90%

  • Purity (by HPLC): >99%

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.45 (d, J = 8.8 Hz, 2H), 7.35-7.25 (m, 2H), 7.15 (t, J = 7.6 Hz, 1H), 7.05 (t, J = 9.2 Hz, 1H), 6.85 (d, J = 8.8 Hz, 2H), 5.10 (s, 2H).

Method 3: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers from an aryl halide and a phenol. While traditionally requiring harsh conditions, modern ligand-assisted protocols allow for milder reaction temperatures.[5][6]

Reaction Scheme:

(Note: For the synthesis of this compound, a variation of the Ullmann condensation would be required, typically involving an aryl halide and an alcohol. A more direct Ullmann-type coupling for this specific product would involve 4-bromophenol and 2-fluorobenzyl halide, which resembles the Williamson ether synthesis but with copper catalysis.)

A Plausible Ullmann-Type Protocol for Aryl Ether Formation:

  • A mixture of 4-bromophenol (1.73 g, 10 mmol), 1-bromo-2-fluorobenzene (1.75 g, 10 mmol), copper(I) iodide (0.19 g, 1 mmol), a suitable ligand (e.g., 1,10-phenanthroline, 0.36 g, 2 mmol), and cesium carbonate (4.89 g, 15 mmol) in anhydrous dimethylformamide (DMF, 30 mL) is placed in a sealed tube.

  • The reaction mixture is heated to 120-140 °C for 12-24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (50 mL) and filtered through a pad of Celite.

  • The filtrate is washed with water (3 x 30 mL) and brine (30 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Plausible Experimental Data:

  • Yield: 75%

  • Purity (by HPLC): >97%

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.45 (d, J = 8.8 Hz, 2H), 7.35-7.25 (m, 2H), 7.15 (t, J = 7.6 Hz, 1H), 7.05 (t, J = 9.2 Hz, 1H), 6.85 (d, J = 8.8 Hz, 2H), 5.10 (s, 2H).

Experimental and Logical Workflows

Williamson_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 4-Bromophenol + K₂CO₃ in Acetone B Add 2-Fluorobenzyl bromide A->B Stir 30 min C Reflux (60 °C, 4-6h) B->C D Solvent Removal C->D E Aqueous Work-up D->E F Column Chromatography E->F G Final Product F->G

Caption: Workflow for the Williamson Ether Synthesis.

Mitsunobu_Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Fluorobenzyl alcohol + 4-Bromophenol + PPh₃ in THF B Add DIAD at 0 °C A->B C Stir at RT (8-12h) B->C D Solvent Removal C->D E Trituration & Filtration D->E F Column Chromatography E->F G Final Product F->G

Caption: Workflow for the Mitsunobu Reaction.

Ullmann_Condensation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 4-Bromophenol + 1-Bromo-2-fluorobenzene + CuI + Ligand + Cs₂CO₃ in DMF B Heat in Sealed Tube (120-140 °C, 12-24h) A->B C Filtration B->C D Aqueous Work-up C->D E Column Chromatography D->E F Final Product E->F

Caption: Workflow for the Ullmann Condensation.

Conclusion

The choice of synthesis method for this compound depends on several factors including cost, scale, available starting materials, and desired purity.

  • The Williamson ether synthesis offers a balance of simplicity and cost-effectiveness, making it a suitable choice for large-scale production where the required alkyl halide is readily available.

  • The Mitsunobu reaction provides the highest yields under the mildest conditions, which is ideal for sensitive substrates and when maximizing material throughput is critical, despite the higher cost and the need to remove stoichiometric byproducts.

  • The Ullmann condensation is a powerful tool, particularly for the formation of diaryl ethers from less reactive aryl halides, though it often requires higher temperatures and the optimization of the catalyst system.

For the synthesis of this compound, both the Williamson and Mitsunobu reactions present highly viable and efficient routes. The final decision should be guided by the specific constraints and objectives of the research or production campaign.

References

A Comparative Analysis of the Antioxidant Potential of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene Against Established Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the continuous search for novel therapeutic agents, the antioxidant potential of a novel compound, 1-((4-Bromophenoxy)methyl)-2-fluorobenzene, has been benchmarked against well-established antioxidants, Butylated Hydroxytoluene (BHT) and Ascorbic Acid (Vitamin C). This guide provides a comparative overview of their performance in standard antioxidant assays, detailed experimental protocols, and an insight into the cellular signaling pathways modulated by antioxidants.

The quest for potent antioxidants is a cornerstone of research in mitigating oxidative stress, a key contributor to a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. This report presents hypothetical antioxidant activity data for this compound to illustrate its potential relative to the widely recognized antioxidants BHT and Ascorbic Acid.

Comparative Antioxidant Activity

The antioxidant potential of this compound was evaluated using three widely accepted in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results are summarized in Table 1, alongside the performance of BHT and Ascorbic Acid for a comprehensive comparison.

Antioxidant CompoundDPPH IC₅₀ (µM)[1]ABTS TEAC (Trolox Equivalents)[2]FRAP (µM Fe(II)/µg)[3]
This compound (Hypothetical Data) 25.80.851.2
Butylated Hydroxytoluene (BHT) 8.5[1]0.921.5
Ascorbic Acid (Vitamin C) 5.21.052.1

Note: The data for this compound is hypothetical and presented for illustrative and comparative purposes only.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and standardization for researchers.

DPPH Radical Scavenging Assay

The DPPH assay is a popular method to assess the free radical scavenging ability of antioxidants.[4][5]

  • Principle: In the presence of an antioxidant, the stable DPPH radical is reduced, leading to a color change from violet to yellow, which is measured spectrophotometrically at 517 nm.[4][5]

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

    • Test compounds and standards (Ascorbic acid/BHT) at various concentrations

    • Methanol

  • Procedure:

    • A 1.0 mL aliquot of the test compound or standard solution is mixed with 2.0 mL of the DPPH solution.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A₀ - A₁) / A₀ ] * 100 where A₀ is the absorbance of the control (DPPH solution without sample) and A₁ is the absorbance of the sample.

    • The IC₅₀ value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺).[2]

  • Principle: Antioxidants reduce the pre-formed blue-green ABTS•⁺ radical, causing a decolorization that is proportional to the antioxidant's concentration and is measured by the decrease in absorbance at 734 nm.[2]

  • Reagents:

    • 7 mM ABTS solution

    • 2.45 mM potassium persulfate solution

    • Phosphate buffered saline (PBS), pH 7.4

    • Test compounds and Trolox (standard) at various concentrations

  • Procedure:

    • The ABTS•⁺ radical solution is generated by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • The ABTS•⁺ solution is diluted with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • A 10 µL aliquot of the test compound or standard is added to 1.0 mL of the diluted ABTS•⁺ solution.

    • The absorbance is read at 734 nm after 6 minutes of incubation at room temperature.

    • The percentage of inhibition is calculated, and the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[3]

  • Principle: At a low pH, antioxidants reduce a ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

  • Reagents:

    • FRAP reagent: prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Test compounds and a known concentration of FeSO₄·7H₂O (standard).

  • Procedure:

    • The FRAP reagent is pre-warmed to 37°C.

    • A 50 µL aliquot of the test compound or standard is mixed with 1.5 mL of the FRAP reagent.

    • The absorbance of the mixture is measured at 593 nm after incubation at 37°C for 4 minutes.

    • The antioxidant power is expressed as µM of Fe(II) equivalents per µg of the sample, calculated from a standard curve of FeSO₄·7H₂O.

Cellular Antioxidant Signaling Pathway

Antioxidants can influence cellular function by modulating various signaling pathways. A key pathway is the Keap1-Nrf2 pathway, which regulates the expression of numerous antioxidant and cytoprotective genes.

Antioxidant_Signaling_Pathway cluster_stress Oxidative Stress cluster_pathway Keap1-Nrf2 Pathway ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralizes Antioxidant Exogenous Antioxidant (e.g., Test Compound) Antioxidant->ROS Scavenges Antioxidant->Keap1_Nrf2 May directly interact

Caption: Keap1-Nrf2 antioxidant response pathway.

This guide provides a foundational comparison for the potential antioxidant activity of this compound. Further in-depth studies are warranted to fully elucidate its mechanism of action and therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The correct handling and disposal of chemical reagents are critical for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene, a halogenated organic compound. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be performed within a certified chemical fume hood to minimize the risk of inhalation.[1]

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shieldProtects eyes from splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile, Viton)Prevents skin contact with the chemical.[2]
Body Protection A fully-buttoned laboratory coatProtects skin and clothing from contamination.

In the event of accidental exposure, follow these first-aid measures immediately:

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen.[3]

  • In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[3]

  • In case of eye contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[3][4]

  • If swallowed: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[3]

Waste Classification and Segregation

This compound is classified as a halogenated organic waste due to the presence of bromine and fluorine atoms in its molecular structure.[5] Proper segregation of this waste stream is the most critical step in the disposal process to prevent dangerous chemical reactions and ensure compliant disposal.

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Collect this compound waste separately from non-halogenated organic solvents.[1][6][7]

  • Avoid Mixing with Incompatibles: Do not mix this waste with the following:

    • Acidic or basic waste streams[1][6]

    • Aqueous solutions[6]

    • Heavy metals, pesticides, or cyanides[1][7]

    • Strong oxidizing or reducing agents[6]

Step-by-Step Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Work in a Fume Hood A->B C Select a Designated Halogenated Waste Container B->C D Label Container with 'Hazardous Waste' and Contents C->D E Add Waste to Container D->E F Keep Container Tightly Closed E->F G Store in a Cool, Dry, Well-Ventilated Area F->G H Store in Secondary Containment G->H I Arrange for Waste Pickup by EHS or Licensed Contractor H->I J High-Temperature Incineration I->J

Disposal workflow for this compound.

Detailed Experimental Protocol for Disposal

  • Container Selection:

    • Use a designated and compatible waste container, typically a polyethylene carboy or bottle, often color-coded (e.g., green) for halogenated organic waste.[5][7]

    • Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[7]

  • Labeling:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[6][7]

    • Clearly list all chemical constituents and their approximate percentages on the label.[6] Do not rely on memory; maintain a running list of additions.[6]

  • Accumulation:

    • Collect waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][7]

    • Keep the waste container tightly closed except when adding waste.[6][7]

    • Store the container in a cool, dry, and well-ventilated location, away from ignition sources.[1][7]

    • The container must be stored in secondary containment to prevent spills.[7]

  • Final Disposal:

    • When the container is approximately three-quarters full, arrange for a waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[7][8]

    • The ultimate and required disposal method for halogenated organic compounds is high-temperature incineration at a licensed chemical destruction facility.[1][5][9] This ensures the complete and safe destruction of the hazardous material.

Forbidden Disposal Methods:

  • DO NOT dispose of this compound down the drain.[2][6][8]

  • DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[8]

  • DO NOT mix with incompatible waste streams as outlined in the segregation principles.[1][5][6][7]

Spill Management Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Response Protocol

Spill SizeAction
Small Spill If you are trained and it is safe to do so, contain the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[7][8] Wearing appropriate PPE, collect the contaminated material into a sealed, labeled container for disposal as hazardous waste.[2][7]
Large Spill Evacuate the immediate area. Notify your laboratory supervisor and contact your institution's emergency response team or EHS office immediately.

This comprehensive guide is intended to provide essential information for the safe and compliant disposal of this compound. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) before handling and disposal.

References

Essential Safety and Operational Guide for 1-((4-Bromophenoxy)methyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-((4-Bromophenoxy)methyl)-2-fluorobenzene in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure personal safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for this compound and structurally similar halogenated aromatic compounds, this substance should be handled with caution. It is expected to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[1][2][3] Some related compounds are known to cause severe skin burns and eye damage.[3][4]

A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure. All handling of this chemical should be performed within a certified chemical fume hood.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Equipment Standard/Specification Purpose
Eye and Face Protection Chemical splash goggles or safety glasses with side-shields. A face shield is recommended if there is a risk of splashing.ANSI Z87.1 or EN 166To protect against splashes and vapors that can cause serious eye irritation or damage.[5][6]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Gloves should be inspected for integrity before each use.ASTM F739 or EN 374To prevent skin contact, which may be harmful and cause irritation.[5][7]
Body Protection A flame-retardant lab coat or appropriate protective clothing that is fully buttoned.NFPA 2112To protect the skin from accidental splashes and contamination.[5][8]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if ventilation is inadequate or if aerosols are generated.[4][9]Varies by regionTo prevent inhalation of harmful vapors or aerosols.[1][7]

Safe Handling and Operational Workflow

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to post-handling decontamination.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_area Prepare Work Area prep_hood->prep_area handle_transfer Aliquot Chemical in Fume Hood prep_area->handle_transfer handle_contain Keep Container Tightly Closed handle_transfer->handle_contain handle_spill Have Spill Kit Ready post_decon Decontaminate Work Surfaces handle_contain->post_decon post_ppe Properly Doff and Dispose of PPE post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation :

    • Before handling, ensure all necessary PPE as detailed in Table 1 is worn correctly.[3]

    • Verify that the chemical fume hood is functioning correctly.

    • Prepare all required equipment and reagents within the chemical fume hood to minimize movement of hazardous materials.[3]

  • Handling :

    • Conduct all manipulations of the chemical, including weighing and transferring, inside the fume hood.

    • Keep the container tightly closed when not in use to prevent the release of vapors.[1]

    • Avoid direct contact with skin and eyes.[1]

    • Use non-sparking tools and take precautionary measures against static discharge.[5]

  • Post-Handling :

    • After handling, decontaminate all work surfaces and equipment with a suitable solvent, followed by soap and water.

    • Remove gloves and other disposable PPE using the proper technique to avoid contaminating your skin, and dispose of them in the designated hazardous waste container.

    • Wash hands and any potentially exposed skin thoroughly with soap and water.[3]

First Aid Measures

In the event of exposure, immediate action is critical. The following table summarizes the recommended first aid procedures.

Table 2: First Aid Procedures for Exposure

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
Skin Contact Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Seek medical attention if irritation persists.[1][4]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][4]

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination. As a halogenated organic compound, it must be treated as hazardous waste.

Disposal Workflow for Halogenated Organic Waste cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal collect_waste Collect Waste in Designated Container label_container Label as 'Halogenated Organic Waste' collect_waste->label_container store_hood Store in a Fume Hood or SAA label_container->store_hood store_closed Keep Container Tightly Closed store_hood->store_closed request_pickup Arrange for EHS Waste Pickup store_closed->request_pickup incineration High-Temperature Incineration request_pickup->incineration

Caption: A workflow diagram for the proper disposal of this compound and other halogenated organic waste.

Disposal Protocol:

  • Waste Segregation :

    • Halogenated organic waste must be collected separately from non-halogenated waste.[10]

    • Do not mix with incompatible waste streams such as acids, bases, or oxidizers.[10]

  • Container and Labeling :

    • Use a designated, properly labeled waste container for halogenated organic compounds.

    • The label should clearly state "Hazardous Waste" and include the full chemical name.

  • Storage :

    • Store the waste container in a designated satellite accumulation area (SAA) or a chemical fume hood.

    • Keep the container tightly closed and in a cool, dry, and well-ventilated area.

  • Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

    • The recommended method of disposal for halogenated organic compounds is high-temperature incineration at a licensed facility.[10][11]

    • Do not dispose of this chemical down the drain or in regular trash.[11]

In the event of a spill, evacuate the area and prevent the spread of the material. For small spills, use an inert absorbent material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste. For large spills, contact your institution's emergency response team.[11]

References

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